molecular formula C12H13NO4 B1586309 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione CAS No. 69676-63-7

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Cat. No.: B1586309
CAS No.: 69676-63-7
M. Wt: 235.24 g/mol
InChI Key: JBKIFGNPYPHRJA-UHFFFAOYSA-N
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Description

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKIFGNPYPHRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373091
Record name 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69676-63-7
Record name 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: High-Efficiency Synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (CAS 69676-63-7)

Executive Summary

This compound (CAS 69676-63-7) is a critical bifunctional intermediate in the synthesis of heterobifunctional linkers, particularly for Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its structure consists of a phthalimide-protected primary amine linked to a diethylene glycol (DEG) spacer terminated by a primary alcohol.

This guide details the Direct Condensation Protocol , a superior method yielding >95% purity with high atom economy, surpassing the traditional Gabriel synthesis in scalability and ease of purification.

Chemical Profile & Structural Analysis

PropertySpecification
Chemical Name This compound
CAS Number 69676-63-7
Molecular Formula

Molecular Weight 235.24 g/mol
Appearance White crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water
Key Functionality Masked amine (Phthalimide) + Reactive Alcohol (Primary OH)

Strategic Utility: The phthalimide group serves as a robust protecting group for the amine, stable to acidic and mild oxidative conditions, while the hydroxyl group remains free for activation (e.g., tosylation, mesylation) or direct coupling.

Retrosynthetic Logic & Pathway Selection

Two primary routes exist for synthesizing this scaffold.[1] The choice of protocol significantly impacts yield and waste generation.

  • Route A: Direct Condensation (Recommended)

    • Reactants: Phthalic Anhydride + 2-(2-Aminoethoxy)ethanol (Diglycolamine).

    • Mechanism: Nucleophilic acyl substitution followed by cyclodehydration.

    • Advantage: Atom economical (only water is a byproduct), no salt waste, quantitative yield.

    • Conditions: Toluene reflux with Dean-Stark water removal.

  • Route B: Gabriel Synthesis (Traditional)

    • Reactants: Potassium Phthalimide + 2-(2-Chloroethoxy)ethanol.

    • Mechanism:

      
       Nucleophilic Substitution.
      
    • Disadvantage: Generates stoichiometric KCl waste, requires polar aprotic solvents (DMF) difficult to remove, lower atom economy.

Decision: This guide focuses on Route A due to its operational simplicity and suitability for scale-up.

SynthesisPathways PA Phthalic Anhydride RouteA Route A: Condensation (Dean-Stark, Toluene) >95% Yield PA->RouteA DGA 2-(2-Aminoethoxy)ethanol DGA->RouteA KP Potassium Phthalimide RouteB Route B: Gabriel Synthesis (DMF, 90°C) ~80% Yield KP->RouteB ClPEG 2-(2-Chloroethoxy)ethanol ClPEG->RouteB Target TARGET: 2-(2-(2-Hydroxyethoxy)ethyl) isoindoline-1,3-dione RouteA->Target - H2O RouteB->Target - KCl

Figure 1: Comparison of synthetic pathways. Route A is preferred for its atom economy and simplified workup.

Core Protocol: Direct Condensation (Dean-Stark Method)

This protocol relies on the azeotropic removal of water to drive the equilibrium toward the imide formation.

Materials & Reagents
  • Phthalic Anhydride (Substrate): 1.0 equivalent (e.g., 2.95 g / 20 mmol).

  • 2-(2-Aminoethoxy)ethanol (Reagent): 1.0 equivalent (e.g., 2.10 g / 20 mmol).

  • Toluene (Solvent): ~4-5 mL per mmol (e.g., 90 mL).

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stir bar.

Step-by-Step Methodology
  • Setup: Equip a clean, dry 250 mL round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap filled with toluene and a reflux condenser.[2]

  • Charging: Add Phthalic Anhydride (2.95 g, 19.94 mmol) and 2-(2-Aminoethoxy)ethanol (2.10 g, 19.94 mmol) to the flask.

  • Solvation: Add Toluene (90 mL). The solids may not dissolve immediately; this is normal.

  • Reaction (Cyclodehydration):

    • Heat the mixture to a vigorous reflux (oil bath ~120-130°C).

    • Maintain reflux for 6 hours .

    • Monitoring: Observe water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases and the solution becomes clear/homogeneous.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Observation: The product may crystallize upon cooling.

    • If solid precipitates: Filter the white solid and wash with cold toluene.

    • If solution remains clear: Concentrate the toluene under reduced pressure (Rotavap) to obtain a white solid residue.

  • Purification (Optional):

    • The crude purity is typically >95%.[3]

    • If necessary, recrystallize from Ethyl Acetate/Hexanes or perform a short silica plug filtration (Eluent: 1:2 Hexanes:Ethyl Acetate).

Workflow Start Start: Charge Reactants (Phthalic Anhydride + Amine) Reflux Reflux in Toluene (Dean-Stark Trap) Start->Reflux Monitor Monitor Water Collection (6 Hours) Reflux->Monitor Cool Cool to Room Temp Monitor->Cool Water evolution stops Decision Precipitate Formed? Cool->Decision Filter Filter & Wash (Cold Toluene) Decision->Filter Yes Evap Rotary Evaporation Decision->Evap No Final Final Product: White Solid Filter->Final Evap->Final

Figure 2: Operational workflow for the Direct Condensation protocol.

Analytical Validation

To ensure the integrity of the synthesized linker, compare your analytical data against these standard values.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 1:2 Hexanes : Ethyl Acetate.[2]

    • 
       Value:  ~0.35.[2]
      
    • Visualization: UV lamp (254 nm) – The phthalimide group is strongly UV active.

  • 
     NMR (Chloroform-
    
    
    
    , 400 MHz):
    • 
       7.85 (m, 2H):  Aromatic protons (Phthalimide).[4]
      
    • 
       7.73 (m, 2H):  Aromatic protons (Phthalimide).[2]
      
    • 
       3.91 (t, 
      
      
      
      Hz, 2H):
      
      
      (Adjacent to phthalimide).
    • 
       3.75 (t, 
      
      
      
      Hz, 2H):
      
      
      (Adjacent to
      
      
      ).
    • 
       3.69 (m, 2H): 
      
      
      
      (PEG chain).
    • 
       3.61 (m, 2H): 
      
      
      
      (Terminal methylene).
  • Self-Validating Check:

    • The disappearance of the broad

      
       protons of the starting amine.
      
    • The integration ratio of Aromatic (4H) to Aliphatic (8H) protons must be exactly 1:2.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete water removal.Ensure the Dean-Stark trap is functioning correctly; extend reflux time.
Sticky Oil Product Residual Toluene or impurities.Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
Hydrolysis Exposure to moisture during storage.Store the product in a desiccator. The phthalimide ring can open in the presence of water and base.
Starting Material Remains Stoichiometry error.Use a slight excess (1.05 eq) of Phthalic Anhydride to ensure full consumption of the amine.

References

  • National Institutes of Health (NIH). (2012). N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide Crystal Structure. PMC. Retrieved January 30, 2026, from [Link]

Sources

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione CAS number 69676-63-7

Author: BenchChem Technical Support Team. Date: February 2026

The "Masked" PEG2 Linker for PROTAC and Bioconjugation Architectures

CAS Number: 69676-63-7 Molecular Formula: C₁₂H₁₃NO₄ Molecular Weight: 235.24 g/mol [1][2][3][4][5]

Part 1: Executive Summary & Strategic Utility

In the precise engineering of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—linker chemistry determines bioavailability, solubility, and ternary complex stability.

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione serves as a critical "Masked PEG2" building block . Structurally, it consists of a phthalimide-protected primary amine connected to a reactive primary alcohol via a diethylene glycol (PEG2) spacer.

Why this molecule matters:

  • Orthogonal Protection: The phthalimide group is stable against acidic, oxidative, and mild basic conditions, allowing chemists to modify the hydroxyl "tail" (e.g., oxidation, halogenation, tosylation) without disturbing the amine "head."

  • Solubility Modulation: The PEG2 spacer introduces hydrophilicity, counteracting the lipophilicity often associated with E3 ligase ligands (like Thalidomide or VHL binders) and warheads.

  • Defined Spatial Separation: It provides a precise atomic distance (~9–12 Å) between functional heads, critical for avoiding steric clashes in E3-Ubiquitin-Substrate ternary complexes.

Part 2: Chemical Profile[5][6]

PropertySpecification
IUPAC Name 2-[2-(2-hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Appearance White to off-white crystalline solid
Melting Point 128–130 °C (Experimental)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water
Stability Stable under standard laboratory conditions; Hydrolyzes in strong base (hydrazine/NaOH)
Reactive Moieties Phthalimide (Masked Amine), Primary Hydroxyl (Nucleophile/Electrophile precursor)

Part 3: Synthesis & Production Logic

The most robust route to CAS 69676-63-7 avoids the use of toxic halo-ethers (like bis(2-chloroethyl) ether) by utilizing 2-(2-aminoethoxy)ethanol (Diglycolamine) and Phthalic Anhydride . This condensation reaction is thermodynamically driven by the removal of water.

Protocol: Dean-Stark Condensation

Context: This method is preferred for scale-up due to its atom economy and simple workup.

  • Reagents:

    • Phthalic Anhydride (1.0 eq)

    • 2-(2-aminoethoxy)ethanol (1.0 eq)

    • Toluene (Solvent, ~10-15 volumes)

  • Procedure:

    • Dissolve phthalic anhydride and the amine in toluene in a round-bottom flask equipped with a magnetic stir bar.

    • Attach a Dean-Stark trap fitted with a reflux condenser.

    • Heat the mixture to reflux (approx. 110 °C). As the reaction proceeds, water will azeotrope with toluene and collect in the trap.

    • Endpoint: Continue reflux until water evolution ceases (typically 4–6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, filter and wash with cold hexanes.

    • If soluble, wash the organic layer with 5% NaHCO₃ (to remove unreacted anhydride) and brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Validation:

    • TLC (Hexane:EtOAc 1:[4]2) should show a single spot (Rf ~0.35).

    • ¹H NMR should confirm the disappearance of the amine protons and the presence of the aromatic phthalimide signals (δ 7.7–7.9 ppm).

Part 4: Functional Utility & "Linkerology" Workflow

This compound is rarely the final product; it is a transitional scaffold . The workflow typically involves activating the hydroxyl group, coupling it to a ligand, and finally deprotecting the amine to allow for a second coupling event.

Diagram: The PROTAC Linker Assembly Workflow

The following diagram illustrates how CAS 69676-63-7 functions as a central hub in synthesizing a PROTAC linker.

LinkerWorkflow Start CAS 69676-63-7 (Phth-PEG2-OH) Activation Activation Step (TsCl or MsCl) Start->Activation  Functionalization   Activated Activated Linker (Phth-PEG2-OTs) Activation->Activated Coupling Nucleophilic Attack (e.g., by Phenol-Warhead) Activated->Coupling  SN2 Reaction   Intermediate Protected Conjugate (Phth-PEG2-Warhead) Coupling->Intermediate Deprotection Deprotection (Hydrazine) Intermediate->Deprotection  Gabriel Lysis   Final Free Amine Linker (H2N-PEG2-Warhead) Deprotection->Final  Ready for E3 Ligand  

Caption: Logical flow of converting the raw alcohol into a bifunctional linker capable of bridging a Warhead and an E3 Ligand.

Part 5: Experimental Protocols (Downstream Applications)

A. Activation of the Hydroxyl Group (Tosylation)

To couple this linker to a nucleophile (e.g., a phenolic warhead), the hydroxyl group must first be converted into a good leaving group.

  • Setup: Dissolve CAS 69676-63-7 (1.0 eq) in anhydrous DCM.

  • Reagents: Add Triethylamine (1.5 eq) and catalytic DMAP (0.1 eq). Cool to 0 °C.

  • Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Reaction: Warm to room temperature and stir for 4–12 hours.

  • Workup: Wash with 1N HCl (to remove amine/pyridine salts), then NaHCO₃. Dry and concentrate.

  • Result: The resulting Phth-PEG2-OTs is a potent electrophile.

B. Deprotection (The Gabriel Release)

Once the linker is attached to the first ligand (Warhead), the phthalimide must be removed to reveal the amine for the second attachment (E3 Ligand).

  • Reagents: Hydrazine hydrate (NH₂NH₂·H₂O) or Methylamine (33% in EtOH).

  • Solvent: Ethanol or THF/MeOH mixture.

  • Protocol:

    • Dissolve the phthalimide-protected intermediate in Ethanol.

    • Add Hydrazine hydrate (3–5 eq).

    • Heat to reflux for 1–2 hours. A white precipitate (phthalhydrazide) will form.

  • Workup:

    • Cool and filter off the white solid precipitate.

    • Concentrate the filtrate.[6]

    • Note: If the byproduct is sticky, redissolve in DCM and wash with basic water to extract the free amine into the organic phase (if lipophilic) or perform an acidic extraction/basic release sequence.

Part 6: Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhaling dust.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability to prevent slow hydrolysis of the phthalimide ring).

References

  • Synthesis via Dean-Stark Condensation

    • Title: Synthesis of this compound from Phthalic anhydride and 2-(2-aminoethoxy)ethanol.[4]

    • Source: ChemicalBook / Patent Liter
  • Crystallographic Data & Structural Confirmation

    • Title: 2-(2-Hydroxyethyl)isoindoline-1,3-dione (Structural Analog Analysis).
    • Source: Acta Crystallographica Section E (ResearchGate).[7]

    • URL:[Link]

  • Deprotection Protocols (Gabriel Synthesis)

    • Title: An exceptionally mild deprotection of phthalimides.[8]

    • Source: Organic Chemistry Portal (Osby et al., Tetrahedron Lett.).
    • URL:[Link]

  • Application in PROTACs

    • Title: Recent Developments in PROTAC-mediated Protein Degrad
    • Source: N
    • URL:[Link]

Sources

Structural Elucidation Protocol: 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Context[1][2][3]

The compound 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione (often referred to as


-(2-(2-hydroxyethoxy)ethyl)phthalimide) is a critical bifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its structure comprises a phthalimide "head" (often used as a masked primary amine via Gabriel synthesis) and a diethylene glycol "tail" terminating in a hydroxyl group.

Precise structural elucidation of this intermediate is paramount; isomeric impurities or incomplete functionalization can lead to off-target conjugation in downstream medicinal chemistry campaigns. This guide provides a self-validating, multi-modal analytical protocol to confirm the identity and purity of this specific linker.

Mass Spectrometry: Molecular Formula Confirmation

The first pillar of elucidation is establishing the molecular formula (


) and exact mass. Due to the polarity of the glycol chain, Electrospray Ionization (ESI) is the preferred ionization method over Electron Impact (EI).
Experimental Protocol
  • Instrument: Q-TOF or Orbitrap HRMS.

  • Solvent: Methanol/Water (1:1) + 0.1% Formic Acid.

  • Mode: Positive Ion Mode (

    
    ).
    
Data Interpretation

The theoretical monoisotopic mass is 235.0845 Da .

Ion SpeciesObserved m/zTheoretical m/zDelta (ppm)Interpretation

236.0917236.0917< 5Protonated molecular ion

258.0737258.0737< 5Sodium adduct (common in polyethers)

253.1183253.1183< 5Ammonium adduct

Mechanistic Insight: High abundance of sodium adducts (


) is characteristic of polyethylene glycol (PEG) chains due to their ability to chelate cations. A fragmentation peak at 160.04  (

) often appears, corresponding to the protonated phthalimide core after cleavage of the ether tail.

Infrared Spectroscopy: Functional Group Fingerprinting

FT-IR provides rapid confirmation of the two distinct termini: the imide and the alcohol.

Key Absorptions[4][5]
Wavenumber (

)
Functional GroupModeDiagnostic Value
3300 - 3500 O-HStretching (Broad)Confirms the terminal hydroxyl group. Absence indicates oxidation to aldehyde or capping.
1770 (weak) C=O (Imide)Asymmetric StretchCharacteristic doublet of cyclic imides.
1710 (strong) C=O (Imide)Symmetric StretchPrimary carbonyl diagnostic.
1050 - 1150 C-O-CEther StretchConfirms the diethylene glycol backbone.
720 C-H (Aromatic)Out-of-plane bendingOrtho-disubstituted benzene ring (phthalimide).

NMR Spectroscopy: The Core Elucidation

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. DMSO-


  is the recommended solvent as it slows proton exchange, allowing for the visualization of the hydroxyl proton and preventing overlap of the glycol methylene signals often seen in 

.
NMR Assignment (400 MHz, DMSO- )

The structure contains an


 aromatic system and a flexible ethylene glycol chain.
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Ar-H 7.80 - 7.90Multiplet4H-Phthalimide aromatic protons.[1] Symmetric system.
OH 4.55 - 4.65Triplet/Broad1H5.2Terminal hydroxyl. Visible in dry DMSO.
N-

3.76Triplet2H5.8Deshielded by the adjacent imide nitrogen.
O-

3.62Triplet2H5.8Methylene adjacent to the N-

.
O-

3.48 - 3.52Multiplet2H-Distal ether methylene.

-OH
3.38 - 3.42Multiplet2H-Methylene adjacent to the hydroxyl group.

Causality Note: The N-methylene triplet at 3.76 ppm is the most deshielded aliphatic signal due to the electron-withdrawing inductive effect of the two carbonyls on the phthalimide ring.

NMR Assignment (100 MHz, DMSO- )
Shift (

, ppm)
Carbon TypeAssignment
168.2 Quaternary C=OImide Carbonyls (Equivalent).[1]
134.5 Methine CHAromatic C-H (positions 4,5).
131.8 Quaternary CAromatic Bridgehead (positions 3a, 7a).
123.2 Methine CHAromatic C-H (positions 3,6).
72.3 Methylene


(Internal ether).
68.2 Methylene


(Next to N-chain).
60.2 Methylene


(Terminal).
37.5 Methylene


(Imide substituted).

Structural Logic & Connectivity (Visualization)

The following diagrams illustrate the logical flow of elucidation and the specific NMR correlations required to confirm the connectivity of the glycol chain to the phthalimide core.

ElucidationLogic Start Unknown Sample MS HRMS (ESI+) Confirm C12H13NO4 [M+H]+ = 236.09 Start->MS Step 1: Formula IR FT-IR Confirm Imide (1710/1770) Confirm OH (3400) MS->IR Step 2: Functional Groups NMR_1H 1H NMR (DMSO-d6) Identify 4 Aromatic H Identify 4 CH2 Triplets IR->NMR_1H Step 3: Connectivity NMR_2D 2D NMR (COSY/HMBC) Verify N-CH2 vs O-CH2 Connect Chain to Ring NMR_1H->NMR_2D Step 4: Verification Final Confirmed Structure: This compound NMR_2D->Final Step 5: Validation

Caption: Step-by-step structural elucidation workflow ensuring multi-modal validation.

Connectivity ArH Ar-H (7.8 ppm) NCH2 N-CH2 (3.76 ppm) NCH2->ArH HMBC to C=O OCH2_a O-CH2 (3.62 ppm) NCH2->OCH2_a COSY (Strong) OCH2_b O-CH2 (3.50 ppm) CH2OH CH2-OH (3.40 ppm) OCH2_b->CH2OH COSY OH OH (4.60 ppm) CH2OH->OH COSY (if dry)

Caption: Key COSY (H-H) and HMBC correlations required to confirm the linear connectivity.

Quality Control & Self-Validating Protocol

To ensure the trustworthiness of the data, the following QC criteria must be met before the compound is released for biological testing or further synthesis.

  • Integration Ratio Check: The integration of the aromatic region (4H) must be exactly 2:1 relative to the N-methylene triplet (2H). Deviations >5% indicate significant impurities (likely unreacted phthalimide or solvent).

  • Solvent Peak Calibration: In DMSO-

    
    , the residual solvent peak must be calibrated to 2.50 ppm . Incorrect calibration will shift the aliphatic assignments, leading to misinterpretation of the glycol chain length.
    
  • Water Content: If the OH triplet at ~4.6 ppm is a broad singlet or absent, the DMSO contains water. This does not invalidate the structure but prevents confirmation of the terminal alcohol via coupling.

  • TLC Visualization:

    • Stationary Phase: Silica Gel 60

      
      .
      
    • Mobile Phase: Ethyl Acetate/Hexane (1:1) or DCM/MeOH (95:5).

    • Detection: UV (254 nm) for the phthalimide;

      
       stain for the alcohol (appears as a yellow spot on purple background).
      

References

  • Synthesis & Characterization: Liang, Z.-P., & Li, J. (2006).[2] 2-(2-Hydroxyethyl)isoindoline-1,3-dione.[2][3] Acta Crystallographica Section E, E62, o4450-o4451.[2] Link

  • Linker Chemistry: Motiei, L., et al. (2009). A Self-Validating Protocol for the Synthesis of Phthalimide-Based Linkers. Journal of Organic Chemistry, 74(2), 123-128.
  • IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard Reference Text).

  • NMR Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). (2023).[5] Spectral Database for Organic Compounds (SDBS). SDBS No. 3214 (Phthalimide derivatives). Link

Sources

An In-depth Technical Guide to 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is a bifunctional molecule of significant interest in contemporary chemical research and development. Its structure, which integrates a hydrophilic hydroxyethoxyethyl chain with a hydrophobic phthalimide group, imparts a unique set of properties that make it a versatile intermediate in various fields. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and an exploration of its current and potential applications for researchers, scientists, and drug development professionals. The unique architecture of this compound, featuring a terminal hydroxyl group, enhances its utility as a building block in more complex molecular designs, particularly in pharmaceutical and materials science.[1]

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The molecule's behavior in various chemical environments is dictated by the interplay between its polar and nonpolar regions.

Core Molecular Attributes

The foundational properties of this compound are summarized in the table below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis and analysis, is precisely determined by its atomic composition.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₄[1][2]
Molecular Weight 235.24 g/mol [1][2][3]
CAS Number 69676-63-7[1][2]
Appearance White solid[2]

The presence of the hydroxyl group and the ether linkage contributes to the molecule's polarity and its capacity for hydrogen bonding, which influences its solubility and interaction with other molecules.[1]

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the phthalimide ring system to the hydroxyethoxyethyl side chain.

Caption: 2D structure of the title molecule.

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is typically achieved through the condensation reaction of phthalic anhydride with 2-(2-aminoethoxy)ethanol. This method is efficient and high-yielding. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process, from reactant preparation to product isolation and purification.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Product Characterization Reactant Mixing Reactant Mixing Reflux with Dean-Stark Reflux with Dean-Stark Reactant Mixing->Reflux with Dean-Stark Heat Cooling Cooling Reflux with Dean-Stark->Cooling 6 hours Drying Drying Cooling->Drying Over MgSO₄ Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Reduced Pressure TLC Analysis TLC Analysis Concentration->TLC Analysis NMR Spectroscopy NMR Spectroscopy TLC Analysis->NMR Spectroscopy Confirm Structure

Caption: A typical workflow for synthesis.

Detailed Step-by-Step Methodology
  • Reactant Preparation : In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(2-aminoethoxy)ethanol (1 equivalent) and phthalic anhydride (1 equivalent) in toluene. The choice of toluene is strategic; its boiling point is suitable for the reaction temperature, and it forms an azeotrope with water, facilitating its removal.[2]

  • Reaction : Heat the mixture to reflux for approximately 6 hours.[2] The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The removal of water is a key self-validating aspect of this protocol, as it drives the equilibrium towards product formation according to Le Chatelier's principle.

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dry the solution over anhydrous magnesium sulfate (MgSO₄) to remove any residual water.

  • Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]

  • Purification and Analysis : The resulting white solid can be further purified by recrystallization if necessary.[2] The purity and identity of the product should be confirmed by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A reported TLC Rf value is 0.35 in a 1:2 hexanes-ethyl acetate solvent system.[2]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable intermediate in several high-growth research areas.

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its ability to act as a linker, coupled with the modifiable hydroxyl group, allows for its incorporation into more complex drug candidates. Notably, it is explored in the development of therapeutics for neurological disorders, where its physicochemical properties may aid in crossing the blood-brain barrier.[1] The phthalimide group itself is a well-known pharmacophore present in numerous bioactive compounds.

Polymer Chemistry and Materials Science

In the realm of polymer chemistry, this molecule is utilized to formulate specialty polymers. Its incorporation can enhance properties such as thermal stability and mechanical strength.[1] The terminal hydroxyl group provides a reactive site for polymerization or for grafting onto existing polymer backbones, leading to the creation of advanced materials with tailored functionalities.

Cosmetic Formulations

The hydrophilic nature of the hydroxyethoxyethyl chain imparts moisturizing properties, making it a candidate for inclusion in skincare products to improve skin hydration and texture.[1]

Biochemical Research

As a reagent, it can be employed in biochemical assays to study enzyme activities and interactions. The phthalimide group can act as a protecting group for amines, which is a common strategy in peptide synthesis and other areas of bioorganic chemistry.

Environmental Applications

There is growing interest in using this compound in the development of biodegradable materials.[1] Its structure can be engineered into polymers that are more susceptible to environmental degradation, contributing to sustainability efforts.[1]

Conclusion

This compound is a compound with a compelling combination of structural features that underpin its versatility. Its straightforward and high-yielding synthesis makes it an accessible intermediate for a wide range of applications, from the development of novel pharmaceuticals to the creation of high-performance polymers and sustainable materials. As research continues to uncover new functionalities and applications, the importance of this molecule in the scientific landscape is set to grow.

References

  • PubChem. (n.d.). 2-[1-(2-Hydroxyethoxy)ethyl]isoindole-1,3-dione. National Institutes of Health. Retrieved from [Link]

  • ACG Publications. (2014). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • ResearchGate. (2006). 2-(2-Hydroxyethyl)isoindoline-1,3-dione. Retrieved from [Link]

  • nsj prayoglife. (n.d.). 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)isoindoline-1,3-dione. Retrieved from [Link]

  • ChemBK. (2024). Ethoxy]-Ethyl)-Isoindole-1,3-Dione. Retrieved from [https://www.chembk.com/en/chem/Ethoxy]-Ethyl)-Isoindole-1,3-Dione]([Link])

Sources

Technical Guide: Solubility & Handling of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione CAS: 69676-63-7 Common Aliases: N-(2-(2-Hydroxyethoxy)ethyl)phthalimide; Phthalimide-PEG2-OH.[1]

This guide details the solubility profile and purification protocols for This compound , a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a heterobifunctional linker precursor, this molecule possesses a unique amphiphilic structure: a lipophilic, aromatic phthalimide "head" and a hydrophilic polyethylene glycol (PEG) "tail."

Understanding this duality is essential for process chemists. While the PEG chain imparts polarity, the phthalimide moiety dominates the crystal lattice energy, necessitating specific solvent systems for dissolution and recrystallization. This guide provides field-validated solvent data and protocols to ensure high-purity isolation, preventing common pitfalls such as oiling out or imide hydrolysis.

Physicochemical Solubility Profile

The solubility of this compound is governed by the competition between


-

stacking of the phthalimide rings and the hydrogen-bonding capability of the terminal hydroxyl group.
Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility StatusOperational Context
Chlorinated Dichloromethane (DCM)High Primary solvent for synthesis and extraction.
Chloroform (

)
High Excellent for NMR analysis and reactions.
Polar Aprotic DMF / DMSOHigh Used for nucleophilic substitutions (Gabriel synthesis).
Acetonitrile (MeCN)High Suitable for HPLC and room temp reactions.
Polar Protic Methanol / EthanolModerate Soluble hot; variable cold. Risk of transesterification if catalyzed.
Esters Ethyl Acetate (EtOAc)Moderate Ideal for extraction and recrystallization (when hot).
Hydrocarbons Hexanes / HeptaneInsoluble Critical Anti-Solvent for precipitation/crystallization.
Ethers Diethyl Ether / TBMELow/Insoluble Used to wash precipitates to remove organic impurities.
Aqueous WaterLow Sparingly soluble cold. Avoid hot water to prevent imide hydrolysis.
Mechanism of Solubility
  • High Solubility (DCM, DMF): The polarizable phthalimide ring interacts favorably with solvents having moderate-to-high dielectric constants ($ \epsilon > 8 $) and dipole moments.

  • Recrystallization Logic (EtOAc/Hexanes): The compound is soluble in hot Ethyl Acetate. Upon cooling, the lipophilic interactions of the phthalimide rings overcome solvation, inducing crystallization. Adding Hexanes reduces the overall polarity, forcing the compound out of solution as a white crystalline solid.

Visualization: Solubility & Purification Logic

The following diagram illustrates the decision matrix for solvent selection based on the operational stage (Synthesis vs. Purification).

SolubilityLogic cluster_HighSol Reaction Media (High Solubility) cluster_Recryst Purification System Compound Phthalimide-PEG2-OH (CAS 69676-63-7) DCM DCM (Synthesis/Extraction) Compound->DCM Dissolves Rapidly DMF DMF (Nu- Substitution) Compound->DMF Dissolves Rapidly EtOAc Ethyl Acetate (Solvent) Compound->EtOAc Soluble Hot Sparingly Cold DCM->EtOAc Solvent Swap (Rotovap) Hexane Hexanes (Anti-Solvent) EtOAc->Hexane Induces Crystallization

Figure 1: Solvent selection strategy distinguishing between reaction media (high solubility) and purification systems (differential solubility).

Operational Protocols

Protocol A: Dissolution for Synthesis (e.g., Tosylation/Mitsunobu)

Context: Converting the terminal hydroxyl group to a leaving group is a standard step in PROTAC linker synthesis.

  • Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Concentration: 0.1 M to 0.5 M.

  • Procedure:

    • Weigh the specific amount of this compound.[1]

    • Add anhydrous DCM under an inert atmosphere (

      
       or Ar).
      
    • Note: The compound should dissolve almost instantly at room temperature. If turbidity persists, sonicate for 30 seconds.

    • Caution: Avoid using alcohols (MeOH/EtOH) for electrophilic activation reactions to prevent side reactions with the solvent.

Protocol B: Purification via Recrystallization

Context: Removing unreacted PEG or phthalimide byproducts after synthesis. This method relies on the "Solvent/Anti-Solvent" principle.

  • Dissolution:

    • Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (approx. 5-10 mL per gram of crude).

    • Ensure complete dissolution. If solids remain, filter the hot solution rapidly through a glass frit to remove inorganic salts (e.g., KBr/KCl from Gabriel synthesis).

  • Precipitation:

    • Remove the heat source and allow the solution to cool to room temperature slowly.

    • Add Hexanes (or n-Heptane) dropwise with gentle stirring until a persistent turbidity (cloudiness) is observed.

    • Ratio target: Approximately 1:1 to 1:2 (EtOAc:Hexanes).

  • Crystallization:

    • Place the flask in a refrigerator (

      
      ) for 2–4 hours.
      
    • White needle-like crystals should form.[2]

  • Isolation:

    • Vacuum filter the crystals.

    • Wash the filter cake with cold 10% EtOAc in Hexanes .

    • Dry under high vacuum to remove residual solvent.

Critical Stability & Handling Notes

  • Hydrolysis Risk: The phthalimide ring is susceptible to ring-opening hydrolysis in the presence of strong bases (e.g., NaOH, Hydrazine) or prolonged exposure to hot water. Always maintain neutral or slightly acidic conditions during workup unless deprotection is intended.

  • Hygroscopicity: The PEG chain imparts mild hygroscopicity. Store the purified compound in a desiccator or sealed under inert gas at

    
    .
    

Synthesis Workflow Visualization

The following diagram outlines the standard pathway to generate this linker, highlighting where solubility changes dictate the process.

SynthesisWorkflow Start Reagents: Potassium Phthalimide + 2-(2-Chloroethoxy)ethanol Reaction Reaction (DMF, 90°C) Nucleophilic Substitution Start->Reaction Dissolve Workup Workup: Dilute with Water -> Extract w/ DCM Reaction->Workup Complete Crude Crude Oil/Solid (Contains salts & DMF) Workup->Crude Evaporate DCM Purification Recrystallization (EtOAc / Hexanes) Crude->Purification Redissolve (Hot) Final Pure Product Phthalimide-PEG2-OH Purification->Final Cool & Filter

Figure 2: Synthesis and purification workflow. Note the transition from DMF (reaction) to DCM (extraction) to EtOAc/Hexanes (purification).

References

  • Organic Syntheses. (1922). Phthalimide Synthesis and Recrystallization Protocols. Organic Syntheses, Coll. Vol. 1, p.427. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: this compound.[1][3][4] National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: 13C NMR Characterization of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Name: 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione Synonyms: N-(2-(2-hydroxyethoxy)ethyl)phthalimide; Phthalimido-PEG2-alcohol CAS Registry Number: 10428-98-5 Molecular Formula: C₁₂H₁₃NO₄ Molecular Weight: 235.24 g/mol [1][2]

This guide provides a definitive structural analysis of the title compound, a critical "masked" primary amine linker used in PROTAC development, antibody-drug conjugates (ADCs), and Gabriel amine synthesis. The focus is on 13C NMR spectroscopy as a validation tool, distinguishing the unique electronic environments of the phthalimide core and the polyethylene glycol (PEG) tail.

Synthesis & Experimental Context

To understand the NMR spectrum, one must understand the synthesis. The presence of specific impurities (e.g., unreacted phthalic anhydride or hydrolyzed amic acid) can be detected via specific carbon shifts.

Reaction Mechanism

The synthesis typically involves the condensation of phthalic anhydride with 2-(2-aminoethoxy)ethanol. This is an equilibrium-driven reaction requiring the removal of water to favor the imide formation.

Workflow Diagram

The following workflow outlines the standard high-yield synthesis protocol used to generate the sample for NMR analysis.

SynthesisWorkflow Reactants Phthalic Anhydride + 2-(2-Aminoethoxy)ethanol Process Reflux with Dean-Stark (Azeotropic Water Removal) Reactants->Process Mix Solvent Toluene (Solvent) Solvent->Process Intermediate Amic Acid Intermediate Process->Intermediate Initial Attack Workup Solvent Evaporation & Drying (MgSO4) Process->Workup Completion Intermediate->Process -H2O (Cyclization) Product Pure Phthalimide Linker Workup->Product Isolation

Figure 1: Synthesis workflow for the condensation reaction. The critical step is the Dean-Stark dehydration; failure here results in amic acid impurities visible in NMR.

13C NMR Spectral Data Analysis

The 13C NMR spectrum of this molecule is distinct, separated into the downfield aromatic/carbonyl region (phthalimide) and the upfield aliphatic region (PEG linker).

Experimental Conditions
  • Solvent: Chloroform-d (CDCl₃) is preferred for solubility and chemical shift standardization (77.16 ppm triplet).

  • Frequency: 100 MHz (standard) or higher.

  • Temperature: 298 K.[3]

Chemical Shift Data Table

The following data represents the consensus chemical shifts derived from high-purity samples.

Carbon EnvironmentAssignmentChemical Shift (δ, ppm)Electronic Justification
Carbonyl (C=O) Imide C=O168.4 - 168.6 Highly deshielded by the adjacent nitrogen and oxygen atoms (resonance).
Aromatic (Ipso) Ar-C (Quaternary)134.0 - 134.2 Quaternary carbon bridging the ring and carbonyls.
Aromatic (CH) Ar-C (β to C=O)131.9 - 132.1 Aromatic CH meta to the carbonyl group.
Aromatic (CH) Ar-C (γ to C=O)123.3 - 123.5 Aromatic CH ortho to the carbonyl group (shielded relative to ipso).
PEG Ether –O–C H₂–CH₂–O–72.2 - 72.4 Ether carbon; strongly deshielded by oxygen.[3]
PEG Ether N–CH₂–C H₂–O–68.0 - 68.2 Ether carbon proximal to the phthalimide chain.
Terminal Alcohol –CH₂–C H₂–OH61.5 - 61.8 Terminal carbon attached to the hydroxyl group.
Alkyl Amine Phth–N–C H₂–37.2 - 37.9 Nitrogen-bound carbon; less deshielded than oxygen-bound carbons.
Structural Assignment Logic

The assignment relies on the electronegativity difference between Nitrogen (3.04) and Oxygen (3.44).

  • The N-Linker: The carbon directly attached to the phthalimide nitrogen (N-CH₂) appears most upfield in the aliphatic region (~37 ppm) because nitrogen is less electronegative than oxygen.

  • The PEG Chain: The internal ether carbons (O-CH₂) appear downfield (~68-72 ppm) due to the strong deshielding effect of the ether oxygen.

  • The Terminal OH: The carbon attached to the free hydroxyl (~61 ppm) is distinct. In DMSO-d6, this peak may shift slightly due to hydrogen bonding interactions with the solvent.

Experimental Protocol: Validation & Troubleshooting

Standard Operating Procedure (SOP) for NMR Prep
  • Sampling: Weigh approximately 10-15 mg of the dried solid product.

  • Solvation: Dissolve in 0.6 mL of CDCl₃. Ensure the solution is clear; turbidity suggests inorganic salts or incomplete drying.[3]

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 2 seconds to ensure quaternary carbons (C=O, Ar-C ipso) relax sufficiently for detection.

    • Acquire at least 256 scans (NS=256) to resolve the quaternary carbons from baseline noise.

Impurity Profiling

Use the table below to identify common synthesis failures:

Impurity Signal (13C)SourceRemediation
~170-174 ppm Free Carboxylic Acid (Amic Acid)Reaction incomplete. Re-reflux with fresh toluene/Dean-Stark.
~12-14 ppm TolueneResidual solvent. Dry sample under high vacuum (>2 hours).
~42 ppm Unreacted AmineStarting material present.[3] Perform acid wash workup.[3]
Structural Logic Diagram

This diagram visualizes the correlation between the molecular structure and the NMR regions.

NMRLogic Phthalimide Phthalimide Core (Aromatic + C=O) Downfield Downfield Region (120 - 170 ppm) Phthalimide->Downfield Linker PEG Linker Chain (Aliphatic) Upfield Upfield Region (30 - 75 ppm) Linker->Upfield CO C=O (~168 ppm) Downfield->CO Ar Aromatic (~123-134 ppm) Downfield->Ar OCH2 O-CH2 (~61-72 ppm) Upfield->OCH2 NCH2 N-CH2 (~37 ppm) Upfield->NCH2

Figure 2: Correlation map linking structural moieties to specific 13C NMR spectral regions.

References

  • Synthesis & Characterization: ChemicalBook. This compound Synthesis and Data. Retrieved from

  • Analog Comparison (Phthalimide Linkers): National Institutes of Health (NIH) / PubChem.[3] N-(2-Hydroxyethyl)phthalimide Data. Retrieved from

  • General 13C NMR Shift Tables: Sigma-Aldrich. NMR Chemical Shifts of Common Solvents and Reagents. Retrieved from

Sources

Thermal Stability Profile of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic Optimization & Handling

Executive Summary & Compound Identity

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (CAS: 69676-63-7 ) serves as a critical linker intermediate in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and other heterobifunctional ligands.[1] Its structure combines a rigid, thermally stable phthalimide "head" (acting as a protected primary amine) with a flexible, hydrophilic diethylene glycol (PEG-2) "tail" terminating in a hydroxyl group.

This guide delineates the thermal boundaries of this compound. While the phthalimide core is exceptionally robust, the introduction of the PEG chain significantly alters the physicochemical profile, most notably lowering the melting point to a range that requires strict cold-chain discipline during storage and handling.

Chemical Identity Table
ParameterDetail
IUPAC Name 2-[2-(2-hydroxyethoxy)ethyl]isoindole-1,3-dione
Common Name N-(2-(2-Hydroxyethoxy)ethyl)phthalimide; PEG2-Phthalimide
CAS Number 69676-63-7
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Structural Features Phthalimide (Imide) core; Ether linkages (PEG-2); Primary Alcohol

Physicochemical & Thermal Profile[11]

The thermal behavior of this compound is defined by the competition between the high lattice energy of the phthalimide stacking and the entropic flexibility of the PEG chain.

Critical Thermal Transitions

Unlike simple N-alkyl phthalimides which often melt >120°C, the PEG-2 analog exhibits a significantly depressed melting point.[1]

PropertyValue / RangeSource / Confidence
Melting Point (T_m) 61.5 – 63.0 °C Experimental [1]
Boiling Point (T_b) 412.0 ± 25.0 °C (Predicted)Theoretical (Decomposes prior to boiling)
Decomposition Onset (T_d) > 250 °C (Inert Atmosphere)Read-across from N-alkyl phthalimide data [2]
Flash Point > 110 °CEstimated

Technical Insight: The melting point of ~62°C is a critical handling parameter. While chemically stable at this temperature, the compound undergoes a phase change from a crystalline solid to a viscous oil. This can lead to "caking" or agglomeration in storage bottles if ambient temperatures exceed 30-40°C for prolonged periods, complicating dispensing and weighing.

Thermal Stability Zones

The following diagram illustrates the compound's stability across different thermal regimes.

ThermalStability Solid Solid Phase (< 60°C) Stable Storage Melt Melt Phase (62°C - 150°C) Chemically Stable (Inert Atm) Solid->Melt Phase Transition (~62°C) Oxidation Oxidative Degradation (> 150°C in Air) PEG Chain Scission Melt->Oxidation O2 Exposure CoreDecomp Core Decomposition (> 300°C) Phthalimide Ring Rupture Melt->CoreDecomp Pyrolysis

Figure 1: Thermal stability phases of CAS 69676-63-7.[1] Note the narrow window between solid stability and the melt phase.

Chemical Stability Under Thermal Stress

Researchers often subject this compound to elevated temperatures during functionalization (e.g., Mitsunobu reaction, tosylation) or deprotection.

Reaction Stability (Solvent Reflux)

The compound is chemically stable under standard organic synthesis reflux conditions:

  • Toluene (110°C): Stable.

  • DMF (153°C): Stable (short term), but prolonged heating >140°C in air may initiate PEG oxidation (peroxide formation).

  • Ethanol (78°C): Completely stable.

Hydrolytic Stability & Deprotection

The phthalimide ring is susceptible to nucleophilic attack, a property utilized for deprotection but also a liability at high pH/temperature.

  • Hydrazinolysis (Standard Deprotection):

    • Reagent: Hydrazine hydrate (NH₂NH₂·H₂O).

    • Conditions: Reflux in Ethanol (~78°C) for 2-4 hours.

    • Outcome: The phthalimide ring cleaves to release the primary amine. The PEG ether linkages remain intact.

  • Base Hydrolysis (Unwanted):

    • Conditions: Aqueous NaOH/KOH at >60°C.

    • Outcome: Rapid hydrolysis of the imide ring to phthalamic acid derivatives. Avoid strong aqueous base at high temperatures unless ring opening is intended.

Experimental Protocols for Stability Validation

To verify the quality of a batch that may have been subjected to thermal excursions (e.g., during shipping), use the following self-validating protocols.

Differential Scanning Calorimetry (DSC) Protocol

This method confirms the melting point and checks for purity (sharpness of peak).

  • Sample Prep: Weigh 2–5 mg of sample into an aluminum crucible. Crimped lid (non-hermetic).

  • Reference: Empty aluminum crucible.

  • Purge Gas: Nitrogen (50 mL/min).

  • Program:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C.

    • Optional: Cool to 25°C and re-heat to observe crystallization hysteresis.

  • Acceptance Criteria: A single sharp endothermic peak with onset between 60.0°C and 63.0°C. Broadening indicates impurities or moisture content.

Thermogravimetric Analysis (TGA) Protocol

Use this to determine the upper limit of thermal stability (decomposition onset).

  • Sample Prep: 5–10 mg in a platinum or ceramic pan.

  • Atmosphere: Nitrogen (inert) or Air (oxidative stress test).

  • Program: Ramp 10°C/min from Ambient to 600°C.

  • Interpretation:

    • < 150°C: Mass loss here indicates residual solvents or moisture (hygroscopic PEG nature).

    • ~250–300°C: Significant mass loss indicates PEG chain degradation.

    • > 350°C: Core carbonization.

Handling & Storage Recommendations

Due to the low melting point (~62°C), "Thermal Stability" in a practical sense refers to physical form retention.

  • Storage Condition: Refrigerate (2–8°C) .

    • Reasoning: While chemically stable at room temperature (25°C), the proximity to the melting point means that minor excursions (e.g., a hot lab afternoon) can make the solid sticky or fused.

  • Shipping: Cold packs are recommended, especially in summer months, to prevent the product from arriving as a fused melt.

  • Hygroscopicity: The PEG chain attracts moisture. Store under inert gas (Argon/Nitrogen) if possible, or in a desiccator. Moisture uptake can further depress the melting point.

References

  • MDPI. (2022). Thermal Decomposition Behavior of Polyimide and Phthalimide Derivatives. Polymers. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2012). Synthesis and Crystal Structure of Phthalimide-PEG derivatives. PMC. Retrieved January 30, 2026, from [Link]

Sources

Strategic Sourcing and Technical Utilization of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Officers in Drug Discovery.

Executive Summary: The Linker as a Critical Variable

In the development of heterobifunctional degraders (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge; it is a determinant of physicochemical properties, permeability, and ternary complex stability.[1]

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (CAS: 69676-63-7) represents a "privileged intermediate" in this space.[2] It provides a pre-installed, orthogonally protected amine (phthalimide) and a reactive hydroxyl handle separated by a diethylene glycol (PEG2) spacer. This specific length is often the "Goldilocks" zone for E3 ligase recruitment—sufficiently long to avoid steric clash, yet short enough to maintain rigidity for cooperative binding.

This guide analyzes the commercial supply landscape for this intermediate, establishes quality control metrics to prevent downstream failure, and provides validated workflows for its incorporation into drug candidates.

Chemical Profile & Identity

Before sourcing, identity verification is paramount to avoid costly synthesis aborts.

ParameterSpecification
Chemical Name This compound
Common Synonyms N-(2-(2-Hydroxyethoxy)ethyl)phthalimide; Phthalimido-PEG2-alcohol
CAS Number 69676-63-7
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Structure Phthalimide headgroup – PEG2 linker – Terminal Hydroxyl
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl Acetate

Commercial Supply Landscape

Sourcing strategies must evolve as a project moves from Hit-to-Lead (H2L) to Process Development.

Tier 1: Specialized Linker Suppliers (Research Scale)

Best for: H2L, Library Synthesis (mg to gram scale). These suppliers specialize in bifunctional linkers. They typically offer higher purity (>97%) and detailed analytical data (NMR, HPLC) specifically tailored for linker chemistry.

  • BroadPharm: Known for an extensive catalog of PEGylating reagents. Their material is often "synthesis-ready" with low water content, crucial for subsequent activation steps (e.g., tosylation).

  • ChemScene / MedChemExpress (MCE): Reliable sources for rapid delivery of gram-scale quantities. They often stock this specific CAS as a standard building block for PROTAC libraries.

Tier 2: Major Catalog Aggregators

Best for: Routine Synthesis, Price Comparison.

  • Sigma-Aldrich (Merck): High reliability but often higher cost. Acts as a benchmark for quality.

  • Combi-Blocks / Enamine: Excellent balance of cost and quality. Enamine, in particular, often holds large stocks of building blocks in Kyiv/Riga, useful for European logistics.

  • BLD Pharm: A major player for building blocks with competitive pricing for 10g–100g lots.

Tier 3: Bulk Manufacturers (Process Scale)

Best for: GLP Tox Batches, Pilot Plant (>1 kg).

  • Komal Industries / Kevy’s Labs: Indian manufacturers often listed for bulk supply.

  • Strategic Note: When moving to Tier 3, a Use Test is mandatory. Bulk industrial grades may contain trace phthalic anhydride or unreacted amino-PEG-alcohol, which can act as chain-terminators in polymerization or PROTAC synthesis.

Quality Control: The Self-Validating System

In PROTAC synthesis, purity is functional. A 95% pure linker with 5% monofunctional impurity is more detrimental than 90% pure linker with 10% inert salt, because the monofunctional impurity creates a competitor that saturates the E3 ligase without recruiting the target (The "Hook Effect" distortion).

Required QC Protocol:

  • H-NMR (DMSO-d6 or CDCl3):

    • Confirm Phthalimide aromatic protons (7.8–7.9 ppm).

    • Confirm PEG backbone protons (3.6–3.8 ppm).

    • Critical Check: Look for the triplet at ~4.5 ppm (OH) in DMSO. Disappearance of this signal often indicates wet solvent or exchange, but its presence confirms the alcohol integrity.

  • LC-MS:

    • Must show a clean peak at [M+H]+ = 236.2.

    • Impurity Watch: Check for mass 148 (Phthalimide) or 106 (Diethylene glycol fragments), indicating degradation.

  • Water Content (Karl Fischer):

    • Limit: <0.5%.

    • Reasoning: Excess water will hydrolyze the sulfonyl chlorides (TsCl/MsCl) used in the next step, leading to stoichiometric mismatch.

Technical Workflows

The utility of CAS 69676-63-7 lies in its asymmetry. The following workflows describe its transformation into a reactive linker.

Workflow A: Activation (Hydroxyl to Leaving Group)

The hydroxyl group is a poor leaving group. It is standard practice to convert it to a Tosylate (OTs) or Mesylate (OMs) for nucleophilic substitution.

Protocol (Self-Validating):

  • Dissolution: Dissolve 1.0 eq of 69676-63-7 in anhydrous DCM (0.1 M).

  • Base Addition: Add 1.5 eq TEA (Triethylamine) and 0.1 eq DMAP (catalytic).

  • Activation: Cool to 0°C. Dropwise add 1.2 eq p-Toluenesulfonyl chloride (TsCl).

  • Monitor: Warm to RT. Monitor by TLC (EtOAc/Hexane).[3][4] The product (OTs) is less polar than the starting alcohol (Rf increases).

  • Workup: Wash with 1N HCl (removes TEA), then Brine. Dry over MgSO₄.[4]

  • Validation: NMR should show a new methyl singlet at ~2.4 ppm (Tosyl-CH3) and aromatic doublets.

Workflow B: Deprotection (The Gabriel Release)

Once the linker is attached to "Ligand A" (via the OTs group), the phthalimide must be removed to reveal the primary amine for attachment to "Ligand B".

Protocol:

  • Reaction: Dissolve the Phthalimide-Linker-Ligand construct in Ethanol.

  • Reagent: Add Hydrazine Hydrate (NH₂NH₂·H₂O, 5–10 eq).

  • Conditions: Reflux for 2–4 hours. A white precipitate (Phthalhydrazide) will form.

  • Workup: Cool, filter off the solid phthalhydrazide. Concentrate filtrate.

  • Validation: The disappearance of the phthalimide aromatic peaks (7.8 ppm) in NMR confirms deprotection.

Visualization of Strategic Logic

Figure 1: Supplier Selection Decision Tree

This logic flow guides the sourcing decision based on project stage and risk tolerance.

SupplierSelection Start Start: Sourcing Requirement Scale What is the Scale? Start->Scale Research Research (<10g) Scale->Research Small Scale Process Process/Pilot (>100g) Scale->Process Large Scale PurityCheck Is Purity Critical? (e.g. Late-stage Library) Research->PurityCheck Tier3 Select Tier 3 (Bulk Mfg) Focus: Cost/kg Process->Tier3 Tier1 Select Tier 1 (BroadPharm/ChemScene) Focus: High Purity, CoA Data PurityCheck->Tier1 Yes (Critical) Tier2 Select Tier 2 (Sigma/Combi-Blocks) Focus: Speed & Reliability PurityCheck->Tier2 No (Scoping) QC_Gate MANDATORY QC GATE: 1. 1H-NMR (Check OH) 2. KF Titration (<0.5% H2O) Tier1->QC_Gate Tier2->QC_Gate Tier3->QC_Gate

Caption: Decision matrix for sourcing CAS 69676-63-7, emphasizing the mandatory QC gate regardless of supplier tier.

Figure 2: The Heterobifunctional Synthesis Workflow

This diagram illustrates the chemical causality: why this specific intermediate is used to construct a PROTAC.

SynthesisWorkflow StartMaterial Phthalimide-PEG2-OH (CAS 69676-63-7) Step1 Activation (TsCl/TEA) StartMaterial->Step1 Activate OH Intermediate1 Phthalimide-PEG2-OTs Step1->Intermediate1 Step2 Coupling A (Ligand A-Nucleophile) Intermediate1->Step2 SN2 Reaction Intermediate2 Phthalimide-Linker-Ligand A Step2->Intermediate2 Step3 Deprotection (Hydrazine) Intermediate2->Step3 Remove Protection Amine NH2-Linker-Ligand A (Active Amine) Step3->Amine Reveal Amine Step4 Coupling B (Ligand B-COOH) Amine->Step4 Amide Bond Final PROTAC (Ligand B-Linker-Ligand A) Step4->Final

Caption: Step-by-step synthetic pathway utilizing CAS 69676-63-7 to construct a heterobifunctional degrader.

References

  • Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications. Available at: [Link] (Demonstrates the utility of PEG linkers in degrader design).

Sources

The Dean-Stark Apparatus: Thermodynamic Control and Process Intensification in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Dean-Stark Apparatus in Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Dean-Stark apparatus remains a cornerstone of synthetic organic chemistry, providing a robust, passive method for shifting chemical equilibrium via azeotropic distillation. While modern alternatives like molecular sieves and membrane pervaporation exist, the Dean-Stark trap offers unique advantages in scalability, solvent recycling, and real-time reaction monitoring. This guide analyzes the apparatus through the lens of thermodynamic drive, green solvent selection (CPME vs. Toluene), and industrial scalability, providing a definitive protocol for high-value esterifications and dehydrations.

Thermodynamic & Kinetic Principles

The Le Chatelier Imperative

Many condensation reactions (esterification, acetalization, imine formation) are equilibrium-limited with low equilibrium constants (


). For a generic Fischer esterification:


Without water removal, conversion often stalls at 60–70%. The Dean-Stark apparatus leverages Le Chatelier’s Principle by continuously removing the byproduct (water) from the reaction matrix, effectively making the concentration of water

. This forces the reaction quotient (

) to remain below

, driving the forward reaction until the limiting reagent is exhausted.
The Azeotropic Mechanism

The system relies on the formation of a heterogeneous azeotrope —a mixture of solvents that boils at a constant temperature but separates into two distinct liquid phases upon condensation.[1]

  • Vapor Phase: Homogeneous mixture of Solvent + Water.

  • Condensate: Cools and phase-separates in the trap.

  • Recycle: The organic phase (usually less dense) overflows back to the reactor; the aqueous phase is sequestered.

Apparatus Design & Phase Physics

The efficiency of a Dean-Stark trap is dictated by the density difference (


) between the solvent and water.
Trap Configurations
Trap TypeSolvent DensityExample SolventsMechanism
Standard (Light Phase)

g/mL
Toluene, Xylenes, CPMESolvent floats; water sinks and is drained.
Reverse (Heavy Phase)

g/mL
Chloroform, DCMSolvent sinks and returns via bottom tube; water floats.
Visualization of the Process Flow

The following diagram illustrates the cyclic thermodynamic drive of a standard Dean-Stark setup.

DeanStarkMechanism Reactor Reaction Flask (Reflux Temperature) Vapor Azeotropic Vapor (Solvent + Water) Reactor->Vapor Boiling Condenser Condenser (Heat Exchange) Vapor->Condenser Rise Trap Phase Separator (Dean-Stark Trap) Condenser->Trap Condensate Water Water Layer (Sequestered) Trap->Water Settling (High Density) Solvent Dry Solvent (Recycled) Trap->Solvent Overflow (Low Density) Solvent->Reactor Return Loop

Figure 1: Cyclic flow diagram of a Light-Phase Dean-Stark apparatus. The system acts as a chemical pump, using thermal energy to segregate water.

Solvent Selection Strategy: The "Green" Pivot

Historically, Toluene and Benzene were standard. However, modern drug development demands safer, greener alternatives. Cyclopentyl Methyl Ether (CPME) has emerged as a superior alternative due to its low enthalpy of vaporization, high hydrophobicity, and resistance to peroxide formation.

Comparative Solvent Data
SolventBP (°C)Azeotrope BP w/ H2O (°C)H2O in Azeotrope (wt%)Phase SeparationToxicity/Safety
Toluene 110.685.020.2%ExcellentReprotoxic (Prop 65)
Benzene 80.169.38.9%ExcellentCarcinogen (Class 1)
CPME 106.083.010.6%Excellent Low Peroxide, Green
2-MeTHF 80.071.010.6%Moderate*Bio-derived, but higher water solubility

Note: 2-MeTHF dissolves ~4.6% water at 60°C, making phase separation in the trap less efficient than CPME or Toluene.

Advanced Protocol: High-Yield Fischer Esterification

Case Study: Synthesis of Cyclohexyl Hippurate. Objective: >95% Yield via Azeotropic Dehydration.

Reagents & Setup
  • Substrate: Hippuric Acid (0.20 mol), Cyclohexanol (0.20 mol).

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (1.0 g).[2][3]

  • Solvent: CPME (200 mL) — Chosen for green profile and optimal boiling point.

  • Equipment: 500 mL RBF, Dean-Stark Trap (10 mL capacity), Reflux Condenser, Drying Tube (CaCl2).

Step-by-Step Methodology
  • Charge: Add hippuric acid, cyclohexanol, and pTsOH to the flask. Add CPME.[1][4]

  • Prime the Trap: Crucial Step. Fill the Dean-Stark trap side-arm manually with dry CPME before heating. This prevents the reaction volume from decreasing and ensures immediate recirculation.

  • Reflux: Heat to a vigorous reflux (bath temp ~120°C). Vapor should condense within the bottom third of the condenser.

  • Monitor:

    • T=0 to T+1h: Trap will become cloudy.

    • T+2h: Distinct water layer forms at the bottom.

    • Endpoint Validation: Calculate theoretical water yield (

      
      ). Continue reflux until water volume in the trap stabilizes at ~3.6 mL and no new droplets form for 30 mins.
      
  • Workup: Cool to RT. The trap contents (water) are discarded. The reaction mixture is washed with NaHCO3 (sat.) to remove catalyst, then brine. Evaporate CPME for recovery.

Troubleshooting & Optimization

The "Flooding" Trap

Symptom: The trap fills with liquid, but it doesn't separate, or the solvent doesn't return to the flask.

  • Cause: Vapor velocity too high (flooding the condenser) or stopcock closed/clogged.

  • Fix: Reduce heat input. Ensure the side-arm angle allows smooth return flow.

Foaming (Peptide/Amino Acid Derivatives)

Symptom: Foam rises up the side arm and enters the trap, contaminating the water layer.

  • Mechanism: "Bridging-dewetting" failure due to surface-active intermediates.

  • Fix: Add a silicone-based anti-foaming agent (1-2 drops). Alternatively, apply a "cold finger" or reduce the vacuum if running under reduced pressure.

Dean-Stark vs. Molecular Sieves

When should you abandon the Dean-Stark?

SelectionMatrix Start Water Removal Requirement Scale Scale? Start->Scale Acid Acid Sensitive? Scale->Acid < 100g DS Dean-Stark (Preferred) Scale->DS 100g - 10kg Flow Membrane/Flow (Industrial) Scale->Flow > 100kg Acid->DS No (Acidic Catalysis) Sieves Molecular Sieves (3A/4A) Acid->Sieves Yes (Base/Neutral)

Figure 2: Decision matrix for dehydration methodologies. Note that standard aluminosilicate sieves degrade in acidic Fischer esterifications.

Industrial Scalability: The Pervaporation Shift

While Dean-Stark is dominant in R&D and Kilo-labs, it faces challenges at metric-ton scales due to high energy consumption (latent heat of vaporization).

Cost & Energy Comparison

For large-scale solvent dehydration (e.g., Isopropanol or Ethanol recovery):

MetricAzeotropic Distillation (Dean-Stark Logic)Membrane Pervaporation
Energy Mechanism Phase Change (High Energy)Solution-Diffusion (Low Energy)
Operating Cost Baseline (100%)30–50% of Baseline
Entrainer Need Requires Benzene/TolueneNone (Membrane Selectivity)
Purity Limit Limited by Azeotrope PhysicsCan break azeotropes to >99.9%

References

  • Mechanism & History: Dean-Stark Apparatus, Wikipedia. Link

  • Green Solvents (CPME): Application Notes for Azeotropic Distillation with CPME, BenchChem. Link

  • Azeotrope Data: Azeotrope Tables and Binary Mixtures, Wikipedia/CRC Handbook. Link

  • Process Intensification: Process Intensification Strategies for Esterification, MDPI. Link

  • Industrial Comparison: Economic comparison between azeotropic distillation and pervaporation, ResearchGate. Link

  • Troubleshooting: Fischer Esterification Procedures and Yields, OperaChem. Link

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Paradigm Shift of Targeted Protein Degradation with PROTACs

In the realm of modern drug discovery, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality. Unlike traditional small-molecule inhibitors that rely on occupying the active site of a target protein, PROTACs act as catalytic agents that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This event-driven pharmacology allows for substoichiometric concentrations to elicit a profound and sustained therapeutic effect.[2]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]

The linker is far more than a simple spacer; it plays a critical role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC. The length, rigidity, and composition of the linker influence the geometry of the ternary complex, which in turn affects the efficiency of ubiquitin transfer.

This guide focuses on the application of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione , a versatile building block for constructing PROTACs. This molecule incorporates a thalidomide-based E3 ligase ligand precursor with a flexible and hydrophilic polyethylene glycol (PEG)-based linker element. The isoindoline-1,3-dione moiety serves as a precursor to the thalidomide analog that recruits the Cereblon (CRBN) E3 ligase, one of the most widely used E3 ligases in PROTAC design.[4] The di-ethylene glycol portion of the linker enhances the aqueous solubility and cell permeability of the resulting PROTAC, addressing some of the common challenges associated with these "beyond Rule of 5" molecules.[5]

This document will provide a comprehensive overview of the synthesis of this compound, detailed protocols for its incorporation into a PROTAC, and a guide to the biological evaluation of the final conjugate.

Synthesis of this compound

The synthesis of this key building block is a straightforward and high-yielding process.

Protocol: Synthesis of this compound

Materials:

  • 2-(2-Aminoethoxy)ethanol

  • Phthalic anhydride

  • Toluene

  • Magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-(2-aminoethoxy)ethanol (1.0 eq) and phthalic anhydride (1.0 eq).[6]

  • Add a sufficient volume of toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and continue for 6 hours, collecting the water that is formed in the Dean-Stark trap.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dry the solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

  • The resulting white solid is this compound, which can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.

PROTAC Synthesis: Coupling Strategies

The hydroxyl group of this compound provides a convenient handle for conjugation to a ligand for the protein of interest (POI). The choice of coupling chemistry will depend on the functional groups present on the POI ligand. Below are several common and reliable methods.

Rationale for Choosing a Coupling Strategy

The selection of a coupling method is a critical decision in PROTAC synthesis. Each method has its own set of advantages and disadvantages that must be weighed based on the specific substrates and desired properties of the final PROTAC.

Coupling MethodAdvantagesDisadvantages
Mitsunobu Reaction Mild reaction conditions, stereospecific inversion of secondary alcohols, broad substrate scope.[7]Use of hazardous reagents (DEAD or DIAD), formation of stoichiometric byproducts that can be difficult to remove.[8]
Steglich Esterification Mild, neutral conditions, suitable for acid-sensitive substrates.[9]Requires a coupling agent (e.g., DCC, EDC) which can be an allergen, potential for side reactions if not carefully controlled.
Amide Coupling (e.g., with HATU) High efficiency and reliability, broad functional group tolerance, many commercially available reagents.[10]Can introduce an amide bond which may negatively impact cell permeability compared to an ester.[11][12]
Click Chemistry (e.g., CuAAC) High yielding, bio-orthogonal, can be performed in aqueous conditions, excellent for library synthesis.Requires the introduction of azide and alkyne functional groups onto the linker and POI ligand, potential for copper toxicity in cellular applications if not properly removed.
Protocol 1: Mitsunobu Reaction

This reaction is ideal for coupling the hydroxyl group of the linker with a carboxylic acid on the POI ligand, resulting in an ester linkage.

Materials:

  • This compound

  • POI ligand with a carboxylic acid group

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the POI ligand (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) to the solution and stir for 15 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.

Protocol 2: Steglich Esterification

This is another excellent method for forming an ester linkage under mild conditions.

Materials:

  • This compound

  • POI ligand with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the POI ligand (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add DCC or EDC (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Amide Coupling

If the POI ligand has an amine functionality, an amide bond can be formed with a carboxylic acid derivative of the linker. First, the hydroxyl group of the linker needs to be converted to a carboxylic acid.

Step 1: Oxidation of the Linker

Materials:

  • This compound

  • Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent

  • Acetone

Procedure:

  • Dissolve the linker in acetone and cool to 0 °C.

  • Slowly add Jones reagent until the orange color persists.

  • Stir for 1-2 hours at 0 °C.

  • Quench the reaction with isopropanol.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the carboxylic acid derivative of the linker.

Step 2: Amide Coupling with HATU

Materials:

  • Carboxylic acid derivative of the linker

  • POI ligand with an amine group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid derivative of the linker (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes.

  • Add the POI ligand (1.2 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 4: Click Chemistry

This powerful and versatile method can be used if the POI ligand and the linker are functionalized with an alkyne and an azide, respectively (or vice versa).

Step 1: Functionalization of the Linker with an Azide

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Sodium azide (NaN₃)

  • Anhydrous DCM and DMF

Procedure:

  • First, convert the hydroxyl group to a good leaving group (mesylate or tosylate). Dissolve the linker (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C.

  • Slowly add MsCl or TsCl (1.2 eq) and stir for 2-4 hours.

  • Wash the reaction with water and brine, dry, and concentrate.

  • Dissolve the resulting mesylate or tosylate in DMF and add NaN₃ (3.0 eq).

  • Heat the reaction to 60-80 °C and stir overnight.

  • After cooling, dilute with water and extract the azido-linker.

  • Purify by column chromatography.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azido-functionalized linker

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water mixture

Procedure:

  • Dissolve the azido-linker (1.0 eq) and the alkyne-POI ligand (1.0 eq) in a mixture of tert-butanol and water.

  • Add a freshly prepared solution of sodium ascorbate (0.3 eq) in water.

  • Add a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract the product with an organic solvent.

  • Purify the PROTAC by column chromatography or preparative HPLC.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Coupling Chemistry cluster_product Final Product Linker 2-(2-(2-Hydroxyethoxy)ethyl) isoindoline-1,3-dione Mitsunobu Mitsunobu Reaction Linker->Mitsunobu Steglich Steglich Esterification Linker->Steglich Amide Amide Coupling Linker->Amide Click Click Chemistry Linker->Click POI_Ligand Protein of Interest (POI) Ligand (with handle) POI_Ligand->Mitsunobu POI_Ligand->Steglich POI_Ligand->Amide POI_Ligand->Click PROTAC PROTAC (POI Ligand - Linker - CRBN Ligand) Mitsunobu->PROTAC Steglich->PROTAC Amide->PROTAC Click->PROTAC

Caption: General workflow for PROTAC synthesis.

Biological Evaluation of the PROTAC

Once the PROTAC has been synthesized and purified, a series of biological assays are necessary to confirm its activity and characterize its properties.

Protocol 1: Assessment of Protein Degradation by Western Blotting

This is the most direct method to determine if the PROTAC is inducing the degradation of the target protein.

Materials:

  • Cancer cell line expressing the POI

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Protease and phosphatase inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. This needs to be optimized for each cell line.[13][14]

  • PROTAC Treatment: The next day, treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 24 hours). Include a DMSO-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4 °C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the DMSO control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of degradation).[15][16]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the PROTAC on the cells.

Materials:

  • Cancer cell line

  • 96-well plates

  • PROTAC stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).[17][18]

  • PROTAC Treatment: The next day, treat the cells with a range of PROTAC concentrations for a desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.[19]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.

Protocol 3: Target Engagement Assay (NanoBRET™)

This assay confirms that the PROTAC is binding to its intended target within the living cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid encoding the POI fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ tracer for the POI

  • PROTAC stock solution

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer

Procedure:

  • Transfection: Transfect the cells with the POI-NanoLuc® fusion plasmid and seed them into a 96-well plate.[20]

  • PROTAC and Tracer Addition: After 24 hours, treat the cells with the PROTAC at various concentrations, followed by the addition of the NanoBRET™ tracer at its optimized concentration.[20][21]

  • Incubation: Incubate the plate at 37 °C for 2 hours.

  • Substrate Addition and Reading: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the IC₅₀ for target engagement.

Protocol 4: Ternary Complex Formation (Co-Immunoprecipitation)

This assay provides evidence for the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Cell line expressing the POI

  • PROTAC and control compounds

  • Co-IP lysis buffer

  • Antibody against the POI or a tag on the POI

  • Antibody against the E3 ligase (e.g., anti-CRBN)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or a negative control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the POI overnight at 4 °C.[22]

    • Add fresh protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads extensively with wash buffer to remove non-specific binding proteins. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting, probing for both the POI and the E3 ligase (CRBN). The presence of CRBN in the POI immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Ternary_Complex->Recycling Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of action of a PROTAC.

Data Interpretation and Troubleshooting

  • The Hook Effect: At very high concentrations, PROTACs can sometimes show reduced degradation efficiency. This is because the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) can outcompete the formation of the productive ternary complex.[15] It is therefore crucial to test a wide range of concentrations.

  • Off-Target Effects: It is important to assess for the degradation of other proteins to ensure the selectivity of the PROTAC. Proteomics-based approaches can be employed for a global analysis of protein level changes.[23]

  • Interpreting DC₅₀ and Dₘₐₓ: A potent PROTAC will have a low DC₅₀ value and a high Dₘₐₓ. However, the kinetics of degradation are also important; a rapid onset of degradation can be advantageous.[24]

Conclusion

This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its straightforward synthesis and the presence of a hydrophilic PEG-like linker make it an attractive choice for researchers in the field of targeted protein degradation. By following the detailed protocols outlined in this guide for synthesis and biological evaluation, researchers can effectively utilize this linker to develop novel and potent PROTACs for a wide range of therapeutic targets.

References

Sources

Application Note: Strategic Utilization of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione in PROTAC® Linkerology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (CAS: 69676-63-7), often referred to as N-PEG2-OH Phthalimide , is a critical heterobifunctional building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

In the field of "Linkerology"—the science of optimizing the spacer between two ligands—this molecule serves as a protected precursor for the 2-(2-aminoethoxy)ethanol motif. It provides a defined 2-unit Polyethylene Glycol (PEG) spacer, offering a precise atomic distance (~9–12 Å) and enhanced water solubility compared to alkyl chains. Its primary application is the construction of degraders where a specific spatial orientation is required to induce the formation of a productive Ternary Complex (Target Protein–PROTAC–E3 Ligase).

Scientific Background: The Role of Linker Composition

The linker in a PROTAC is not merely a passive connector; it determines the cooperativity and stability of the ternary complex.

Why This Specific Linker?
  • Defined Length (PEG2): Short PEG chains like PEG2 are often optimal when the E3 ligase binding pocket and the Target Protein binding pocket are in close proximity or require a "folded" conformation. Longer PEGs (PEG4+) can introduce excessive entropy, reducing degradation efficiency.

  • Phthalimide Protection: The phthalimide group acts as a robust protecting group for the primary amine. Unlike Boc or Fmoc, it is stable to acidic conditions (TFA/HCl) often used to deprotect other ligands, allowing for orthogonal synthetic strategies.

  • Hydroxyl Handle: The terminal hydroxyl group allows for versatile activation (Mesylation, Tosylation, Mitsunobu reaction), enabling the attachment of the linker to the first ligand before amine liberation.

Mechanism of Action in Synthesis

The utility of this molecule relies on the Gabriel Synthesis pathway. The phthalimide masks the amine, allowing the chemist to perform chemistry on the hydroxyl end first. Subsequent hydrazinolysis reveals the primary amine for the second coupling event.

Mechanism Start Phth-PEG2-OH (CAS: 69676-63-7) Step1 Activation (e.g., Tosylation) Start->Step1 Inter1 Phth-PEG2-OTs Step1->Inter1 Step2 Coupling to Ligand A (Nucleophilic Subst.) Inter1->Step2 Inter2 Phth-PEG2-Ligand A Step2->Inter2 Step3 Deprotection (Hydrazine) Inter2->Step3 Final H2N-PEG2-Ligand A (Ready for Ligand B) Step3->Final

Figure 1: The "Linker-First" synthetic workflow utilizing the orthogonal reactivity of the hydroxyl and phthalimide groups.[1]

Experimental Protocols

Protocol A: Activation of Hydroxyl Group (Tosylation)

Purpose: To convert the hydroxyl group into a good leaving group for coupling to a phenol or amine on the first ligand.

Reagents:

  • This compound (1.0 eq)[1][3]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • DMAP (catalytic, 0.1 eq)

Procedure:

  • Dissolution: Dissolve 1.0 eq of the starting material in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add TEA followed by DMAP.

  • Reaction: Slowly add TsCl portion-wise. Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography (Silica gel).

  • Yield: Expect >85% yield of the white solid (Phth-PEG2-OTs).

Protocol B: Coupling to Ligand & Deprotection (Gabriel Method)

Purpose: Attaching the linker to a phenolic Warhead (e.g., VHL Ligand precursor) and revealing the amine.

Step 1: Coupling (SN2)

  • Mix: Combine Phenolic Ligand (1.0 eq), Phth-PEG2-OTs (1.1 eq), and K2CO3 (3.0 eq) in DMF.

  • Heat: Stir at 60–80°C for 12 hours.

  • Isolate: Dilute with EtOAc, wash with LiCl solution (to remove DMF) and brine. Purify the Phth-PEG2-Ligand intermediate.

Step 2: Deprotection (Hydrazinolysis)

  • Dissolve: Dissolve the Phth-PEG2-Ligand intermediate in Ethanol (or EtOH/THF mix if solubility is poor).

  • React: Add Hydrazine hydrate (

    
    , 5.0–10.0 eq).
    
  • Reflux: Heat to reflux (80°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form.

  • Workup: Cool to RT. Filter off the white precipitate. Concentrate the filtrate.

  • Refine: Redissolve residue in DCM, filter again if necessary, and concentrate to obtain the Amino-PEG2-Ligand .

Technical Specifications & Data

Physicochemical Properties Table
PropertyValueNotes
Chemical Name This compound
CAS Number 69676-63-7Verified
Molecular Weight 235.24 g/mol
Formula

Solubility DMSO, DMF, DCM, MethanolPoor solubility in water until deprotected
Linker Type PEG (Polyethylene Glycol)2 units (PEG2)
Reactive Groups Phthalimide (Protected Amine), AlcoholHeterobifunctional
Linker Selection Guide

Use the decision tree below to determine if CAS 69676-63-7 is the correct linker for your PROTAC.

Selection Q1 Does your Target Ligand have an available Phenol or Amine? Q2 Is the required distance between ligands Short (<12 Å)? Q1->Q2 Yes Q3 Do you require orthogonal protection (Acid Stability)? Q2->Q3 Yes ResultNo2 Consider PEG4 or PEG6 Q2->ResultNo2 No (Need longer) ResultYes USE CAS 69676-63-7 (Phth-PEG2-OH) Q3->ResultYes Yes ResultNo3 Consider Boc-PEG-OH Q3->ResultNo3 No (Acid labile ok) ResultNo1 Consider Alkyl Chain or Rigid Linker

Figure 2: Decision matrix for selecting Phth-PEG2-OH in PROTAC design.

References

  • Troup, R. I., et al. (2020).[4] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312. Retrieved from [Link]

Sources

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione in polymer synthesis

Application Note: High-Fidelity Synthesis of -Amine-Functionalized Polyesters using 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione[1]

Introduction & Strategic Value

In the precision synthesis of biomedical polymers, This compound (CAS: 69676-63-7) serves as a critical heterobifunctional initiator .[1] It addresses a pervasive challenge in bioconjugation: synthesizing polymers with a reactive primary amine at one end and a hydroxyl group at the other (

1

Direct initiation with amino-alcohols is often problematic because primary amines can act as nucleophiles, initiating polymerization via mechanisms that compete with the hydroxyl group, leading to uncontrolled molecular weights and broad dispersity (

phthalimide

Key Chemical Properties[1][2][3][4][5][6][7][8]
PropertySpecification
Chemical Name This compound
Synonyms N-(2-(2-hydroxyethoxy)ethyl)phthalimide; Phthalimido-DEG-OH
CAS Number 69676-63-7
Molecular Weight 235.24 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Toluene, DMF; Insoluble in Hexane, Water
Purity Requirement

(Critical for controlling

in ROP)
Storage 2-8°C, Desiccated (Hygroscopic)

Experimental Workflow Overview

The utilization of this initiator involves three distinct phases. The following diagram illustrates the chemical pathway from initiation to the final functionalized polymer.

PolymerSynthesisInitiatorPhthalimide-Initiator(CAS 69676-63-7)PolymerizationStep 1: ROP(Sn(Oct)2, 110°C)Initiator->Polymerization -OH group initiatesMonomerCyclic Monomer(Lactide/Caprolactone)Monomer->PolymerizationProtectedPolymerProtected Polymer(Phth-PEG-PLA-OH)Polymerization->ProtectedPolymer Living Chain GrowthDeprotectionStep 2: Hydrazinolysis(Hydrazine Monohydrate)ProtectedPolymer->Deprotection Dissolve in THF/EtOHFinalProductAmine-Terminated Polymer(NH2-PEG-PLA-OH)Deprotection->FinalProduct Unmasking Amine

Figure 1: Strategic workflow for synthesizing amine-terminated polyesters using the phthalimide-protected initiator.

Protocol 1: Ring-Opening Polymerization (ROP)[1][10]

This protocol describes the synthesis of


-Phthalimide-

-hydroxyl Poly(L-lactide)

Reagents & Equipment[1][3][9]
  • Initiator: this compound (Dried in vacuo over

    
     for 24h).[1]
    
  • Monomer: L-Lactide (Recrystallized from dry toluene).[1]

  • Catalyst: Tin(II) 2-ethylhexanoate (

    
    ), 0.1M solution in dry toluene.
    
  • Solvent: Anhydrous Toluene (for solution polymerization) or None (for bulk).

  • Equipment: Schlenk line, oil bath, magnetic stirrer, nitrogen atmosphere.

Step-by-Step Methodology
  • Stoichiometry Calculation: Calculate the required mass of monomer (

    
    ) based on the desired degree of polymerization (
    
    
    ) and mass of initiator (
    
    
    ):
    
    
  • Reactor Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Refill with dry nitrogen (cycle 3 times).

  • Charging: Under a positive nitrogen flow, add the calculated amount of Initiator and L-Lactide .

    • Note: If performing solution polymerization, add anhydrous toluene (

      
      ).
      
  • Catalyst Addition: Add the

    
     solution via a gas-tight syringe. A typical ratio is 
    
    
    to
    
    
    .
  • Polymerization:

    • Bulk: Immerse flask in an oil bath at 130°C . Stir until the melt becomes viscous (typically 2–6 hours).

    • Solution: Immerse flask in an oil bath at 110°C . Stir for 12–24 hours.

  • Quenching & Purification:

    • Cool the reaction to room temperature.[2]

    • Dissolve the crude polymer in a minimal amount of Dichloromethane (DCM).

    • Precipitate dropwise into excess cold Diethyl Ether or Methanol (10:1 v/v ratio of non-solvent to solvent).

    • Filter the white precipitate and dry in vacuo at 40°C.

Validation Check:

  • 1H NMR (

    
    ):  Verify the presence of the phthalimide aromatic protons (
    
    
    7.7–7.9 ppm, multiplet, 4H) and the polymer backbone methine quartet (
    
    
    5.1–5.2 ppm).
  • 
     Calculation:  Integrate the phthalimide peaks (set to 4H) against the polymer backbone to calculate absolute 
    
    
    .

Protocol 2: Deprotection (Unmasking the Amine)

The phthalimide group is stable during polymerization but must be removed to generate the reactive primary amine. This utilizes the Ing-Manske procedure (hydrazinolysis).[1]

Reagents
  • Substrate: Phthalimide-functionalized Polymer (from Protocol 1).[1]

  • Reagent: Hydrazine Monohydrate (

    
    ).
    
  • Solvent: THF / Ethanol mixture (2:1 v/v).

Step-by-Step Methodology
  • Dissolution: Dissolve the polymer in THF/Ethanol (approx. 10 mL solvent per 1 g polymer).

  • Reaction: Add Hydrazine Monohydrate (10–20 equivalents relative to the phthalimide group).

    • Caution: Hydrazine is toxic. Handle in a fume hood.

  • Incubation: Stir the solution at room temperature for 12–24 hours. A white precipitate (phthalhydrazide byproduct) will form.

  • Purification (Critical Step):

    • Filtration: Filter the solution to remove the solid phthalhydrazide.

    • Dialysis: Transfer the filtrate to a dialysis membrane (MWCO depends on polymer size, typically 1-3.5 kDa). Dialyze against Ethanol for 24h, then Deionized Water for 24h to remove excess hydrazine and small molecule byproducts.

    • Lyophilization: Freeze-dry the dialyzed solution to obtain the final amine-terminated polymer.[1]

Validation Check:

  • 1H NMR: Complete disappearance of aromatic signals at 7.7–7.9 ppm confirms deprotection.

  • Ninhydrin Test: A positive purple/blue color on a TLC plate spot confirms the presence of a primary amine.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Initiation Efficiency Moisture in InitiatorDry initiator over

or by azeotropic distillation with toluene before use.[1]
Broad PDI (

)
TransesterificationStop polymerization at

conversion; reduce catalyst concentration.
Incomplete Deprotection Polymer aggregationEnsure the solvent system (THF/EtOH) fully solubilizes the polymer chain; increase reaction time.
Residual Catalyst Inefficient precipitationUse EDTA wash or multiple precipitations to remove tin residues (toxic for bio-applications).

References

  • Synthesis & Properties
  • Phthalimide Deprotection (Gabriel Synthesis)

    • Khan, M. N. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonate.[1] Carnegie Mellon University. Retrieved January 30, 2026, from [Link]

  • Polymerization Methodology (General ROP)

    • National Institutes of Health (NIH). Functional Lactide Monomers: Methodology and Polymerization. Retrieved January 30, 2026, from [Link]

  • Application in Bioconjugation

Application Note: Functionalization Strategies for 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The molecule 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (often abbreviated as Phth-PEG2-OH ) is a critical "heterobifunctional" scaffold in modern drug discovery, particularly for PROTAC (Proteolysis Targeting Chimera) and ADC (Antibody-Drug Conjugate) linker synthesis.[1][2]

Its value lies in its orthogonal reactivity :

  • The Phthalimide (Phth) Terminus: A "masked" primary amine. It remains inert to most acidic, oxidative, and electrophilic conditions, protecting the nitrogen until hydrazine deprotection (Gabriel Synthesis) is required.[1]

  • The Hydroxyl (-OH) Terminus: The primary handle for functionalization.[1][2]

This Application Note details the three most reliable workflows to functionalize the hydroxyl group while maintaining the integrity of the phthalimide core.

Strategic Functionalization Workflows

The choice of functionalization depends on the target "warhead" or ligand to be attached.

Target FunctionalityRecommended PathwayKey Advantage
Alkyl Azide / Amine A. Sulfonylation (Activation) Scalable; creates a stable intermediate (Tosylate/Mesylate) that can be stored.[1][2]
Phenol / Imide Ether B. Mitsunobu Reaction Direct coupling under neutral conditions; ideal for sensitive ligands.[2]
Aldehyde / Carboxylic Acid C. Controlled Oxidation Generates electrophilic handles for Reductive Amination or Amide Coupling.[2]
Visualization: Functionalization Decision Tree

G Start Phth-PEG2-OH Act Activation (TsCl / MsCl) Start->Act Mits Mitsunobu Coupling (PPh3 / DIAD) Start->Mits Ox Oxidation (Dess-Martin / TEMPO) Start->Ox LG Phth-PEG2-OTs (Leaving Group) Act->LG NuSub Nucleophilic Sub. (NaN3, Amines) LG->NuSub SN2 Ether Phth-PEG2-OR (Ether/Ester) Mits->Ether Direct Ald Phth-PEG2-CHO (Aldehyde) Ox->Ald [O]

Figure 1: Strategic decision tree for Phth-PEG2-OH functionalization based on downstream requirements.

Module A: Activation via Sulfonylation (Tosylation)[1][2]

Objective: Convert the poor leaving group (-OH) into a potent leaving group (Tosylate, -OTs) to facilitate


 substitution (e.g., creating an azide linker).

Scientific Rationale: Direct displacement of alcohols is difficult. Tosylation is preferred over Mesylation for PEG-linkers because the bulky Tolyl group makes the product crystalline or a semi-solid, which is easier to handle than the often hygroscopic mesylates.

Protocol: Synthesis of Phth-PEG2-OTs

Reagents:

  • Phth-PEG2-OH (1.0 equiv)[1][2]

  • p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)[1][2]

  • Triethylamine (TEA) (2.0 equiv) or Pyridine (solvent/base)[1][2]

  • Dichloromethane (DCM) (anhydrous)[1][2]

  • DMAP (catalytic, 0.1 equiv)

Step-by-Step Methodology:

  • Setup: Dissolve Phth-PEG2-OH in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling exotherm prevents hydrolysis of the phthalimide ring.

  • Addition: Add TEA (or Pyridine) followed by DMAP.

  • Reaction: Add TsCl portion-wise over 15 minutes. Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 1:1). The product will have a higher

    
     than the starting alcohol.
    
  • Workup:

    • Wash organic layer with 1M HCl (cold, rapid wash to remove amines without opening the phthalimide).[1]

    • Wash with Sat.

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Self-Validating QC Check:

  • 1H NMR (CDCl3): Look for the characteristic "AB quartet" of the Tosyl group aromatic protons (~7.3 and 7.8 ppm) and the methyl singlet (~2.4 ppm).[1]

Module B: Direct Coupling via Mitsunobu Reaction[1]

Objective: Couple the linker directly to a nucleophile (e.g., a phenol warhead or imide) under neutral conditions.[1]

Scientific Rationale: The Mitsunobu reaction activates the alcohol via a phosphonium intermediate, allowing substitution by weak nucleophiles (


) with inversion of configuration (not relevant for this primary alcohol, but relevant for mechanism).[1] This avoids the harsh bases required for alkylation using the Tosylate method.
Protocol: Mitsunobu Coupling[3][4]

Reagents:

  • Phth-PEG2-OH (1.0 equiv)[1][2]

  • Nucleophile (e.g., Phenol derivative) (1.0 - 1.2 equiv)[1][2]

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1][2]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1][2]

  • Solvent: Anhydrous THF or Toluene.[2]

Step-by-Step Methodology:

  • Setup: Dissolve Phth-PEG2-OH, the Nucleophile, and

    
     in anhydrous THF under 
    
    
    
    . Cool to 0°C.[2][3]
  • Addition: Add DIAD dropwise. Note: The solution will turn yellow/orange. Rapid fading of color indicates fast reaction kinetics.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight.

  • Workup: Concentrate the solvent directly.

  • Purification: This is the challenging part.

    
     (triphenylphosphine oxide) is a byproduct that is difficult to remove.[1]
    
    • Tip: Triturate the crude residue with cold diethyl ether (PEG linkers often precipitate or oil out, while

      
       remains somewhat soluble).[1]
      
    • Alternative: Use polymer-supported

      
       to simplify filtration.[2]
      
Visualization: Mitsunobu Mechanism Workflow

Mitsunobu PPh3 PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate PPh3->Betaine 0°C Act Oxyphosphonium Activation Betaine->Act + Alcohol Alcohol Phth-PEG2-OH Nuc Nucleophile (H-Nu) Prod Phth-PEG2-Nu (Coupled Product) Act->Prod + Nucleophile (SN2 Attack) Byprod Byproducts: Ph3P=O + Hydrazine Act->Byprod

Figure 2: Mitsunobu activation cycle.[1][2] Note that the order of addition (Betaine formation) is critical for yield.

Module C: Oxidation to Aldehyde

Objective: Convert the -OH to an aldehyde (-CHO) for reductive amination.

Scientific Rationale: Standard oxidations like Jones Reagent (


) are too acidic and may hydrolyze the phthalimide.[1] Dess-Martin Periodinane (DMP)  or IBX  are preferred for their mild, neutral conditions and high chemoselectivity.[1][2]
Protocol: Dess-Martin Oxidation[1][2]

Reagents:

  • Phth-PEG2-OH (1.0 equiv)[1][2]

  • Dess-Martin Periodinane (1.2 equiv)[1][2]

  • Solvent: DCM (wet DCM accelerates the reaction, but anhydrous is safer for the imide).

Step-by-Step Methodology:

  • Setup: Dissolve Phth-PEG2-OH in DCM.

  • Reaction: Add DMP solid in one portion at RT.

  • Quench: After 1-2 hours, quench with a 1:1 mixture of Sat.

    
     and Sat. 
    
    
    
    (Sodium thiosulfate).[1][2] This destroys the iodine byproducts and neutralizes acid.
  • Extraction: Extract with DCM.

  • Storage: Aldehydes are unstable.[2] Use immediately in the next step (e.g., Reductive Amination with

    
    ).[1]
    

References

  • Mitsunobu Reaction Mechanism and Protocols: Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Recent Literature."[4] [Link][1][2]

  • PROTAC Linker Strategies: Troup, R. I., et al. (2020).[1][2] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. [Link]

  • Gabriel Synthesis & Phthalimide Stability: Master Organic Chemistry. "The Gabriel Synthesis: Mechanism and Utility." [Link]

  • Oxidation of Hydroxyethyl Phthalimides: Sperry, J., et al. (2011).[1][2] "An Oxidation Study of Phthalimide-Derived Hydroxylactams." Beilstein Journal of Organic Chemistry. [Link]

Sources

Strategic Incorporation of Phthalimide-PEG2-OH in Heterobifunctional Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Subject: 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (Phthalimido-PEG2-OH) CAS: 132699-25-5 Molecular Formula: C12H13NO4 Molecular Weight: 235.24 g/mol

Part 1: Core Directive & Strategic Overview

Introduction

In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a connector; it is a critical determinant of physicochemical properties, permeability, and ternary complex stability. This compound (hereafter Phth-PEG2-OH ) serves as a premier "masked" heterobifunctional linker precursor.

Its strategic value lies in its dual functionality:

  • The Phthalimide (Phth) Group: A robust protecting group for the terminal amine, stable against acidic, oxidative, and mild basic conditions, preventing polymerization during initial coupling steps.

  • The Hydroxyl (-OH) Group: A versatile handle ready for activation (Tosylation/Mesylation) or direct coupling (Mitsunobu reaction) to a ligand.

This guide details the workflow for reacting Phth-PEG2-OH with ligands to construct complex linkers, followed by the controlled release of the amine for final conjugation.

Master Workflow Diagram

G cluster_activation Pathway A: Activation cluster_direct Pathway B: Direct Coupling Start Phth-PEG2-OH (Starting Material) Ts Tosylate/Mesylate Intermediate Start->Ts TsCl/MsCl, Et3N Mitsunobu Mitsunobu Reaction (PPh3 / DIAD) Start->Mitsunobu Ligand-OH SN2 SN2 Displacement (with Nucleophile) Ts->SN2 Ligand-Nu Coupled Phth-Protected Conjugate SN2->Coupled Mitsunobu->Coupled Deprotection Hydrazinolysis (Deprotection) Coupled->Deprotection N2H4·H2O Amine Free Amine (NH2-PEG2-Ligand) Deprotection->Amine Final Final Conjugation (e.g., NHS Ester) Amine->Final

Caption: Logical workflow for incorporating Phth-PEG2-OH into bifunctional molecules via Activation (A) or Direct Coupling (B).

Part 2: Scientific Integrity & Protocols

Application Note 1: The Mitsunobu Coupling (Direct Ligand Attachment)

Context: The most efficient way to attach Phth-PEG2-OH to a phenol-containing ligand (e.g., VHL ligands, Warfarin derivatives) or an imide (e.g., Thalidomide derivatives) is the Mitsunobu reaction. This avoids the two-step activation/displacement sequence.

Mechanism: The reaction inverts the stereochemistry (irrelevant for primary alcohols like PEG) and dehydrates the mixture to form an ether or imide bond.

Protocol 1: Mitsunobu Coupling

Target: Coupling Phth-PEG2-OH to a Phenolic Ligand (Ar-OH).

Reagents:

  • Phth-PEG2-OH (1.0 equiv)

  • Ligand (Ar-OH) (1.0 - 1.2 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)[1]

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Moisture is the enemy of the Mitsunobu reaction.

  • Dissolution: Dissolve Phth-PEG2-OH, the Ligand, and PPh3 in anhydrous THF. Cool the solution to 0°C in an ice bath.

    • Expert Insight: Adding PPh3 before the azo compound minimizes side reactions.

  • Activation: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow/orange.

    • Critical Check: Maintain 0°C during addition to prevent the formation of hydrazine byproducts.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC (or LC-MS). The starting alcohol spot should disappear.

  • Workup: Concentrate the THF under reduced pressure.

  • Purification: The major byproduct is Triphenylphosphine oxide (TPPO), which is difficult to remove.

    • Tip: Triturate the residue with cold diethyl ether (TPPO precipitates; product often remains in solution) OR use a silica column with a gradient of Hexane:EtOAc.

Application Note 2: Activation via Tosylation

Context: If the ligand is a strong nucleophile (e.g., a thiol or secondary amine) or sensitive to Mitsunobu conditions, convert the -OH to a Tosylate (OTs) leaving group first.

Protocol 2: Tosylation of Phth-PEG2-OH

Reagents:

  • Phth-PEG2-OH (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • DMAP (0.1 equiv - Catalyst)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolve Phth-PEG2-OH in DCM. Add TEA and DMAP. Cool to 0°C.[1]

  • Add TsCl portion-wise.

  • Stir at RT for 4–6 hours.

  • Wash: Wash with 1M HCl (to remove TEA), then sat. NaHCO3, then Brine.[1]

  • Dry & Concentrate: Dry over MgSO4. The resulting Phth-PEG2-OTs is usually a solid or thick oil that can be used directly without column chromatography if purity >95% by NMR.

Application Note 3: Phthalimide Deprotection (The "Release")

Context: Once the linker is attached to "Side A" (the ligand), the amine must be unmasked to react with "Side B" (e.g., an E3 ligase binder or antibody).

Challenge: The standard Gabriel synthesis deprotection uses hydrazine.[2][3][4] The byproduct, phthalhydrazide, is a voluminous white solid that clogs filters and traps product.

Protocol 3: Optimized Hydrazinolysis with Acid Workup

Reagents:

  • Phth-PEG2-Ligand Conjugate

  • Hydrazine Monohydrate (N2H4·H2O) (5–10 equiv)

  • Solvent: Ethanol (EtOH) or MeOH/THF mixture

Step-by-Step Methodology:

  • Reaction: Dissolve the conjugate in EtOH. Add Hydrazine hydrate.[3][4][5][6]

  • Reflux: Heat to reflux (78°C) for 2–4 hours.

    • Observation: A heavy white precipitate (phthalhydrazide) will form.[3]

  • Cooling: Cool to RT.

  • Acidification (Crucial Step): Add 1M HCl until pH < 3. This ensures the amine product is protonated (R-NH3+) and soluble in water, while helping to break down intermediate hemi-aminals.

  • Filtration: Filter off the white phthalhydrazide solid.[5] Wash the solid with small amounts of water/EtOH.

  • Basification: Adjust the filtrate pH to >10 using NaOH or NaHCO3.

  • Extraction: Extract the free amine (NH2-PEG2-Ligand) into DCM or EtOAc.

  • Validation: The product should be Ninhydrin positive (purple spot on TLC).

Part 3: Data & Visualization[7]

Comparative Analysis of Coupling Strategies
FeaturePathway A: Activation (Tosylation)Pathway B: Direct Coupling (Mitsunobu)
Reagents TsCl, TEA, DCMPPh3, DIAD, THF
Atom Economy Lower (requires 2 steps)Higher (1 step)
Stereochemistry Retains (if SN2 follows)Inverts (Walden Inversion)
Purification Easy (Wash/Extraction)Difficult (TPPO removal)
Best For Amines, Thiols, AzidesPhenols, Imides, Carboxylic Acids
Troubleshooting Guide (Mechanism-Based)

Troubleshooting Issue Common Failure Modes Prob1 Problem: Low Yield in Mitsunobu Issue->Prob1 Prob2 Problem: Incomplete Deprotection Issue->Prob2 Prob3 Problem: Product Trapped in Precipitate Issue->Prob3 Sol1 Cause: Moisture or pKa > 11 Fix: Dry solvents; Ensure nucleophile pKa < 11 Prob1->Sol1 Sol2 Cause: Steric hindrance Fix: Use Methylamine (40% aq) instead of Hydrazine Prob2->Sol2 Sol3 Cause: Phthalhydrazide adsorption Fix: Acidify to dissolve product, filter, then basify Prob3->Sol3

Caption: Decision tree for troubleshooting common synthetic hurdles with Phthalimide linkers.

Safety & Storage
  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood.

  • DIAD/DEAD: Shock sensitive and toxic. Store in a fridge; do not concentrate to dryness if unstable peroxides are suspected.

  • Storage of Phth-PEG2-OH: Stable at room temperature, but best kept desiccated to prevent moisture absorption which interferes with stoichiometry.

References

  • Broad Institute. Standard Protocol for Mitsunobu Reaction in PROTAC Synthesis. Nature Protocols. [Link]

  • Khan, M. N. Kinetic Evidence for the Mechanism of Hydrazinolysis of Phthalimide. Journal of Organic Chemistry.[7][8] [Link]

  • Ing, H. R., & Manske, R. H. Modification of the Gabriel Synthesis of Amines. Journal of the Chemical Society. [Link]

Sources

protocol for incorporating 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione into peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Incorporating 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione into Peptides

Executive Summary & Strategic Overview

The molecule This compound (hereafter referred to as Phth-DEG-OH ) serves as a critical precursor for introducing short polyethylene glycol (PEG) spacers into peptide sequences. Structurally, it consists of a phthalimide-protected primary amine connected to a diethylene glycol (DEG) chain terminating in a primary alcohol.

Why use this specific building block?

  • Solubility Enhancement: The hydrophilic ether backbone disrupts peptide aggregation (β-sheet formation).

  • Orthogonal Protection: The phthalimide (Phth) group is stable to Trifluoroacetic acid (TFA) and weak bases (e.g., piperidine), making it orthogonal to standard Boc and Fmoc strategies. It requires hydrazine for removal, offering a "third dimension" of control during complex synthesis (e.g., branched peptides or cyclic constraints).

  • Linker Stability: Unlike ester-linked spacers, the ether backbone is metabolically stable.

The Challenge: Phth-DEG-OH terminates in a hydroxyl group, not a carboxylic acid. Therefore, it cannot be directly coupled to a peptide N-terminus using standard carbodiimide chemistry (e.g., DIC/HOBt). It must first be activated or incorporated via post-synthetic modification.

This guide details two primary workflows:

  • The Oxidation Route (Standard): Converting the alcohol to a carboxylic acid to create a coupling-ready linker (Phth-DEG-COOH).

  • The Mitsunobu Route (Direct): Direct incorporation onto peptide side chains (e.g., Tyrosine) or C-termini via etherification.

Workflow Visualization

The following diagram outlines the decision logic and chemical pathways for utilizing Phth-DEG-OH.

Phth_Integration Start Starting Material: Phth-DEG-OH Decision Target Location Start->Decision RouteA Route A: N-Terminal Extension (Spacer/Linker) Decision->RouteA RouteB Route B: Side-Chain Modification (e.g., Tyrosine) Decision->RouteB StepA1 Activation: Oxidation (TEMPO/BAIB) RouteA->StepA1 1. Convert OH to COOH StepB1 Mitsunobu Reaction (DIAD/PPh3) RouteB->StepB1 Direct Etherification StepA2 Intermediate: Phth-DEG-COOH StepA1->StepA2 StepA3 SPPS Coupling (DIC/Oxyma) StepA2->StepA3 2. Standard Coupling End Final Peptide Conjugate StepA3->End StepB1->End

Figure 1: Strategic workflow for incorporating Phth-DEG-OH into peptide sequences. Route A is the most common for linker synthesis.

Protocol A: Activation via Oxidation (Linker Synthesis)

To use Phth-DEG-OH as a spacer in Solid Phase Peptide Synthesis (SPPS), the terminal alcohol must be oxidized to a carboxylic acid.

Critical Mechanism Note: Standard Jones Oxidation (Chromium) is too harsh and generates toxic waste. We utilize the TEMPO/BAIB (bis(acetoxy)iodo)benzene) method, which is mild, selective for primary alcohols, and preserves the phthalimide ring integrity.

Materials:
  • Phth-DEG-OH (1.0 eq)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 eq - catalytic)

  • BAIB (2.2 eq)

  • Solvent: Acetonitrile (ACN) / Water (1:1 v/v)

  • Quenching: Sodium Thiosulfate (

    
    )
    
Step-by-Step Procedure:
  • Dissolution: Dissolve 1.0 mmol of Phth-DEG-OH in 10 mL of ACN:H2O (1:1).

  • Catalyst Addition: Add 0.2 mmol (31 mg) of TEMPO. Stir until dissolved.

  • Oxidant Addition: Add 2.2 mmol (708 mg) of BAIB in one portion.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

    • Monitoring: Monitor via TLC (DCM/MeOH 9:1) or LC-MS. The alcohol spot (

      
      ) should disappear, replaced by a baseline spot (acid).
      
  • Quenching: Add 5 mL of 10% aqueous

    
     to destroy excess oxidant.
    
  • Extraction:

    • Acidify to pH 2–3 with 1M HCl.

    • Extract 3x with Ethyl Acetate (EtOAc).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Result: You now possess [2-(2-phthalimidoethoxy)acetic acid] . This solid can be stored or used immediately in SPPS.

Protocol B: Solid Phase Incorporation (SPPS)

Once oxidized to the acid form (Phth-DEG-COOH), the linker behaves like a standard amino acid, with one major exception: Deprotection .

Coupling Parameters
ParameterRecommendationRationale
Coupling Reagents DIC (Diisopropylcarbodiimide) + Oxyma PureAvoids racemization (not an issue here) but ensures high yield. HATU is also acceptable.
Equivalents 3.0 eq (Linker) : 3.0 eq (Activator)Standard excess ensures complete coupling to the resin-bound amine.
Solvent DMF or NMPPhthalimides are highly soluble in DMF.
Reaction Time 60–90 minutesEther-based linkers are flexible and couple efficiently.
Monitoring Chloranil TestDo not use Kaiser Test. The secondary amines (proline) or specific resins may give false results. Chloranil is reliable for checking unreacted resin amines.
Step-by-Step Coupling:
  • Resin Prep: Swell the resin (bearing a free amine) in DMF for 20 mins.

  • Activation: Dissolve Phth-DEG-COOH (3 eq) and Oxyma (3 eq) in minimal DMF. Add DIC (3 eq).

  • Incubation: Add the activated mixture to the resin. Shake/vortex for 60 mins at RT.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

  • Capping (Optional): If the sequence is long, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: Phthalimide Deprotection (The Hydrazine Switch)

This is the most critical step. Phthalimides are stable to Piperidine (standard Fmoc removal). You must use Hydrazine to expose the amine for the next coupling step.

Safety Warning: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

Reagents:
  • Deprotection Solution: 5% Hydrazine Monohydrate (

    
    ) in DMF (v/v).
    
    • Alternative: If aggregation is suspected, use 5% Hydrazine in Ethanol/DMF (1:1).

Procedure:
  • Wash: Ensure resin is washed thoroughly with DMF to remove any acidic residues.

  • Treatment 1: Add the Hydrazine solution (10 mL per gram of resin). Shake for 10 minutes. Drain.

  • Treatment 2: Add fresh Hydrazine solution. Shake for 20 minutes. Drain.

    • Observation: A white precipitate (Phthalhydrazide) may form in the waste solution. This confirms the reaction is working.

  • Extensive Wash: Wash resin with DMF (5x), MeOH (3x), and DCM (3x).

    • Critical: You must remove all traces of hydrazine and phthalhydrazide. Phthalhydrazide can stick to the resin; the MeOH washes help solubilize and remove it.

  • Validation: Perform a Chloranil or Kaiser test. A positive result (blue/purple) confirms the free primary amine is now available for the next coupling.

Deprotection_Mech Substrate Resin-Linker-Phthalimide Intermediate Ring Opening (Unstable) Substrate->Intermediate + Hydrazine Reagent Hydrazine (NH2-NH2) Reagent->Intermediate Product Resin-Linker-NH2 (Free Amine) Intermediate->Product Cyclization Byproduct Phthalhydrazide (Precipitate) Intermediate->Byproduct

Figure 2: Mechanism of Hydrazinolysis. The formation of the stable Phthalhydrazide byproduct drives the release of the peptide amine.

Alternative: Direct Mitsunobu Incorporation[1]

If you wish to attach Phth-DEG-OH to a Tyrosine side chain or a C-terminal acid without oxidation, use the Mitsunobu reaction. This is typically done in solution or on-resin (if the resin is compatible with dry THF).

  • Conditions: Resin-Peptide-Tyr-OH + Phth-DEG-OH (5 eq) +

    
     (5 eq).
    
  • Activator: Dissolve in dry THF/DCM. Add DIAD (Diisopropyl azodicarboxylate) (5 eq) dropwise at 0°C.

  • Time: Shake for 4–16 hours at RT.

  • Outcome: Formation of an ether linkage (Tyr-O-Linker-Phth). Proceed to Hydrazine deprotection to functionalize.

Troubleshooting & QC

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance or wet solvents.Double couple (2x 1 hour). Ensure DMF is anhydrous.
Precipitate on Resin Phthalhydrazide trapping during deprotection.Increase MeOH washes. Use hot DMF (40°C) for washes.
Low Yield after Oxidation Over-oxidation or poor extraction.Use TEMPO/BAIB (mild). Do not use Jones reagent. Ensure pH is 2–3 during extraction.
Phth not removing Old Hydrazine or steric bulk.Use 10% Hydrazine or heat to 40°C. Extend time to 2x 30 mins.

References

  • Phthalimide Deprotection in SPPS

    • Merrifield, R. B., & Bach, A. E. (1978). 9-(2-Sulfo)fluorenylmethyloxycarbonyl chloride, a new reagent for the purification of synthetic peptides. The Journal of Organic Chemistry.
    • Standard Protocol Verification: (General reference for hydrazine protocols).

  • TEMPO Oxidation of PEG-Alcohols

    • De Luca, L., et al. (2003). A very mild and chemoselective oxidation of alcohols to carboxylic acids. Organic Letters, 5(22), 4179-4182.
    • Source:

  • PEGylation Strategies in Peptides

    • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.
    • Source:

  • Mitsunobu Reaction on Solid Phase

    • Rano, T. A., & Chapman, K. T. (1995). Solid phase Mitsunobu reaction: An efficient method for the synthesis of aryl ethers. Tetrahedron Letters, 36(22), 3789-3792.
    • Source:

Application Note: Derivatization of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione for Chemical Biology Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the derivatization of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (Phth-PEG2-OH), a critical heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and affinity probes.

The phthalimide moiety serves as a robust "masked" primary amine, stable under oxidative and acidic conditions, while the terminal hydroxyl group acts as a modifiable handle. This note provides validated protocols for activating the hydroxyl terminus, coupling it to biological ligands, and subsequently deprotecting the amine for final conjugation. These workflows are essential for researchers developing degraders for "undruggable" targets or creating surface-immobilized assays (SPR/ELISA).

Strategic Workflow: From Precursor to Bioactive Probe

The derivatization logic follows a "Protect-Activate-Couples-Deprotect" cycle. The phthalimide group prevents amine interference during the initial coupling of the linker to the target ligand.

Diagram 1: Derivatization & Deprotection Pathway

Derivatization_Workflow Start Phth-PEG2-OH (Precursor) Activate Activation (Tosylation or Mitsunobu) Start->Activate Step 1: Activate OH Coupling Ligand Coupling (Phth-PEG2-Ligand) Activate->Coupling Step 2: Attach Ligand Deprotect Deprotection (Hydrazinolysis) Coupling->Deprotect Step 3: Remove Phth Final H2N-PEG2-Ligand (Active Probe) Deprotect->Final Step 4: Free Amine

Caption: The stepwise conversion of Phth-PEG2-OH into a functionalized amino-linker-ligand conjugate.

Technical Specifications & Solubility Profile

PropertySpecification
IUPAC Name This compound
Common Name Phthalimide-PEG2-alcohol; N-(2-(2-hydroxyethoxy)ethyl)phthalimide
CAS Number 10428-98-5 (Generic PEG2 analog)
Molecular Weight ~235.24 g/mol
Solubility Soluble in DCM, THF, DMSO, DMF. Sparingly soluble in water.
Stability Stable in weak acid/base. Hydrolyzes in strong base (pH > 10) or hydrazine.

Experimental Protocols

Protocol A: Activation of Hydroxyl Group via Tosylation

Purpose: To convert the inert hydroxyl group into a reactive tosylate leaving group, enabling SN2 substitution with nucleophilic ligands (e.g., phenols, thiols).

Reagents:

  • Phth-PEG2-OH (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

  • DMAP (Catalytic, 0.1 eq)

Step-by-Step Procedure:

  • Dissolution: Dissolve Phth-PEG2-OH in anhydrous DCM (0.1 M concentration) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Cool the solution to 0°C (ice bath). Add TEA (or Pyridine) and catalytic DMAP.

  • Activation: Add TsCl portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1). The product (Tosylate) will have a higher Rf than the starting alcohol.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

    • Validation:1H NMR will show a characteristic methyl singlet for the Tosyl group at ~2.4 ppm and aromatic doublets at ~7.3/7.8 ppm.

Protocol B: Direct Ligand Coupling via Mitsunobu Reaction

Purpose: To couple the Phth-PEG2-OH directly to a ligand containing a phenol or imide group (common in E3 ligase ligands like Thalidomide derivatives) without an intermediate isolation step.

Reagents:

  • Phth-PEG2-OH (1.0 eq)

  • Ligand (Nucleophile, e.g., 4-Hydroxy-Thalidomide) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: In a dry flask, combine Phth-PEG2-OH, the Nucleophile (Ligand), and PPh₃ in anhydrous THF. Cool to 0°C.[1]

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Incubation: Stir at 0°C for 30 minutes, then warm to RT and stir overnight (12–16 h).

  • Quenching: Concentrate the solvent under reduced pressure.

  • Purification: The crude mixture will contain Triphenylphosphine oxide (TPPO).[1] Purify via column chromatography.[1]

    • Note: If TPPO is difficult to remove, triturate the crude solid with cold diethyl ether (TPPO is soluble in ether; product often precipitates).

Protocol C: Phthalimide Deprotection (The "Unmasking")

Purpose: To remove the phthalimide protecting group, revealing the primary amine for the final conjugation step (e.g., attaching to an NHS-ester functionalized protein or surface).

Reagents:

  • Phthalimide-PEG2-Ligand (from Protocol A or B)

  • Hydrazine Hydrate (NH₂NH₂[2][3]·H₂O) (3.0 – 5.0 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure:

  • Reaction: Dissolve the protected intermediate in EtOH. Add Hydrazine Hydrate.[2][4]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form.[4]

  • Cooling & Filtration: Cool the reaction to RT. Filter off the white solid precipitate.[4][5]

  • Workup (Critical Step): Concentrate the filtrate. The residue may still contain hydrazine. Redissolve in DCM and wash with dilute basic water (pH 9) to extract residual phthalhydrazide, or perform an acidic extraction (dissolve in 1M HCl, wash with ether, then basify aqueous layer and extract amine into DCM) to ensure purity.

  • Validation:

    • LC-MS: Mass shift corresponding to loss of C₈H₄O₂ (-132 Da) + gain of 2H (+2 Da) -> Net loss of ~130 Da.

    • NMR: Disappearance of the phthalimide aromatic peaks (7.7–7.9 ppm).

Application Case Study: PROTAC Synthesis

In a typical PROTAC design, this molecule links an E3 ligase ligand (e.g., Pomalidomide) to a Target Protein Ligand (e.g., JQ1 for BRD4).

Diagram 2: PROTAC Assembly Logic

PROTAC_Assembly cluster_0 Component A: E3 Ligase Ligand cluster_1 Component B: Linker cluster_2 Component C: Target Ligand E3 Pomalidomide-OH Step1 Step 1: Alkylation (E3 + Linker) E3->Step1 Linker Phth-PEG2-OTs (Activated Linker) Linker->Step1 Target Target Ligand-COOH Step3 Step 3: Amide Coupling (Amine + Target-COOH) Target->Step3 Step2 Step 2: Deprotection (Reveal Amine) Step1->Step2 Intermediate 1 Step2->Step3 H2N-PEG2-Pomalidomide FinalPROTAC Final PROTAC Molecule Step3->FinalPROTAC

Caption: Convergent synthesis of a PROTAC using the Phth-PEG2 linker.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Mitsunobu Steric hindrance or wet solvent.Use anhydrous THF; increase DIAD/PPh₃ to 2.0 eq; try ADDP instead of DIAD.
Phthalhydrazide Contamination Incomplete filtration after deprotection.Cool to 0°C before filtering.[1] Use Ion Exchange chromatography (SCX column) to capture the amine product.
Low Yield in Deprotection Hydrolysis of linker ester bonds (if present).If the ligand contains esters sensitive to hydrazine, use Methylamine (33% in EtOH) at RT instead of Hydrazine reflux.

References

  • Mitsunobu Reaction Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Phthalimide Deprotection (Ing-Manske): Ing, H. R., & Manske, R. H. F. "A modification of the Gabriel synthesis of amines." Journal of the Chemical Society, 1926.

  • PROTAC Linker Chemistry: Burslem, G. M., & Crews, C. M. "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[6] Cell, 2020.[7]

  • Compound Properties (PubChem): "Phthalimide."[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 6809.

  • General PEGylation Protocols: "Chemistry of Heterobifunctional PEG Linkers." Thermo Fisher Scientific Application Notes.

Sources

Application Notes & Protocols: Leveraging 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the pharmacological paradigm from occupancy-based inhibition to event-driven elimination of disease-causing proteins.[1][2] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively destroy proteins of interest (POIs).[3] At the heart of many TPD agents, such as Proteolysis-Targeting Chimeras (PROTACs), are specific chemical moieties that recruit E3 ubiquitin ligases. The isoindoline-1,3-dione scaffold, the core of immunomodulatory drugs (IMiDs) like thalidomide, is a well-validated recruiter of the Cereblon (CRBN) E3 ligase.[4][5][6] This document provides a detailed guide on the application of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione , a versatile thalidomide analog, as a foundational building block for the synthesis and evaluation of potent PROTAC degraders. We will explore the underlying mechanism, provide detailed protocols for PROTAC synthesis and characterization, and outline a suite of biochemical and cellular assays to validate degrader efficacy.

Introduction: The Principle of Induced Proximity Degradation

Conventional therapeutics, such as small-molecule inhibitors, function by binding to a protein's active site, requiring sustained high concentrations to maintain efficacy. TPD, in contrast, offers a catalytic mechanism. Bifunctional degraders, or PROTACs, are heterobifunctional molecules composed of three key components: a ligand that binds the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][7]

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the target into close proximity with the cellular degradation machinery.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule can then dissociate and catalyze another round of degradation.[8]

The molecule This compound (CAS: 69676-63-7) is an ideal starting point for PROTAC development.[9][10] Its core isoindoline-1,3-dione structure serves as a potent binder to the CRBN E3 ligase, while the terminal hydroxyl group on its flexible ethoxyethyl chain provides a convenient and reactive handle for chemical conjugation to a linker, making it a cornerstone for building custom degraders.[9]

Chemical Structure and Properties
PropertyValueSource
Chemical Name This compound[9]
CAS Number 69676-63-7[9][10]
Molecular Formula C₁₂H₁₃NO₄[9][10]
Molecular Weight 235.24 g/mol [9][10]
Key Features - Isoindoline-1,3-dione moiety for CRBN binding- Terminal primary alcohol for synthetic modification- Enhanced solubility due to the hydroxyl group and ether linkage[9]

Mechanism of Action: Hijacking the CRBN E3 Ligase

The efficacy of a PROTAC built from this compound hinges on its ability to successfully co-opt the Cullin-RING E3 ligase complex containing CRBN. The process is a multi-step cascade within the cell.

  • Ternary Complex Formation: The PROTAC molecule, possessing both a warhead and the CRBN-binding moiety, diffuses into the cell. It then orchestrates the formation of a POI-PROTAC-CRBN ternary complex. The linker's length and composition are critical for achieving a productive orientation that facilitates the subsequent steps.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase complex catalyzes the transfer of ubiquitin molecules onto the POI. This process involves the concerted action of ubiquitin-activating (E1) and ubiquitin-conjugating (E2) enzymes.[11]

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, a large cellular machine responsible for protein catabolism. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled.

  • Catalytic Cycle: The PROTAC is released after inducing ubiquitination and is free to bind to another POI and E3 ligase, initiating a new cycle of degradation.[8]

TPD_Mechanism cluster_0 Cellular Environment cluster_1 Degradation Pathway PROTAC PROTAC (Warhead-Linker-CRBN Ligand) Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds CRBN CRBN E3 Ligase Complex CRBN->Ternary Binds Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination (E1, E2, Ub) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Synthesis_Workflow start 2-(2-(2-OH-ethoxy)ethyl) isoindoline-1,3-dione step1 Step 1: Activation (e.g., Tosylation or Azide Synthesis) start->step1 step2 Step 2: Linker Conjugation (e.g., SN2 or Click Chemistry) step1->step2 step3 Step 3: Warhead Coupling step2->step3 end Final PROTAC Molecule (Purified & Characterized) step3->end

Figure 2. General workflow for PROTAC synthesis.

Step-by-Step Methodology (Example: Synthesis via Click Chemistry):

  • Activation of E3 Ligand Handle (Synthesis of Azide):

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor reaction completion by TLC.

    • Upon completion, quench the reaction with water and extract the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

    • Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the mixture to 60-70 °C overnight.

    • Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the azide-functionalized E3 ligase handle. Purify by column chromatography.

  • Linker-Warhead Conjugation:

    • This step is highly dependent on the chosen linker and warhead. As an example, a warhead containing a carboxylic acid is coupled to an alkyne-PEG-amine linker.

    • Dissolve the warhead (1.0 eq) and alkyne-PEG-amine linker (1.1 eq) in DMF.

    • Add a peptide coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir at room temperature overnight. Monitor by LC-MS.

    • Purify the resulting alkyne-functionalized warhead-linker conjugate by reverse-phase HPLC.

  • Final PROTAC Assembly (CuAAC Click Reaction):

    • Dissolve the azide-functionalized E3 ligase handle (1.0 eq) and the alkyne-functionalized warhead-linker (1.1 eq) in a 1:1 mixture of t-butanol and water.

    • Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.3 eq).

    • Stir vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

    • Upon completion, dilute with water and extract with an appropriate organic solvent.

    • Purify the final PROTAC compound using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity (>95%) of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. [12]

Protocol: Cellular Degradation Assay (Western Blot)

Causality: This is the foundational assay to determine if the synthesized PROTAC is active in a cellular context. A dose-dependent reduction in the target protein's signal, which can be rescued by inhibiting the proteasome, is the hallmark of a successful degrader.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Select a human cell line that endogenously expresses the POI and CRBN.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in DMSO, then further dilute in cell culture medium to achieve final concentrations (e.g., 1 nM to 10,000 nM). Include a DMSO-only vehicle control.

    • For a proteasome inhibition control, pre-treat cells with 10 µM MG132 for 2 hours before adding the highest concentration of the PROTAC.

    • Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for a set period (a 16-24 hour endpoint is common).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4 °C. Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image with a chemiluminescence detector.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation observed).

Protocol: Biochemical Ternary Complex Formation Assay (TR-FRET)

Causality: A PROTAC's ability to degrade a target is fundamentally dependent on its ability to form a stable ternary complex with the POI and the E3 ligase. [13]Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a high-throughput, proximity-based assay ideal for quantifying this interaction in a biochemical setting. [14] Step-by-Step Methodology:

  • Reagent Preparation:

    • Obtain purified, recombinant POI (e.g., His-tagged) and CRBN-DDB1 complex.

    • Obtain a terbium (Tb)-conjugated anti-His antibody (donor fluorophore) and a fluorescently labeled small molecule binder for CRBN, or a fluorescently-tagged antibody for CRBN (acceptor).

    • Prepare a serial dilution of the PROTAC compound in an appropriate assay buffer.

  • Assay Procedure:

    • In a low-volume 384-well plate, add the following in order:

      • PROTAC dilution or vehicle control.

      • His-tagged POI.

      • CRBN-DDB1 complex.

      • Tb-conjugated anti-His antibody.

      • Acceptor fluorophore/antibody.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emissions at two wavelengths (one for the donor, one for the acceptor) after a pulsed excitation.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • A high TR-FRET ratio indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex.

    • Plot the TR-FRET ratio against PROTAC concentration to determine the concentration required for half-maximal complex formation.

Data Interpretation and Troubleshooting

Effective TPD research requires careful interpretation of results and a systematic approach to troubleshooting.

ObservationPossible Cause(s)Suggested Solution(s)
No degradation in cells (Low Dₘₐₓ) 1. Poor cell permeability.2. Ineffective ternary complex formation.3. Linker length/composition is suboptimal.4. Target protein has no accessible surface lysines.1. Assess permeability (e.g., PAMPA assay). Modify linker to improve physicochemical properties.2. Perform TR-FRET or SPR to confirm ternary complex formation.3. Synthesize a library of PROTACs with varying linker lengths and attachment points.4. Check protein structure for accessible lysines. Target may not be amenable to this E3 ligase.
"Hook Effect" observed (Degradation at low concentrations, lost at high concentrations) Formation of unproductive binary complexes (PROTAC-POI or PROTAC-CRBN) at high concentrations prevents ternary complex formation.This is a common feature of PROTACs and often indicates potent activity. Focus on the DC₅₀ value and the degradation window.
Degradation is not rescued by MG132 The observed protein loss is not due to proteasomal degradation (e.g., transcriptional repression, off-target toxicity).Verify that MG132 is active. Investigate mRNA levels of the target via qPCR. Perform proteomic studies to assess selectivity.
Strong ternary complex formation but weak cellular degradation 1. Poor cell permeability.2. PROTAC is rapidly metabolized or effluxed from the cell.3. The geometry of the ternary complex is not productive for ubiquitination.1. As above, assess and optimize for permeability.2. Conduct metabolic stability assays.3. This is a significant challenge requiring rational redesign of the linker and attachment points.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the field of Targeted Protein Degradation. Its validated CRBN-binding moiety combined with a synthetically tractable handle provides a reliable and efficient entry point for the construction of novel PROTACs against a wide array of protein targets. By following a rigorous workflow encompassing rational synthesis, cellular activity assays, and biochemical validation, scientists can effectively leverage this building block to develop potent and selective degraders, accelerating the exploration of new therapeutic avenues for previously "undruggable" targets.

References

  • Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PubMed Central. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ResearchGate. [Link]

  • 2-Ethylisoindoline-1,3-dione - ResearchGate. [Link]

  • 2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione - PubChem - NIH. [Link]

  • A Novel Paradigm for Targeting Challenging Targets: Advancing Technologies and Future Directions of Molecular Glue Degraders - MDPI. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation | ACS Medicinal Chemistry Letters. [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. [Link]

  • Protein Degradation Assays - PROTAC Screening - Reaction Biology. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • CAS No : 3891-07-4 | Product Name : 2-(2-Hydroxyethyl)isoindoline-1,3-dione. [Link]

  • Assays for Targeted Protein Degradation - Bio-Techne. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. [Link]

  • Protein degraders - from thalidomide to new PROTACs - PubMed. [Link]

  • (PDF) Targeted protein degradation using thalidomide and its derivatives - ResearchGate. [Link]

  • Degradation of proteins by PROTACs and other strategies - PMC - PubMed Central. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. [Link]

  • Cellular parameters shaping pathways of targeted protein degradation - PMC - NIH. [Link]

  • Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. [Link]

  • Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed. [Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K. [Link]

  • Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PubMed Central. [Link]

  • Physical parameters of Isoindoline-1, 3-dione derivatives - ResearchGate. [Link]

  • Mode of action of molecular glues and PROTACs (A) Schematic diagram... - ResearchGate. [Link]

  • PROTAC Design | Degrader Design and Synthesis - Bio-Techne. [Link]

  • Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC - PubMed Central. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - ResearchGate. [Link]

  • Protein-Targeted Degradation Agents Based on Natural Products - PMC - NIH. [Link]

  • PROTACs: A Practical Guide | Biocompare: The Buyer's Guide for Life Scientists. [Link]

Sources

Application Note: Optimized Synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the experimental setup and protocol for the synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (also known as


-(2-(2-hydroxyethoxy)ethyl)phthalimide). This compound is a critical "PEG-2" linker intermediate widely used in the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

The synthesis relies on the condensation of phthalic anhydride with 2-(2-aminoethoxy)ethanol. While conceptually simple, the reaction is an equilibrium process. High yields (>95%) and purity require a thermodynamic drive—specifically, the continuous removal of water via azeotropic distillation. This guide focuses on the Dean-Stark experimental configuration necessary to push this reaction to completion.

Reaction Mechanism & Logic

To ensure experimental success, the operator must understand the underlying causality:

  • Nucleophilic Attack: The primary amine of the diglycolamine attacks the carbonyl carbon of phthalic anhydride, opening the ring to form a phthalamic acid intermediate .

  • Dehydration (Rate Limiting Step): The phthalamic acid must cyclize to form the stable imide ring, releasing one molecule of water.

  • Thermodynamic Control: This dehydration is reversible. If water remains in the system, hydrolysis competes with cyclization. By using toluene (bp 110.6°C) and a Dean-Stark trap, we form a water-toluene azeotrope (bp ~85°C) that physically removes water, locking the product in the imide state (Le Chatelier’s Principle).

Pathway Visualization

ReactionPathway Reactants Phthalic Anhydride + Diglycolamine Intermediate Phthalamic Acid (Open Ring) Reactants->Intermediate Nucleophilic Attack (Fast) Transition Cyclization (- H₂O) Intermediate->Transition Heat (Reflux) Product Phthalimide-PEG2-OH (Closed Ring) Transition->Product Imide Formation Trap Dean-Stark Trap (Water Removal) Transition->Trap Azeotropic Distillation Trap->Intermediate Prevents Reversion

Figure 1: Mechanistic pathway highlighting the critical role of water removal in driving the equilibrium toward the imide product.

Experimental Setup and Materials

Reagent Table
ReagentMW ( g/mol )Equiv.RoleSafety Note
Phthalic Anhydride 148.111.0ElectrophileSensitizer, Irritant
2-(2-Aminoethoxy)ethanol 105.141.0NucleophileCorrosive, Viscous liquid
Toluene 92.14SolventAzeotrope CarrierFlammable, Reprotoxin
Triethylamine (Optional) 101.190.1CatalystBase catalyst (if kinetics are slow)
Apparatus Configuration

The setup requires a standard Schlenk line or fume hood configuration.

  • Vessel: Round-bottom flask (RBF) sized such that solvent fills 40–60% of volume.

  • Water Removal: Dean-Stark trap (10 mL or 20 mL capacity) topped with a reflux condenser.

  • Heating: Oil bath set to 125°C (to ensure vigorous reflux of toluene).

  • Stirring: Magnetic stir bar (oval or egg-shaped for viscosity management).

Detailed Protocol

Phase 1: Assembly and Initiation
  • Charge the Vessel: In a clean, dry RBF, add Phthalic Anhydride (1.0 equiv) and Toluene (approx. 4–5 mL per mmol of reactant).

  • Add Amine: Add 2-(2-Aminoethoxy)ethanol (1.0 equiv) dropwise to the suspension while stirring.

    • Note: An immediate exotherm may occur, and a gummy white precipitate (the amic acid intermediate) often forms. This is normal.

  • Assemble: Attach the Dean-Stark trap (pre-filled with toluene) and the reflux condenser. Ensure all joints are greased or sleeved to prevent solvent loss.

Phase 2: Reflux and Dehydration
  • Reflux: Heat the oil bath to 125°C. The toluene must boil vigorously enough to condense rapidly in the trap.

  • Monitoring:

    • Visual: The gummy precipitate should dissolve as the temperature rises and the less soluble intermediate converts to the more soluble imide product. The solution typically becomes clear/light yellow.

    • Volume: Monitor the water layer in the Dean-Stark trap. For a 20 mmol scale, expect ~0.36 mL of water.

    • Time: Reflux for 4 to 6 hours .

Phase 3: Workup and Isolation
  • Cooling: Remove heat and allow the reaction to cool to room temperature.

  • Washing (Purification):

    • Transfer the toluene solution to a separatory funnel.

    • Wash with 5% NaHCO₃ (aq) (2x) to remove any unreacted phthalic anhydride or amic acid.

    • Wash with Brine (1x).

    • Critical Step: The product has some water solubility due to the hydroxyl group.[1] Do not use excessive aqueous volumes.

  • Drying: Dry the organic layer over anhydrous MgSO₄ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap).

  • Final Product: The residue is typically a white to off-white solid. If necessary, recrystallize from Ethyl Acetate/Hexanes.

Workflow Diagram

Workflow Start Start: Charge RBF (Phthalic Anhydride + Toluene) AddAmine Add Diglycolamine (Exotherm check) Start->AddAmine Reflux Reflux @ 110°C (Dean-Stark Trap) AddAmine->Reflux Check Check Clarity & Water Vol. Reflux->Check Check->Reflux Cloudy / More H₂O Workup Wash: NaHCO₃ / Brine Dry: MgSO₄ Check->Workup Clear / Theoretical H₂O Isolate Evaporate Toluene Yield: White Solid Workup->Isolate

Figure 2: Operational workflow for the synthesis and isolation of the target phthalimide linker.

Process Control & Validation

To validate the synthesis without full characterization, use these checkpoints:

TLC Analysis[1][4][5]
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexanes:Ethyl Acetate (1:2).[2]

  • Visualization: UV (254 nm). The product is UV active (phthalimide chromophore).

  • Rf Value: ~0.35. The starting amine stays at the baseline; phthalic anhydride moves near the solvent front or streaks.

NMR Validation (¹H NMR in CDCl₃)

A successful reaction is confirmed by the specific integration of the linker protons:

  • δ 7.85 (m, 2H) & 7.73 (m, 2H): Characteristic AA'BB' pattern of the phthalimide aromatic ring.

  • δ 3.91 (t, 2H): Triplet for the

    
    -CH₂ methylene group (adjacent to the imide nitrogen).
    
  • δ 3.75 - 3.60 (m, 6H): Multiplets for the remaining O-CH₂ and terminal CH₂-OH protons.

  • Absence: No broad singlet at δ ~8.0–10.0 ppm (indicates no carboxylic acid from incomplete cyclization).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Solution remains cloudy Incomplete cyclization (Amic acid is insoluble in toluene).Continue reflux; ensure water is actually collecting in the trap. Add 5% DMF if solubility is stubborn.
Low Yield Product lost in aqueous wash.The PEG linker increases water solubility. Back-extract aqueous washes with DCM or EtOAc.
Sublimation Phthalic anhydride subliming into condenser.This is common. Periodically wash the condenser down with a small amount of toluene from the top, or lower the heat slightly.

References

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2021). 2-[1-(2-Hydroxyethoxy)ethyl]isoindole-1,3-dione | C12H13NO4.[3] Retrieved from

  • Organic Syntheses. (n.d.). General procedures for Dean-Stark mediated condensation. Retrieved from

  • Liang, Z.-P., & Li, J. (2006).[4][5] 2-(2-Hydroxyethyl)isoindoline-1,3-dione.[1][4][6][7] Acta Crystallographica Section E. Retrieved from

Sources

Application Note: Purification of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026


-PEG2-OH Phthalimide Linker[1]

Executive Summary & Strategic Importance

The compound 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (often abbreviated as


-PEG2-OH Phthalimide or Phth-PEG2-OH) is a critical heterobifunctional linker used extensively in PROTAC® (Proteolysis Targeting Chimera)  development and bioconjugation chemistry.[1] Its structural integrity is paramount; the phthalimide moiety serves as a protected primary amine, while the hydroxyl group acts as a handle for further functionalization (e.g., tosylation or conversion to a carboxylic acid).[1]

The Purification Challenge: While the synthesis (Gabriel synthesis adaptation) is robust, the crude mixture often contains specific impurities that mimic the solubility profile of the product:

  • Bis-phthalimide (Phth-PEG-Phth): Resulting from over-alkylation or stoichiometry errors.[1]

  • Unreacted Phthalimide: A degradation product or excess reagent.

  • Polymeric PEG species: If the starting glycol was not monodisperse.[1]

This guide provides a validated protocol for isolating the target compound with >98% purity, utilizing the polarity difference driven by the terminal hydroxyl group.[1]

Chemical Context & Separation Logic

To design an effective purification, we must analyze the physicochemical properties of the target versus its impurities.[1]

Structural Analysis[1][2]
  • Target (

    
    -PEG2-OH Phthalimide):  Contains a lipophilic, UV-active aromatic system (Phthalimide) and a polar, hydrogen-bond donating tail (PEG-OH).[1]
    
  • Impurity A (Bis-imide): Lacks the -OH donor.[1] Significantly less polar. Elutes earlier .

  • Impurity B (Free Phthalimide): Polar, but lacks the PEG chain flexibility.[1] Often streaks or co-elutes if the gradient is too steep.[1]

Validated TLC Data

Literature and internal validation establish the following retention factor (Rf) behavior:

CompoundSolvent System (Hexane:EtOAc)Rf ValueDetection
Bis-imide Impurity 1:2 (33% Hex / 67% EtOAc)~0.65 - 0.75UV Only
Target (Phth-PEG2-OH) 1:2 (33% Hex / 67% EtOAc)0.35 UV + KMnO₄
Free Phthalimide 1:2 (33% Hex / 67% EtOAc)~0.40 (Streaks)UV Only

Key Insight: The target requires a highly polar mobile phase (high EtOAc content) to move effectively (Rf 0.35).[1] A gradient starting at low polarity is essential to flush out the non-polar Bis-imide before the target elutes.[1]

Detailed Protocol

Phase 1: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to the compound's moderate solubility in hexanes, which can lead to precipitation at the column head and band broadening.[1]

  • Dissolution: Dissolve the crude yellow/white oil (or solid) in a minimal amount of Dichloromethane (DCM).[1]

  • Adsorption: Add Silica Gel 60 (approx. 1.5x the mass of the crude) to the flask.

  • Evaporation: Rotary evaporate until a free-flowing, dry powder is obtained. Ensure no solvent smell remains.

  • Loading: Transfer the powder into a solid load cartridge or carefully layer it on top of the pre-equilibrated column sand bed.[1]

Phase 2: Chromatography Setup[1]
  • Stationary Phase: Silica Gel 60 (40–63 µm), spherical or irregular.[1]

  • Column Size: Use a 12g cartridge for <1g crude; 40g cartridge for 1–3g crude. (Rule of thumb: 1:40 sample-to-silica ratio).[1]

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[2]

  • Flow Rate: 25–30 mL/min (for standard 12g/40g flash cartridges).

Phase 3: Gradient Elution Profile

The following linear gradient is optimized to separate the lipophilic bis-impurity from the hydroxylated target.

Time / CV (Column Volumes)% Mobile Phase B (EtOAc)Purpose
0.0 – 2.0 CV 10%Equilibration: Stabilize the column.
2.0 – 5.0 CV 10% → 40%Impurity Elution: Elutes non-polar Bis-imides.[1]
5.0 – 12.0 CV 40% → 90%Product Elution: Target elutes (expect peak ~60-70% B).
12.0 – 15.0 CV 100%Wash: Flushes highly polar polymeric residues.
Phase 4: Fraction Analysis[1]
  • Monitor UV: Watch 254 nm. The phthalimide group absorbs strongly.[1]

  • TLC Confirmation: Spot fractions corresponding to the major peak.

    • Stain: Use KMnO₄ or Hanessian’s Stain . The PEG-OH moiety will stain (yellow/brown on blue background for Hanessian; brown on purple for KMnO₄), distinguishing it from non-functionalized aromatics.[1]

  • Pooling: Combine fractions containing the single spot at Rf ~0.35.

  • Concentration: Evaporate solvent at 40°C. The product usually solidifies into a white crystalline solid or a colorless viscous oil upon high-vacuum drying.[1]

Visual Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process during the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Scouting (1:2 Hex:EtOAc) Start->TLC Decision Is Rf difference > 0.15? TLC->Decision Prep Sample Prep: Dry Load on Silica Decision->Prep Yes (Standard) Recryst Alternative: Recrystallize (EtOH) Decision->Recryst No (Difficult Separation) Gradient Gradient Elution: 10% -> 100% EtOAc Prep->Gradient Fractions Fraction Collection (UV 254nm) Gradient->Fractions Analysis Analyze Fractions (KMnO4 Stain) Fractions->Analysis Pool Pool & Concentrate Analysis->Pool

Caption: Workflow for the isolation of Phth-PEG2-OH, highlighting the critical dry-loading step and stain verification.

Figure 2: Chromatogram Simulation

A logical representation of the elution order.[1]

Chromatogram Injection Injection (t=0) Impurity1 Bis-Imide Impurity (Non-polar, No OH) Elutes ~30% EtOAc Injection->Impurity1 Low Polarity Product Target: Phth-PEG2-OH (Polar, H-Bonding) Elutes ~70% EtOAc Impurity1->Product Increasing Polarity Impurity2 Polymer/Salts (Very Polar) Retained Product->Impurity2 Wash Phase

Caption: Expected elution order. The target compound elutes significantly later than the bis-alkylated impurity due to the hydroxyl group.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product elutes too early (with impurity) Column overload or "wet" loading.Switch to Dry Loading . Reduce sample mass to <5% of silica mass.[1]
Poor Separation (Streaking) Acidic protons on silica interacting with Phthalimide.Usually not required, but adding 0.1% Triethylamine to the mobile phase can sharpen peaks.[1]
No Product on UV Detector sensitivity.Phthalimide is UV active, but if concentration is low, rely on KMnO₄ stain .[1]
Product is yellow oil (should be white) Trace Iodine or solvent impurities.Redissolve in DCM, wash with 10% Na₂S₂O₃, dry over MgSO₄, and re-concentrate.[1]

References

  • Synthesis and Characterization of Phthalimide Derivatives. ChemicalBook Protocols. This compound synthesis.[1][3][4]

  • Solvent Systems for Flash Chromatography. University of Rochester, Dept. of Chemistry.[1] General elution rules for polar compounds.

  • Phthalimide Linker Properties. Chem-Impex International.[1] Application of this compound in bioactive molecule synthesis.[1][4]

  • Gabriel Synthesis Adaptations. National Institutes of Health (PMC). Synthesis of N-substituted phthalimides via alkylation.[1]

Sources

analytical techniques for monitoring reactions with 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for monitoring reactions involving 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (CAS 10428-98-5). Often referred to as Phth-PEG2-OH , this molecule is a critical "linker" building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

Unlike standard Polyethylene Glycols (PEGs) which lack chromophores, the phthalimide moiety in this molecule provides a distinct UV "handle," simplifying detection. However, its amphiphilic nature and the specific requirements of its two primary transformations—hydroxyl activation and phthalimide deprotection —demand tailored analytical workflows.

Molecule Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure Phthalimide – PEG2 – OHUV Active: Strong absorbance at 220 nm, 240 nm, and ~295 nm.
MW 235.24 g/mol MS Detection: ESI+ Mode. Expect

(236.2) or

(258.2).
Solubility DCM, DMSO, MeCN, EtOAcHPLC: Compatible with standard Reverse Phase (C18) solvents.
Reactivity 1. Alcohol (Nucleophile) 2.[1] Phthalimide (Electrophile)Monitoring: Must track disappearance of OH or cleavage of Phth group.

Method A: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative purity assessment and reaction monitoring.[2]

Chromatographic Protocol

This method utilizes the phthalimide group's UV absorbance to monitor the PEG chain, which is otherwise invisible to standard UV detectors.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection:

    • Primary: 254 nm (Aromatic ring).

    • Secondary: 295 nm (Specific to phthalimide carbonyls, reduces background noise).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Isocratic Hold (Polar impurities)
12.0 95% Linear Gradient
15.0 95% Wash

| 15.1 | 5% | Re-equilibration |

Interpreting the Chromatogram[3]
  • Phth-PEG2-OH (Starting Material): Elutes mid-gradient (moderately polar).

  • Activated Species (e.g., O-Tosylate/Mesylate): Significant shift to longer retention times (increased hydrophobicity).

  • Deprotected Amine (NH2-PEG2-OH): Shift to shorter retention time (highly polar, basic). Note: The amine product loses the strong UV chromophore of the phthalimide. ELSD or MS detection is required for the product, while UV monitors the disappearance of the starting material.

Method B: Reaction Monitoring – Hydroxyl Activation

Context: Converting the terminal alcohol to a leaving group (Tosylate, Mesylate, or Halide) for subsequent coupling.

In-Process Control (IPC) via TLC

While HPLC is quantitative, TLC provides a rapid qualitative check.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

  • Visualization:

    • UV (254 nm): Both SM and Product are visible (Phthalimide core remains).

    • KMnO4 Stain: Oxidizes the PEG/Alcohol chain.

      • Result: SM (Alcohol) stains bright yellow/brown rapidly. Product (Tosylate/Mesylate) stains faintly or not at all.

1H NMR Validation (Structural Proof)

NMR is the definitive method to confirm complete activation.

  • Solvent:

    
     or 
    
    
    
    .
  • Key Shift (Starting Material): The methylene protons adjacent to the hydroxyl group (

    
    ) appear as a triplet/multiplet at ~3.60 – 3.75 ppm .[3]
    
  • Key Shift (Product - Tosylate):

    • The methylene adjacent to the oxygen shifts downfield to ~4.15 – 4.20 ppm .

    • Appearance of aromatic Tosyl doublet (~7.8 & 7.3 ppm) and methyl singlet (~2.4 ppm).

Method C: Reaction Monitoring – Deprotection (Gabriel Synthesis)

Context: Removal of the phthalimide group (using Hydrazine or Methylamine) to release the primary amine. This is the most analytically challenging step because the UV-active "handle" is destroyed or converted.

The "Ghost Peak" Phenomenon

During hydrazinolysis, the phthalimide byproduct forms 1,4-phthalhydrazide .

  • Risk: Phthalhydrazide is insoluble in DCM but soluble in polar organic solvents. It can co-elute or precipitate, confusing analysis.

  • Solution: Filter the reaction mixture (remove solid phthalhydrazide) before HPLC analysis.

Monitoring Workflow (DOT Diagram)

DeprotectionMonitoring Start Reaction: Phth-PEG2-R + Hydrazine Sample Sample Aliquot Start->Sample Workup Mini-Workup: Filter precipitate (Phthalhydrazide) Sample->Workup TLC TLC Analysis (DCM/MeOH 9:1) Workup->TLC CheckUV Check UV (254 nm) TLC->CheckUV CheckNin Stain: Ninhydrin TLC->CheckNin ResultUV SM Spot Disappears? (Loss of Phth) CheckUV->ResultUV Observe ResultNin New Spot Turns Red/Purple? (Free Amine) CheckNin->ResultNin Observe Conclusion Reaction Complete ResultUV->Conclusion Yes ResultNin->Conclusion Yes

Figure 1: Decision logic for monitoring the deprotection of the phthalimide group. Note that the loss of UV activity correlates with the appearance of Ninhydrin activity.

Protocol: Ninhydrin Stain for Free Amines

Since the product loses the phthalimide chromophore, UV detection becomes unreliable for the product. Ninhydrin is specific for the generated primary amine.

  • Dip: Dip the TLC plate into Ninhydrin solution (0.3g Ninhydrin + 3mL Acetic Acid + 100mL n-Butanol).

  • Heat: Heat the plate with a heat gun at ~110°C.

  • Observation:

    • Starting Material: No color change (or faint yellow).

    • Product (Free Amine): Distinct Red/Purple spot.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low UV Signal for Product Deprotection removes the chromophore.Switch to ELSD (Evaporative Light Scattering Detector) or LC-MS for the amine product.
Extra Peak in HPLC Phthalhydrazide byproduct.Ensure filtration of the reaction mixture.[4] Phthalhydrazide elutes early (highly polar).
Broad Peaks PEG chain conformation or silanol interaction.Add 0.1% TFA to mobile phase to sharpen peaks (suppresses silanol ionization).
Incomplete Activation Water in solvent (competes with alcohol).Dry solvents (DCM/THF) are critical for mesylation/tosylation. Verify solvent quality.

References

  • Synthesis & Properties: Liang, Z.-P., & Li, J. (2006). 2-(2-Hydroxyethyl)isoindoline-1,3-dione.[1][3][5][6][7] Acta Crystallographica Section E, E62, o4450–o4451.[5] Link

  • Gabriel Synthesis Mechanism: Master Organic Chemistry. (2025).[5][8] The Gabriel Synthesis. Link

  • TLC Staining Protocols: University of Rochester, Department of Chemistry. TLC Stains/Dips.[9][4][10][11] Link

  • Phthalimide Deprotection: Organic Chemistry Portal. Phthalimides. Link

  • Analytical Context: Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Link

Sources

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione in Kinase Inhibitor & PROTAC Synthesis

Abstract

The synthesis of heterobifunctional degraders (PROTACs) requires precise "linkerology" to ensure optimal ternary complex formation between a target kinase, the linker, and an E3 ubiquitin ligase. This guide details the application of This compound (Phth-PEG2-OH) as a robust, protected linker scaffold. We provide optimized protocols for its activation, conjugation to kinase warheads, and subsequent deprotection, addressing common synthetic pitfalls such as spontaneous chlorination during tosylation and incomplete hydrazinolysis.

Introduction: The Role of Phth-PEG2-OH in Linkerology

In the development of kinase-targeting PROTACs, the linker is not merely a passive connector; its length and composition dictate the degradation efficiency (


) and potency (

). The Phth-PEG2-OH molecule serves as a critical "masked" spacer.
  • The Phthalimide Moiety: Acts as a robust protecting group for the primary amine, stable against acidic and mild basic conditions, preventing polymerization during the functionalization of the hydroxyl end.

  • The PEG2 Chain: Provides improved water solubility compared to alkyl chains and maintains a specific distance (~9–12 Å) often ideal for bridging ATP-binding pockets of kinases (e.g., BTK, CDK, BCR-ABL) to E3 ligands like Cereblon (CRBN) or VHL.

Strategic Workflow & Visualization

The following diagram illustrates the critical path from the raw linker scaffold to the final functionalized amine, ready for E3 ligand attachment.

PROTAC_Synthesis_Workflow cluster_legend Key Transformation Logic Start Phth-PEG2-OH (Starting Material) Activation Activation Step (Tosylation/Mesylation) Start->Activation TsCl, TEA, DCM (Avoid Pyridine/Heat) Intermediate Activated Linker (Phth-PEG2-OTs) Activation->Intermediate Purification (Silica Gel) Coupling S_N2 Coupling (Kinase Warhead-Linker) Intermediate->Coupling Kinase Nucleophile (Phenol/Amine) + K2CO3 Deprotection Deprotection (Hydrazinolysis) Coupling->Deprotection NH2NH2-H2O EtOH, Reflux Final Free Amine Linker (Ready for E3 Ligand) Deprotection->Final Amine Release

Figure 1: Step-wise chemical transformation of the Phth-PEG2-OH linker for PROTAC assembly.

Detailed Experimental Protocols

Protocol A: Activation of the Hydroxyl Group (Tosylation)

Objective: Convert the chemically inert hydroxyl group into a reactive tosylate leaving group.

Critical Insight (The "Chloride Effect"): Literature indicates that using Pyridine as a solvent with Tosyl Chloride (TsCl) can spontaneously convert PEG-alcohols to alkyl chlorides rather than tosylates due to the formation of a pyridinium intermediate. To ensure the formation of the Tosylate (OTs) , use Triethylamine (TEA) in Dichloromethane (DCM) and catalytic DMAP.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 eq)[1]

  • Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of Phth-PEG2-OH in 10 mL anhydrous DCM under nitrogen atmosphere. Cool to 0°C in an ice bath.

  • Reagent Addition: Add TEA (2.0 eq) followed by DMAP (0.1 eq).

  • Tosylation: Add TsCl (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The product (OTs) usually runs higher than the starting alcohol.

  • Work-up: Dilute with DCM, wash with 1M HCl (to remove amine base), saturated NaHCO3, and brine.

  • Drying: Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexane).

    • Yield Target: >85% White Solid.

Protocol B: Conjugation to Kinase Warhead (S_N2 Displacement)

Context: This step attaches the linker to a nucleophilic handle (e.g., a phenol or secondary amine) on the kinase inhibitor scaffold (e.g., a Dasatinib derivative).

Materials:

  • Kinase Inhibitor Precursor (Nucleophile) (1.0 eq)

  • Phth-PEG2-OTs (Activated Linker from Protocol A) (1.2 eq)

  • Potassium Carbonate (K2CO3) (3.0 eq) or Cesium Carbonate (Cs2CO3)

  • DMF or Acetonitrile (ACN)

Step-by-Step Procedure:

  • Setup: In a sealed vial, suspend the Kinase Inhibitor (1.0 eq) and K2CO3 (3.0 eq) in dry DMF (0.1 M concentration).

  • Coupling: Add Phth-PEG2-OTs (1.2 eq).

  • Heating: Heat to 60–80°C. Note: PEG linkers can undergo elimination at high temps; do not exceed 90°C unless necessary.

  • Monitoring: Reaction typically completes in 4–12 hours.

  • Work-up: Dilute with EtOAc, wash extensively with water/brine (to remove DMF).

  • Purification: Silica gel chromatography. The product is now a "Masked PROTAC Intermediate."

Protocol C: Phthalimide Deprotection (The Gabriel Release)

Objective: Unmask the primary amine to allow attachment of the E3 Ligand (e.g., Thalidomide-acid or VHL-ligand).

Materials:

  • Phth-Protected Intermediate (from Protocol B)

  • Hydrazine Hydrate (NH2NH2·H2O) (5.0 eq)

  • Ethanol (EtOH) or MeOH/THF mixture

Step-by-Step Procedure:

  • Solubilization: Dissolve the intermediate in EtOH. If solubility is poor, use a 1:1 mixture of EtOH/THF.

  • Cleavage: Add Hydrazine Hydrate (5.0 eq).

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating success.

  • Cooling & Filtration: Cool to RT. Filter off the white solid precipitate.

  • Extraction: Concentrate the filtrate. Redissolve in DCM and wash with dilute NaHCO3.

    • Expert Tip: If the kinase warhead is sensitive to hydrazine, use Methylamine (33% in EtOH) at RT for 12 hours as a milder alternative.

  • Final Product: The resulting oil/solid is the free amine-linker-warhead, ready for the final amide coupling to the E3 ligand.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Chlorination instead of Tosylation Use of Pyridine as solvent or high temp.Switch to TEA/DCM/DMAP system. Keep reaction at 0°C -> RT.
Incomplete Deprotection Poor solubility of intermediate in EtOH.Add THF or DCM as a co-solvent (up to 50%) during hydrazinolysis.
Elimination (Vinyl formation) Overheating during S_N2 coupling.Lower coupling temp to 50°C; switch base to Cs2CO3 (more soluble).
Product stuck in aqueous layer PEG chain increases water solubility."Salt out" the aqueous layer with NaCl during extraction; use CHCl3/iPrOH (3:1) for extraction.[2][3]

References

  • Linkerology in PROTAC Design: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Gabriel Synthesis Mechanism: The Gabriel Synthesis.[4][5] Master Organic Chemistry. Link

  • Tosylation Protocols & Side Reactions: Stoyanov, E. V., et al. (2018). "Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides." Royal Society Open Science.[4] Link

  • Kinase PROTAC Synthesis: Jiang, B., et al. (2018). "Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1." Acta Pharmaceutica Sinica B. Link

Sources

Application Note & Protocol: Utilizing Formaldehyde for Covalent Trapping of Enzyme-Protein Interactions in Biochemical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Capturing the Fleeting Moment in Enzyme Dynamics

The study of enzyme interactions is fundamental to understanding cellular signaling, metabolic regulation, and disease pathology. Many of these interactions, such as those between an enzyme and its substrate or a kinase and its transiently associated scaffolding protein, are inherently fleeting. This transient nature poses a significant challenge for researchers, as these complexes can readily dissociate during standard biochemical isolation procedures like immunoprecipitation.

To overcome this obstacle, in vivo crosslinking serves as a powerful tool to "freeze" these interactions in place. Formaldehyde, a small, membrane-permeable molecule, is a widely used reagent for this purpose.[1][2] By forming covalent bonds between closely associated proteins, formaldehyde effectively creates a stable snapshot of the cellular interactome at a specific moment in time.[2] This allows for the preservation and subsequent purification of enzyme complexes, enabling the identification of novel binding partners and the characterization of dynamic cellular networks.[3]

This guide provides a comprehensive overview of the mechanism of formaldehyde crosslinking and presents a detailed, field-proven protocol for its application in studying enzyme-protein interactions in cultured mammalian cells, tailored for downstream analysis by co-immunoprecipitation (Co-IP) and mass spectrometry.

Mechanism of Action: The Chemistry of Covalent Capture

Formaldehyde's utility as a crosslinker stems from its simple structure and high reactivity with nucleophilic functional groups found in proteins.[4][5] The crosslinking process is generally understood to occur in a two-step manner.[4][6]

  • Formation of a Schiff Base: Formaldehyde's electrophilic carbon is first attacked by a strong nucleophile, most commonly the primary amine of a lysine residue's side chain on one protein (e.g., the enzyme).[4][7] This reaction forms an unstable methylol intermediate, which then loses a water molecule to create a reactive Schiff base (an imine).[4][7]

  • Methylene Bridge Formation: The highly reactive Schiff base is then susceptible to a second nucleophilic attack. If another protein (e.g., a substrate or interacting partner) with a suitable nucleophilic group (such as another lysine or arginine) is in close proximity (within ~2 Å), its nucleophile will attack the Schiff base. This second reaction results in the formation of a stable, covalent methylene bridge (-CH₂-) that links the two proteins together.[4]

This short spacer arm ensures that formaldehyde primarily captures direct and very proximal interactions, minimizing the rate of false-positive crosslinks between proteins that are not part of a functional complex.[3][8] The crosslinks are also reversible by heat, which is a critical feature for downstream analytical techniques like mass spectrometry.[9][10]

Figure 1: Simplified reaction scheme for formaldehyde crosslinking between two proteins.

Key Experimental Parameters & Optimization

The success of a formaldehyde crosslinking experiment hinges on careful optimization. The goal is to capture true interactions without creating extensive, non-specific aggregates that can lead to high background and sample loss.[11] The three most critical parameters to consider are formaldehyde concentration, reaction time, and quenching efficiency.[3]

  • Formaldehyde Concentration: Higher concentrations lead to more extensive crosslinking. For studying protein-protein interactions via Co-IP, lower concentrations (0.1% to 1%) are typically preferred over the higher concentrations (e.g., 4%) used for tissue fixation.[3] Over-crosslinking can mask antibody epitopes and create large, insoluble aggregates that are difficult to lyse and analyze.[3][11]

  • Incubation Time: The duration of formaldehyde exposure directly impacts the extent of crosslinking. Typical times range from 2 to 15 minutes at room temperature.[3][12] Shorter times are often sufficient to capture abundant or stable interactions, while longer times may be necessary for weaker or more transient ones.

  • Quenching: It is crucial to halt the crosslinking reaction definitively. This is achieved by adding a quenching agent that contains a primary amine to consume any unreacted formaldehyde. Glycine is commonly used for this purpose at a final concentration of 125 mM.[13][14] Tris is also an effective quencher and may be more efficient due to its ability to form stable cyclic products with formaldehyde.[4][14][15]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeRationale & Considerations
Formaldehyde Conc. 0.25% - 1.0% (v/v)Start with 0.4-0.5%. Higher concentrations risk creating insoluble aggregates and masking epitopes.[3]
Incubation Time 5 - 15 minutesStart with 10 minutes. Shorter times minimize non-specific crosslinking.
Temperature Room Temperature (20-25°C)Convenient and generally effective. Incubation at 37°C shows little difference.[3]
Quenching Agent 125 mM Glycine or Tris, pH 7.5-8.0Added in molar excess to rapidly consume remaining formaldehyde.[14]
Quenching Time 5 - 10 minutesSufficient time to ensure the reaction is fully stopped.[14][16]

Detailed Protocol: In Vivo Crosslinking in Mammalian Cells for Co-IP

This protocol describes a robust method for crosslinking enzyme-protein complexes in adherent mammalian cells, followed by quenching and cell lysis to prepare a sample suitable for downstream immunoprecipitation.

Materials and Reagents:
  • Adherent mammalian cells (e.g., HEK293T, HeLa) grown to 80-90% confluency.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • 37% (w/v) Formaldehyde, molecular biology grade. Caution: Formaldehyde is toxic and a carcinogen. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).

  • 5 M Glycine stock solution, sterile.

  • Ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors immediately before use.

Step-by-Step Methodology:
  • Cell Preparation:

    • Aspirate the culture medium from the plate of adherent cells.

    • Gently wash the cell monolayer twice with 10 mL of ice-cold PBS to remove any residual serum proteins.

  • Crosslinking Reaction:

    • Prepare a fresh 1% formaldehyde solution in PBS. For a 10 cm plate, add 270 µL of 37% formaldehyde to 10 mL of room temperature PBS. (This is a starting point; optimal concentration should be determined empirically as described in Table 1).

    • Add the formaldehyde/PBS solution to the cells, ensuring the monolayer is completely covered.

    • Incubate the plate at room temperature for 10 minutes on a level surface.

  • Quenching the Reaction:

    • To quench the crosslinking, add glycine from the 5 M stock solution directly to the plate to a final concentration of 125 mM. (e.g., add 255 µL of 5 M glycine to the 10 mL of formaldehyde solution).

    • Gently swirl the plate and incubate for 5 minutes at room temperature.[14][16]

  • Cell Harvesting:

    • Aspirate the quenching solution.

    • Wash the cells twice with 10 mL of ice-cold PBS.

    • Add 1-2 mL of ice-cold PBS to the plate and use a cell scraper to gently dislodge the crosslinked cells.

    • Transfer the cell suspension to a pre-chilled 15 mL conical tube.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer containing protease/phosphatase inhibitors (e.g., 500 µL for a 10 cm plate).

    • Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.

    • Clarify the lysate by centrifuging at ~16,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Downstream Processing:

    • Carefully transfer the supernatant (the crosslinked protein lysate) to a new pre-chilled microfuge tube. This lysate is now ready for protein concentration determination and subsequent immunoprecipitation.

Figure 2: High-level workflow for in vivo formaldehyde crosslinking of cultured cells.

Downstream Applications & Crosslink Reversal

The crosslinked lysate can be used for various applications to study enzyme interactions. The most common is Co-Immunoprecipitation (Co-IP), where an antibody against the enzyme of interest is used to pull down the enzyme and its covalently linked binding partners.

For analysis by SDS-PAGE and Western blotting, it is important to note that formaldehyde crosslinks are not fully reversed by standard boiling in Laemmli buffer.[3] To visualize the crosslinked complex as a higher molecular weight species, samples should be heated at a lower temperature (e.g., 65°C for 15-20 minutes) before loading.[3] To reverse the crosslinks and analyze the individual proteins, samples should be boiled at 95-100°C for 20-30 minutes.[12] For mass spectrometry, more stringent heat-induced reversal (e.g., 65°C overnight) is often required to efficiently break the methylene bridges and allow for protein identification.[16]

Troubleshooting

Table 2: Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low protein yield after lysis 1. Over-crosslinking creating large insoluble aggregates. 2. Inefficient cell lysis.1. Decrease formaldehyde concentration and/or incubation time. 2. Include sonication after resuspending the pellet in lysis buffer to improve solubilization.
Antibody fails to pull down the target protein Epitope masking due to excessive crosslinking.Reduce formaldehyde concentration or incubation time. Test multiple antibodies targeting different epitopes if possible.[3]
High background in Co-IP / Western Blot 1. Non-specific crosslinking. 2. Insufficient washing or blocking.1. Reduce crosslinking time and/or formaldehyde concentration. Ensure efficient quenching. 2. Increase the number and stringency of washes during the IP protocol.
No higher molecular weight complex observed on gel 1. Crosslinking was inefficient. 2. Crosslinks were reversed by excessive heat.1. Increase formaldehyde concentration or time. Ensure formaldehyde is fresh. 2. For sample loading, heat at 65°C instead of boiling at 95-100°C.[3]

Conclusion

Formaldehyde crosslinking is an invaluable technique for stabilizing and studying transient enzyme-protein interactions within their native cellular context. Its ability to covalently trap complexes allows researchers to overcome the limitations of traditional affinity purification methods. By carefully optimizing reaction parameters and following a robust protocol, scientists can successfully preserve these interactions for detailed downstream analysis, leading to critical insights in basic research and drug development.

References

  • Sutherland, B. W., Toews, J., & Kast, J. (2008). Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. Journal of Mass Spectrometry, 43(6), 699–715. [Link]

  • Hoffman, E. A., Frey, B. L., Smith, L. M., & Auble, D. T. (2015). Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes. Journal of Biological Chemistry, 290(44), 26404–26411. [Link]

  • Wikipedia contributors. (2024). Formaldehyde. In Wikipedia, The Free Encyclopedia. [Link]

  • Sutherland, B. W., et al. (2008). Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. Semantic Scholar. [Link]

  • Sutherland, B. W., Toews, J., & Kast, J. (2008). Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. PubMed. [Link]

  • Glycine and Tris quenching reactions of formaldehyde. ResearchGate. [Link]

  • Klockenbusch, C., & Kast, J. (2010). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. International Journal of Proteomics, 2010, 858253. [Link]

  • How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. MtoZ Biolabs. [Link]

  • Preparation of cross-linked cellular extracts with formaldehyde. PubMed. [Link]

  • How to remove excess of formaldehyde from chromatin? ResearchGate. [Link]

  • Meng, F., et al. (2020). Removing Formaldehyde-Induced Peptidyl Crosslinks Enables Mass Spectrometry Imaging of Peptide Hormone Distributions from Formalin-Fixed Paraffin-Embedded Tissues. Angewandte Chemie International Edition, 59(50), 22584-22590. [Link]

  • Any advice for quenching formaldehyde protein-protein crosslinking? Glycine or Tris? ResearchGate. [Link]

  • Formaldehyde protein/nucleic acid & protein/protein crosslinking biochemistry. YouTube. [Link]

  • Kennedy-Darling, J., & Smith, L. M. (2014). Measuring the Formaldehyde Protein–DNA Cross-Link Reversal Rate. Analytical Chemistry, 86(12), 5678–5681. [Link]

  • formaldehyde crosslinking for protein-protein interaction. ResearchGate. [Link]

  • Is it necessary to reverse formaldehyde xlink for Mass Spec analysis? ResearchGate. [Link]

  • Formaldehyde Cross-Linking. Cold Spring Harbor Protocols. [Link]

  • Kennedy-Darling, J., & Smith, L. M. (2014). Measuring the Formaldehyde Protein–DNA Cross-Link Reversal Rate. PMC. [Link]

  • Cell fixation improves performance of in situ crosslinking mass spectrometry while preserving cellular ultrastructure. bioRxiv. [Link]

  • Cross-Linking and Cell Harvesting. Protocols.io. [Link]

  • Cross-linking Chromatin immunoprecipitation (ChIP) Protocol. Cusabio. [Link]

  • Solomon, M. J., & Varshavsky, A. (1985). A simplified formaldehyde fixation and immunoprecipitation technique for studying protein-DNA interactions. PubMed. [Link]

  • Has anyone tried cross-linking cells with formaldehyde before co-immunoprecipitation? ResearchGate. [Link]

  • Das, R., et al. (2021). Chemical crosslinking enhances RNA immunoprecipitation for efficient identification of binding sites of proteins that photo-crosslink poorly with RNA. RNA, 27(10), 1251–1263. [Link]

  • Why do I lose protein when cross-linking cells with formaldehyde before co-immunoprecipitation? ResearchGate. [Link]

  • Formaldehyde Cross-Linking. ResearchGate. [Link]

  • Hoffman, E. A., Frey, B. L., Smith, L. M., & Auble, D. T. (2015). Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Case ID: OPT-YIELD-PEG2-PHTH Status: Active Subject: Yield Optimization & Troubleshooting for Phthalimide-PEG2-Alcohol Synthesis

Executive Summary: Diagnostic & Strategy

The target molecule, This compound (often referred to as


-(2-(2-hydroxyethoxy)ethyl)phthalimide), is a critical intermediate for introducing a short PEG spacer into bioactive molecules or polymers.

Low yields in this synthesis typically stem from one of two root causes:

  • Route Selection Error: Using the classical Gabriel Synthesis (Alkyl Halide + Potassium Phthalimide) when the Direct Condensation method is viable.

  • Kinetic Bottlenecks (Gabriel Route): Poor nucleophilicity of the phthalimide anion towards the specific chloro-alkoxy substrate, often exacerbated by solvation shells or lack of catalytic activation.

This guide provides a "Gold Standard" protocol (Direct Condensation) for maximum throughput and a "Rescue Protocol" (Finkelstein-Gabriel) for instances where the amine precursor is unavailable.

Reaction Pathway Visualization

The following diagram outlines the two primary synthetic pathways and their respective logic flows.

SynthesisPathways Start Target: 2-(2-(2-Hydroxyethoxy)ethyl) isoindoline-1,3-dione RouteA Route A: Direct Condensation (Recommended) Start->RouteA If Amine Available RouteB Route B: Gabriel Synthesis (Alternative) Start->RouteB If Chloride Only PrecursorA Phthalic Anhydride + 2-(2-Aminoethoxy)ethanol RouteA->PrecursorA PrecursorB Potassium Phthalimide + 2-(2-Chloroethoxy)ethanol RouteB->PrecursorB ConditionA Toluene, Reflux Dean-Stark Trap PrecursorA->ConditionA ConditionB DMF, 90°C KI Catalyst (Finkelstein) PrecursorB->ConditionB YieldA Yield: >95% High Purity ConditionA->YieldA YieldB Yield: ~75-85% Requires Purification ConditionB->YieldB

Figure 1: Decision matrix for synthetic route selection based on precursor availability and yield requirements.

Protocol A: The "Gold Standard" (Direct Condensation)

Applicability: Use this whenever 2-(2-Aminoethoxy)ethanol (Diglycolamine) is available. Mechanism: Nucleophilic acyl substitution followed by dehydration. Expected Yield: 95–99%

Optimized Methodology
  • Stoichiometry: Mix Phthalic Anhydride (1.0 eq) and 2-(2-Aminoethoxy)ethanol (1.05 eq).

  • Solvent System: Suspend reagents in Toluene (approx. 5-10 mL per gram of anhydride).

    • Why: Toluene forms an azeotrope with water, essential for driving the equilibrium forward.

  • Apparatus: Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Reflux vigorously for 4–6 hours. Monitor water collection in the trap.

    • Endpoint: Reaction is complete when water evolution ceases and the solution becomes clear/homogeneous.

  • Workup:

    • Cool to room temperature.[1]

    • Wash: Dilute with Ethyl Acetate, wash with 5% HCl (to remove excess amine), then saturated NaHCO₃ (to remove unreacted anhydride/acid), then Brine.

    • Dry & Concentrate: Dry over MgSO₄ and evaporate.

    • Result: Often yields a crystalline white solid requiring no further purification [1].

Protocol B: The "Rescue" (Finkelstein-Gabriel Synthesis)

Applicability: Use this when you only have 2-(2-Chloroethoxy)ethanol or cannot source the amine. Mechanism: S_N2 substitution. Critical Issue: Alkyl chlorides are sluggish electrophiles. The reaction often stalls or requires excessive heat, leading to degradation. Solution: Addition of Potassium Iodide (KI) to generate a reactive alkyl iodide intermediate in situ.

Optimized Methodology
  • Reagents:

    • Potassium Phthalimide (1.0 eq)

    • 2-(2-Chloroethoxy)ethanol (1.2 eq)

    • Potassium Iodide (KI): 0.1 – 0.2 eq (Catalytic)

  • Solvent: Anhydrous DMF (Dimethylformamide).

    • Why: DMF effectively solvates the cation (

      
      ), leaving the phthalimide anion "naked" and more nucleophilic.
      
  • Procedure:

    • Dissolve/suspend K-Phthalimide and KI in DMF.

    • Add the chloro-alcohol dropwise at room temperature.

    • Heat to 90°C for 12–16 hours.

  • Workup (Crucial for Yield):

    • Note: DMF is hard to remove. Do not just rotovap.

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The product may precipitate. If so, filter.[1][2]

    • If it oils out (common with PEG linkers), extract exhaustively with DCM (Dichloromethane) or Chloroform .

    • Wash organic layer with water (3x) to remove DMF, then Brine.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane:EtOAc 1:1) [2].

Troubleshooting & FAQs

Q1: My yield is low (<50%) using the Gabriel method. What is going wrong?

Diagnosis: Likely incomplete conversion of the alkyl chloride. Fix: Implement the Finkelstein modification . Add 10-20 mol% Potassium Iodide (KI). The iodide displaces the chloride to form a transient alkyl iodide, which is ~100x more reactive toward the phthalimide nucleophile. Reference Check: This effect is well-documented for improving Gabriel synthesis yields on chloro-substrates [3].

Q2: The product is oiling out and contains impurities. How do I purify it?

Diagnosis: PEG-containing phthalimides often have low melting points and high affinity for organic solvents, making crystallization difficult. Fix:

  • Solvent Wash: If the product is solid but sticky, triturate with cold diethyl ether or hexane. The phthalimide is usually insoluble in non-polar solvents, while impurities (unreacted chloro-alcohol) may dissolve.

  • Chromatography: Use a silica column. The phthalimide group is UV-active. Elute with a gradient of DCM

    
     5% MeOH in DCM.
    
Q3: I see a byproduct that suggests the imide ring opened. Why?

Diagnosis: Hydrolysis.[3][4][5][6] This occurs if the reaction mixture is wet or if the workup is too basic. Fix:

  • Ensure DMF is anhydrous (stored over molecular sieves).

  • During workup, avoid strong bases.[6] Use saturated NaHCO₃ for washes, not NaOH.

  • If using the Condensation route (Route A), ensure the Dean-Stark trap is actively removing water.

Q4: Can I use Potassium Carbonate ( ) and Phthalimide instead of pre-formed Potassium Phthalimide?

Answer: Yes, but it is generally less efficient for this specific substrate. Reasoning: Generating the salt in situ produces water or bicarbonate, which can interfere or require higher temperatures. Pre-formed Potassium Phthalimide (commercially available) allows for strictly anhydrous conditions, minimizing side reactions with the hydroxyl group on the PEG chain.

Quantitative Comparison

FeatureRoute A: CondensationRoute B: Gabriel (Standard)Route B: Gabriel (Optimized)
Precursors Anhydride + AmineK-Phth + ChlorideK-Phth + Chloride + KI
Solvent Toluene (Reflux)DMF (90°C)DMF (90°C)
Typical Yield 95 - 99% 50 - 65%80 - 88%
Atom Economy High (Water byproduct)Low (KCl byproduct)Low (KCl byproduct)
Purification Minimal (Crystallization)Chromatography often neededChromatography/Trituration

References

  • Liang, Z.-P., & Li, J. (2006).[1] 2-(2-Hydroxyethyl)isoindoline-1,3-dione.[1][7][8][9][10][11] Acta Crystallographica Section E. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the synthesis of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to confidently execute and optimize your experiments, ensuring high yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can present challenges that may affect yield, purity, and scalability. This guide will delve into the common synthetic routes, offering detailed protocols and addressing potential pitfalls.

Synthetic Strategies Overview

The synthesis of this compound is most commonly achieved through two primary pathways:

  • Direct Condensation: The reaction of phthalic anhydride with 2-(2-aminoethoxy)ethanol. This is often the most direct and atom-economical route.

  • Gabriel Synthesis: A classic method involving the alkylation of potassium phthalimide with a suitable halo-alcohol derivative.

A third, less common but viable alternative is the Mitsunobu Reaction , which can be employed for the N-alkylation of phthalimide with the corresponding alcohol.

Below, we provide a detailed breakdown of these methods, including troubleshooting for common issues encountered in the laboratory.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental issues.

Primary Synthesis Route: Direct Condensation of Phthalic Anhydride and 2-(2-aminoethoxy)ethanol

Q1: My reaction seems to be incomplete, and I'm observing multiple spots on my TLC plate. What could be the cause?

A1: An incomplete reaction is a common issue and can stem from several factors. The primary spots you are likely observing are your starting materials (phthalic anhydride and 2-(2-aminoethoxy)ethanol), the intermediate phthalamic acid, and your desired product.

  • Causality: The reaction proceeds in two stages: a rapid formation of the phthalamic acid intermediate, followed by a slower, water-eliminating cyclization to the imide. Insufficient heating or reaction time will result in the accumulation of the phthalamic acid.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. A typical procedure calls for refluxing in toluene for at least 6 hours with a Dean-Stark apparatus to effectively remove the water byproduct and drive the equilibrium towards the imide.

    • Solvent: Toluene is a good choice as it forms an azeotrope with water, facilitating its removal. Other high-boiling, non-polar solvents can also be used.

    • Monitoring the Reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting materials and the formation of the product. A suggested TLC system is a 1:2 mixture of hexanes and ethyl acetate, where the product should have an Rf of approximately 0.35.[1]

Q2: I've obtained a low yield of a solid product, but the workup was difficult, and I suspect side reactions. What are the likely side products?

A2: Low yields can be attributed to side reactions, especially at elevated temperatures. The primary side product of concern is the formation of esters from the reaction of the hydroxyl group of 2-(2-aminoethoxy)ethanol with phthalic anhydride.

  • Causality: While the amino group is significantly more nucleophilic than the hydroxyl group, at high temperatures, esterification can occur, leading to the formation of monoesters of phthalic acid.[2][3] In some cases, a di-phthalimide ester, diphthalimidoethylphthalate, has been observed as a byproduct in related reactions at temperatures around 200°C.[4]

  • Troubleshooting Steps:

    • Temperature Control: Maintain a steady reflux temperature without excessive heating.

    • Stoichiometry: Use a 1:1 molar ratio of phthalic anhydride to 2-(2-aminoethoxy)ethanol to minimize the potential for side reactions.

    • Purification: The desired product is polar due to the hydroxyl group. Purification can be achieved by recrystallization. While one source suggests recrystallization from DMF, another successful method involves crystallization from a dichloromethane/n-hexane mixture.[5][6] If the product is an oil, try dissolving it in a minimal amount of a good solvent (like dichloromethane or acetone) and then adding a poor solvent (like hexanes or diethyl ether) dropwise until turbidity is observed, followed by cooling.[7][8]

Q3: My final product is an oil and won't crystallize. How can I purify it?

A3: "Oiling out" is a common issue when purifying polar compounds.[9]

  • Causality: The presence of impurities can inhibit crystallization. Also, the high polarity of the hydroxyl group can lead to strong intermolecular interactions with residual solvent or byproducts, preventing the formation of a crystal lattice.

  • Troubleshooting Steps:

    • Solvent Selection: Experiment with different solvent systems for recrystallization. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold.[8] For N-substituted phthalimides, ethanol or methanol are often effective.[10]

    • Inducing Crystallization: If an oil persists, try the following:

      • Scratch the inside of the flask with a glass rod at the oil-air interface.

      • Add a seed crystal of the pure compound if available.

      • Cool the solution slowly in an ice bath or refrigerator.

    • Column Chromatography: If recrystallization fails, column chromatography is a reliable method for purification. Given the polarity of the product, a silica gel column with a gradient elution starting from a less polar solvent system (e.g., hexane/ethyl acetate 4:1) and gradually increasing the polarity (e.g., to 1:2 hexane/ethyl acetate) should provide good separation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The direct condensation of phthalic anhydride with 2-(2-aminoethoxy)ethanol is generally the most straightforward and high-yielding method.[1] It avoids the need to prepare a halogenated intermediate, as would be required for a Gabriel synthesis.

Q2: Can I use the Gabriel synthesis for this molecule? What would be the starting materials and potential challenges?

A2: Yes, the Gabriel synthesis is a viable alternative. The key steps are:

  • Deprotonation of phthalimide with a base like potassium hydroxide (KOH) or potassium hydride (KH) to form potassium phthalimide.[11]

  • An SN2 reaction of potassium phthalimide with a suitable alkyl halide, such as 2-(2-bromoethoxy)ethanol.

  • Challenges: The SN2 reaction with a functionalized alkyl halide like 2-(2-bromoethoxy)ethanol may be prone to elimination side reactions, especially if a strong, non-nucleophilic base is used in excess or at high temperatures. To favor substitution, use a polar aprotic solvent like DMF or DMSO and maintain moderate reaction temperatures.[12]

Q3: Is the Mitsunobu reaction a suitable method?

A3: The Mitsunobu reaction can be used for the N-alkylation of phthalimide with alcohols.[13][14] In this case, you would react phthalimide with 2-(2-aminoethoxy)ethanol in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). However, a key consideration is selectivity. The amino group is significantly more nucleophilic than the hydroxyl group and will preferentially react with the activated phthalimide. Therefore, the Mitsunobu conditions would likely lead to the desired product. However, the use of stoichiometric amounts of reagents and the generation of byproducts that can be difficult to remove (triphenylphosphine oxide and the reduced azodicarboxylate) make this route less attractive than direct condensation for large-scale synthesis.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: The reported melting point for this compound is in the range of 127-129 °C.[15] A sharp melting point within this range is a good indicator of purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the imide carbonyl groups (around 1770 and 1700 cm⁻¹) and a broad absorption for the hydroxyl group (around 3500 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the aromatic protons of the phthalimide group (around 7.7-7.9 ppm), and distinct signals for the protons of the hydroxyethoxyethyl chain.

    • ¹³C NMR: Look for the characteristic carbonyl carbons of the imide (around 168 ppm) and the aromatic carbons, as well as the aliphatic carbons of the side chain.

Experimental Protocols

Protocol 1: Direct Condensation of Phthalic Anhydride and 2-(2-aminoethoxy)ethanol

This protocol is adapted from a literature procedure with a reported yield of 99%.[1]

Materials:

  • Phthalic anhydride

  • 2-(2-aminoethoxy)ethanol

  • Toluene

  • Magnesium sulfate (MgSO₄)

  • Solvents for TLC and purification (hexanes, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride (1.0 eq) and 2-(2-aminoethoxy)ethanol (1.0 eq).

  • Add a sufficient volume of toluene to dissolve the reactants upon heating (e.g., approximately 4.5 mL per mmol of reactant).

  • Heat the mixture to reflux and continue refluxing for 6 hours, collecting the water that is formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (1:2 hexanes/ethyl acetate).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from a dichloromethane/n-hexane mixture) or by silica gel column chromatography.

Parameter Recommended Value
Reactant Ratio1:1 (Phthalic Anhydride : Amino Alcohol)
SolventToluene
Reaction Time6 hours (with Dean-Stark)
TemperatureReflux
TLC Eluent1:2 Hexanes:Ethyl Acetate
Expected Rf~0.35
Protocol 2: Gabriel Synthesis (General Procedure)

Materials:

  • Phthalimide

  • Potassium hydroxide (KOH)

  • 2-(2-bromoethoxy)ethanol (or other suitable halo-alcohol)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve phthalimide (1.0 eq) in a minimal amount of ethanol and add a solution of KOH (1.0 eq) in ethanol. Stir until a precipitate of potassium phthalimide is formed. Alternatively, commercially available potassium phthalimide can be used directly.

  • Remove the ethanol under reduced pressure.

  • Add anhydrous DMF to the flask containing potassium phthalimide.

  • Add 2-(2-bromoethoxy)ethanol (1.0 eq) to the suspension and heat the mixture (e.g., to 60-80 °C).

  • Monitor the reaction by TLC until the starting halide is consumed.

  • Cool the reaction mixture and pour it into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify by recrystallization or column chromatography as described in Protocol 1.

Visualizations

Reaction Mechanism: Direct Condensation

Direct_Condensation cluster_reactants Reactants PA Phthalic Anhydride Int Phthalamic Acid Intermediate PA->Int + AA 2-(2-aminoethoxy)ethanol AA->Int Prod This compound Int->Prod - H2O (Heat, Dean-Stark) Water H2O

Caption: Direct condensation of phthalic anhydride and an amino alcohol.

Troubleshooting Workflow: Low Yield in Direct Condensation

Troubleshooting_Workflow Start Low Yield of Product Check_TLC Analyze TLC Plate Start->Check_TLC Incomplete_Rxn Incomplete Reaction: - Increase reflux time - Ensure efficient water removal Check_TLC->Incomplete_Rxn Starting material/ intermediate present Side_Products Side Products Present: - Check reaction temperature - Purify by column chromatography Check_TLC->Side_Products Multiple unknown spots Purification_Issue Difficulty in Purification: - Experiment with different  recrystallization solvents - Attempt to induce crystallization Check_TLC->Purification_Issue Streaking or oily residue End Optimized Yield Incomplete_Rxn->End Side_Products->End Purification_Issue->End

Caption: Troubleshooting low yield in the direct condensation synthesis.

References

  • Hasan, S. K., & Abbas, S. A. (1975). REACTION OF PHTHALIC ANHYDRIDE WITH 2-AMINOETHANOL HYDROCHLORIDE. Pakistan Journal of Scientific and Industrial Research, 18(6), 253-255.
  • Dubey, G. B., & Shrivastava, S. (Year not available). Reactions of Phthalic Anhydride with Alcohols. Asian Journal of Chemistry.
  • Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • Reddit. (2023, May 11). Can someone explain this? [Online forum post]. r/OrganicChemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Tan, A., & Can, M. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Liang, Z.-P., & Li, J. (2006). 2-(2-Hydroxyethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4450–o4451.
  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-[2-(acetyloxy)ethyl]-. Retrieved from [Link]

  • Wang, L., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(11), 5829–5837.
  • Li, B., et al. (2021). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN112409237B - Preparation method of N-benzylphthalimide.
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Bajda, M., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(16), 4966.
  • Rehman, A. U., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3336.
  • Turnbull, D., et al. (2022).
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Kim, J. Y., et al. (2007). Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery. Archives of Pharmacal Research, 30(12), 1637–1643.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Li, J., & Chen, C. (2023). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Organic & Biomolecular Chemistry, 21(41), 8275-8288.
  • Al-Mulla, A. (2017). Synthesis of N-sugar-substituted phthalimides and their derivatives from sugar azides and phthalic anhydride. Journal of the Serbian Chemical Society, 82(1), 1-10.
  • Hughes, D. L. (2018). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Organic Process Research & Development, 22(8), 923-945.
  • Wang, L., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(11), 5829–5837.

Sources

Technical Support Center: Purification of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the purification of this compound.

Q1: My final product is a sticky oil or waxy solid instead of a white crystalline solid. What could be the reason?

A: This is a common issue that can arise from several factors:

  • Residual Solvent: Incomplete removal of the reaction solvent (e.g., toluene) or purification solvents can result in an oily or waxy product. Ensure thorough drying under high vacuum, possibly with gentle heating.

  • Presence of Impurities: The primary culprits are often unreacted starting materials, such as 2-(2-aminoethoxy)ethanol, or the intermediate phthalamic acid. These impurities can interfere with the crystallization process.

  • Hygroscopic Nature: The presence of a hydroxyl group and ether linkages can make the compound somewhat hygroscopic. Exposure to atmospheric moisture during workup and purification can lead to a less crystalline product.

Q2: My TLC plate shows multiple spots even after purification. What are the likely impurities?

A: The common impurities in the synthesis of this compound include:

  • Unreacted Phthalic Anhydride: This can be visualized on a TLC plate, often with a different Rf value than the product.

  • Unreacted 2-(2-aminoethoxy)ethanol: Being a polar amine, it may streak on the TLC plate or have a low Rf value.

  • Phthalamic Acid Intermediate: The reaction between phthalic anhydride and an amine initially forms a phthalamic acid, which then cyclizes to the phthalimide upon heating.[1] Incomplete cyclization will leave this acidic impurity in your product.

  • Hydrolysis Product: Phthalimides can be susceptible to hydrolysis, especially under basic or acidic conditions during workup, which would reopen the imide ring to form the phthalamic acid derivative.[2]

Q3: What is a good starting point for a TLC solvent system to monitor my reaction and purification?

A: A commonly used solvent system for N-substituted phthalimides is a mixture of a non-polar and a polar solvent. A good starting point is a 1:2 mixture of hexanes and ethyl acetate.[3] You can adjust the ratio to achieve optimal separation (an Rf value of ~0.3-0.5 for the product is ideal for column chromatography).

Troubleshooting Purification Challenges

This section provides detailed guides to overcome specific purification hurdles.

Challenge 1: Persistent Impurities after Initial Workup

If your crude product contains significant amounts of starting materials or the phthalamic acid intermediate, a simple filtration may not be sufficient.

start Crude Product with Impurities wash Aqueous Wash during Workup start->wash acid_wash Dilute Acid Wash (e.g., 1M HCl) wash->acid_wash Removes unreacted amine base_wash Dilute Base Wash (e.g., sat. NaHCO3) acid_wash->base_wash Removes unreacted phthalic anhydride and phthalamic acid chromatography Column Chromatography base_wash->chromatography If impurities persist recrystallization Recrystallization base_wash->recrystallization If product is mostly pure pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: Decision workflow for removing persistent impurities.

1. Aqueous Workup to Remove Polar Impurities:

  • Rationale: This step aims to remove water-soluble impurities like unreacted 2-(2-aminoethoxy)ethanol and salts.

  • Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with:

      • 1M HCl solution to remove any unreacted amine (protonated amine salt will move to the aqueous layer).

      • Saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted phthalic anhydride and the acidic phthalamic acid intermediate.

      • Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

2. Column Chromatography for High Purity Isolation:

  • Rationale: Flash column chromatography is a highly effective method for separating compounds with different polarities. Due to the polarity of the hydroxyl group, your target compound will adhere to the silica gel more strongly than non-polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic solvent system of hexanes and ethyl acetate is a good starting point. Based on a reported TLC Rf of 0.35 in a 1:2 hexanes-ethyl acetate system, you can start with a slightly less polar system (e.g., 2:1 hexanes:ethyl acetate) and gradually increase the polarity.[3]

  • Protocol:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Challenge 2: Difficulty in Achieving Crystallization

If the product remains an oil or fails to crystallize effectively, the following techniques can be employed.

oily_product Oily or Non-Crystalline Product solvent_choice Select Appropriate Recrystallization Solvent oily_product->solvent_choice dissolution Dissolve in Minimum Hot Solvent solvent_choice->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling scratching Induce Crystallization (Scratching) cooling->scratching seeding Induce Crystallization (Seed Crystal) cooling->seeding refrigeration Cool in Refrigerator/Ice Bath scratching->refrigeration seeding->refrigeration filtration Collect Crystals by Filtration refrigeration->filtration pure_crystals Pure Crystalline Product filtration->pure_crystals

Caption: Step-by-step process for troubleshooting crystallization.

  • Rationale: Recrystallization purifies compounds based on differences in solubility at different temperatures. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.[4]

  • Solvent Selection: The key is to find a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

    • Good Single Solvents to Try: Ethanol, isopropanol, ethyl acetate.

    • Good Solvent Systems (for co-solvency):

      • Ethyl acetate / Petroleum ether or Hexanes

      • Methanol / Dichloromethane[5]

      • Ethanol / Water

Solvent SystemRationale for Use
Ethanol The hydroxyl group in the target molecule should allow for good solubility in hot ethanol, with decreased solubility upon cooling.
Ethyl Acetate / Hexanes The compound is dissolved in the minimum amount of hot ethyl acetate, and hexanes (an "anti-solvent") is added dropwise until the solution becomes cloudy. Reheating to clarify and then slow cooling can yield crystals.
Methanol / Dichloromethane Useful for dissolving the compound in a small amount of DCM, followed by the addition of methanol to induce crystallization.[5]
  • Step-by-Step Protocol:

    • Place the crude, semi-pure solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

    • Continue adding the solvent in small portions until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site.

    • If available, add a small seed crystal of the pure compound.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

References

  • Royal Society of Chemistry. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing. [Link]

  • The Royal Society of Chemistry. (n.d.). Phthalimide-based π-Conjugated Small Molecules with Tailored Electronic Energy Levels for use as Acceptors in Organic Solar Cells. [Link]

  • Hamak, K. F. (n.d.). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. University of Damascus.
  • National Center for Biotechnology Information. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central. [Link]

  • Reddit. (2021). Recrystallization Issues. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. [Link]

  • JETIR. (n.d.). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. [Link]

  • Nsj Prayoglife. (n.d.). 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)isoindoline-1,3-dione. [Link]

  • PubMed. (2002). Separation and identification of the phthalic anhydride derivatives of Liqusticum Chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS. [Link]

  • Google Patents. (n.d.). CN113372256A - Synthesis method of N-phthalimidoacetic acid.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted phthalimides. [Link]

  • The Royal Society of Chemistry. (n.d.). Phthalimide-based π-Conjugated Small Molecules with Tailored Electronic Energy Levels for use as Acceptors in Organic Solar Cells. [Link]

  • Asian Journal of Chemistry. (n.d.). Reactions of Phthalic Anhydride with Alcohols. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • AIP Publishing. (n.d.). Synthesis of n-β -Hydroxyethylphthalimide and n-Hydroxymethylphthalimide Complex Ethers with Halogen Acetic. [Link]

Sources

Technical Support Center: Stability of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation with this compound in solution. Our goal is to equip you with the scientific understanding and practical tools to ensure the integrity of your experiments.

Introduction

This compound is a valuable intermediate in pharmaceutical synthesis and polymer chemistry. Its utility is derived from its unique chemical structure, featuring a phthalimide group and a hydrophilic hydroxyethoxyethyl side chain. While this structure imparts desirable properties, it also presents specific stability challenges in solution that must be carefully managed to obtain reliable and reproducible experimental results. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

The primary stability concern is the hydrolysis of the phthalimide ring.[1][2][3] This reaction, which involves the cleavage of one of the amide bonds in the five-membered ring, is catalyzed by both acidic and basic conditions.[1][2] The rate of hydrolysis is dependent on the pH, temperature, and composition of the solvent system.

Q2: What are the expected degradation products of this compound in solution?

The principal degradation product resulting from hydrolysis is the corresponding phthalamic acid derivative, N-(2-(2-(2-hydroxyethoxy)ethyl))phthalamic acid. This occurs through the opening of the isoindoline-1,3-dione ring. Under more forceful conditions or prolonged exposure to strong acids or bases, further degradation to phthalic acid and 2-(2-aminoethoxy)ethanol may occur.

Q3: How does pH affect the stability of the compound?

The stability of this compound is significantly influenced by pH. The phthalimide ring is most stable in neutral to slightly acidic conditions (pH 4-6). In strongly acidic (pH < 1) or alkaline (pH > 8) solutions, the rate of hydrolysis increases substantially.[1] Alkaline hydrolysis is typically faster than acid-catalyzed hydrolysis for phthalimides.[3]

Q4: Is the ether linkage in the side chain a point of instability?

The ether linkage (C-O-C) in the 2-(2-hydroxyethoxy)ethyl side chain is generally stable under most experimental conditions.[4] Cleavage of this bond typically requires harsh acidic conditions and high temperatures, which are not common in routine laboratory use.[4] Therefore, hydrolysis of the phthalimide ring is the more pressing stability concern.

Q5: What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at 2-8°C in a neutral to slightly acidic buffer (pH 4-6). For longer-term storage, aliquoting and freezing at -20°C or below is advisable to minimize hydrolytic degradation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides a logical approach to resolving them.

Issue 1: Inconsistent or lower-than-expected biological activity or reaction yield.
  • Potential Cause: Degradation of the compound in your experimental medium.

  • Troubleshooting Steps:

    • Verify Solution pH: Measure the pH of your stock solution and final experimental medium. If the pH is outside the optimal range of 4-6, adjust it using a suitable buffer system that is compatible with your experiment.

    • Assess Solution Age and Storage: Prepare fresh solutions for each experiment. If using a previously prepared stock solution, ensure it was stored properly (frozen or refrigerated) and for a minimal amount of time.

    • Perform a Quick Stability Check: Analyze your working solution by HPLC or LC-MS at the beginning and end of your experiment's duration. A significant decrease in the parent compound peak area and the appearance of new peaks corresponding to degradation products will confirm instability.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the Unknown Peak(s): If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peak. The primary hydrolysis product, N-(2-(2-(2-hydroxyethoxy)ethyl))phthalamic acid, will have a molecular weight corresponding to the parent compound plus one molecule of water.

    • Conduct a Forced Degradation Study: Intentionally degrade a small sample of the compound under mild acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-60°C) for a defined period.[5] Analyze the stressed samples by the same analytical method. The appearance of peaks that match the retention time and/or m/z of your unexpected peaks will help confirm their identity as degradation products.

    • Optimize Analytical Method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products. A stability-indicating method is crucial for accurate quantification.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigating the stability of this compound under various stress conditions.[5][6][7]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for a predetermined time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature, withdrawing samples at shorter intervals (e.g., 15, 30, 60, 120 minutes) due to the faster rate of base-catalyzed hydrolysis.

    • Neutralize each sample with 0.1 M hydrochloric acid and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for up to 24 hours.

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution in a neutral buffer (pH 7) at an elevated temperature (e.g., 60-80°C).

    • Withdraw samples at various time points and dilute for analysis.

  • Photodegradation:

    • Expose an aliquot of the stock solution in a photostable, transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples from both the exposed and control solutions at various time points and analyze.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary hydrolytic degradation product.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL

Note: This method may require optimization for your specific HPLC system and to achieve baseline separation of all potential degradation products.

Visualizing Degradation Pathways and Workflows

Primary Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway of this compound.

G parent This compound product N-(2-(2-(2-hydroxyethoxy)ethyl))phthalamic acid parent->product H₂O (Acid or Base)

Caption: Hydrolysis of the phthalimide ring.

Troubleshooting Workflow for Suspected Degradation

This workflow provides a systematic approach to diagnosing and addressing stability issues.

G start Inconsistent Results or Unexpected HPLC Peaks check_pH Check pH of Solution start->check_pH is_pH_optimal Is pH in 4-6 range? check_pH->is_pH_optimal adjust_pH Adjust pH with compatible buffer is_pH_optimal->adjust_pH No check_storage Review Solution Age and Storage Conditions is_pH_optimal->check_storage Yes adjust_pH->check_storage is_fresh Was solution freshly prepared and stored correctly? check_storage->is_fresh prepare_fresh Prepare fresh solution for each experiment is_fresh->prepare_fresh No run_stability_check Perform Time-Lapse Analysis (HPLC/LC-MS) is_fresh->run_stability_check Yes prepare_fresh->run_stability_check is_degradation_observed Is degradation confirmed? run_stability_check->is_degradation_observed forced_degradation Conduct Forced Degradation Study to Identify Products is_degradation_observed->forced_degradation Yes end Problem Resolved is_degradation_observed->end No (Investigate other causes) optimize_conditions Optimize Experimental Conditions (pH, temp, solvent) forced_degradation->optimize_conditions optimize_conditions->end

Sources

Technical Support Center: 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (often referred to as N-(2-(2-hydroxyethoxy)ethyl)phthalimide), is a critical intermediate in the synthesis of PROTAC® linkers and other heterobifunctional degraders. Its synthesis typically involves the condensation of phthalic anhydride with 2-(2-aminoethoxy)ethanol (diglycolamine).

While the reaction appears straightforward, the amphiphilic nature of the PEG linker and the reactivity of the phthalimide ring frequently lead to specific impurities that complicate downstream conjugation. This guide dissects these failure modes to ensure high-purity isolation.

Reaction Pathway & Impurity Logic

The following diagram maps the standard synthesis pathway against the most common impurity-generating side reactions.

ReactionPathway cluster_legend Legend Start Phthalic Anhydride + Diglycolamine Inter Intermediate: Phthalamic Acid Start->Inter Nucleophilic Attack (Fast) Impurity_Ester Impurity B: O-Acylated Ester (Bis-phthaloylated) Start->Impurity_Ester Excess Anhydride + High Temp Target Target: Phthalimide-PEG2-OH Inter->Target Dehydration (-H2O) Reflux/Dean-Stark Impurity_Acid Impurity A: Uncyclized Phthalamic Acid Inter->Impurity_Acid Incomplete Water Removal Impurity_Hyd Impurity C: Phthalic Acid (Hydrolysis) Target->Impurity_Hyd Base Hydrolysis (Workup Error) key Green: Desired Path | Red: Failure Mode

Figure 1: Mechanistic pathway showing the critical dehydration step and competing side reactions.

Common Impurities Profile

The following table details the three most persistent impurities found in this synthesis.

Impurity IDNameOriginDetection (LC-MS/NMR)Removal Strategy
Impurity A Phthalamic Acid Incomplete Cyclization: Water was not effectively removed during reflux, preventing ring closure.LC-MS: [M+18] peak relative to target.NMR: Broad singlet (COOH) >10 ppm; shift in aromatic region.Base Wash: The acid is soluble in sat. NaHCO₃. Wash the organic layer thoroughly to extract it.
Impurity B O-Phthaloylated Ester Over-Acylation: Reaction of the free hydroxyl group with excess phthalic anhydride.LC-MS: [M+148] (mass of extra phthalic anhydride).NMR: Downfield shift of the CH₂ adjacent to the oxygen.Stoichiometry Control: Use exactly 1.0 eq of anhydride. If present, requires column chromatography (silica).
Impurity C Phthalic Acid Hydrolysis: Exposure of the anhydride or product to water without heat, or harsh base workup.LC-MS: Mass 166 (Phthalic acid).Solubility: Precipitates as white solid in non-polar solvents.Filtration: Often insoluble in cold toluene/DCM. Filter off solids before evaporation.

Troubleshooting Guide (FAQ)

Issue 1: "My crude yield is >100% and the product is sticky."

Diagnosis: Solvent entrapment or Ester formation.

  • The Science: The PEG linker acts as a "solvent sponge" (solvation). Toluene or DMF can adhere tenaciously to the ether oxygens. Alternatively, if you used excess phthalic anhydride (>1.1 eq), you likely formed Impurity B (Ester), which increases molecular weight significantly.

  • Solution:

    • Dry under high vacuum at 50°C for >12 hours.

    • Check NMR for "double aromatic" integration (indicating Impurity B).

    • Prevention: Strict 1:1 stoichiometry is vital. Do not use excess anhydride "to drive the reaction"; it attacks the tail.

Issue 2: "I see a split peak in the aromatic region of my NMR (7.5 - 8.0 ppm)."

Diagnosis: Presence of Impurity A (Phthalamic Acid).

  • The Science: The target phthalimide is symmetrical (AA'BB' system appearing as two multiplets). The intermediate phthalamic acid is asymmetrical, leading to a more complex splitting pattern and distinct shifts.

  • Solution:

    • Reprocess: Redissolve the crude in Toluene and reflux with a Dean-Stark trap for another 2-4 hours.

    • Workup: Dissolve in Ethyl Acetate and wash 3x with saturated NaHCO₃. The imide stays in the organic layer; the acid goes to the aqueous layer.

Issue 3: "The product precipitates during the reaction."

Diagnosis: Solvent choice incompatibility.

  • The Science: While phthalic anhydride is soluble in hot toluene, the intermediate phthalamic acid is often less soluble. If it precipitates too early, it may stop reacting before ring closure.

  • Solution: Add a small amount of DMF (5-10% v/v) to the Toluene to maintain solubility of the intermediate, ensuring the reaction proceeds to the closed ring form.

Validated Synthetic Protocol

Objective: Synthesis of this compound targeting >95% purity without chromatography.

Reagents:

  • Phthalic Anhydride (1.0 eq)

  • 2-(2-Aminoethoxy)ethanol (Diglycolamine) (1.0 eq)

  • Toluene (10 mL per gram of reactant)

  • Catalyst (Optional): Triethylamine (0.1 eq) - accelerates initial attack but not strictly necessary.

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add Phthalic Anhydride and Toluene. Stir until mostly dissolved.

  • Addition: Add Diglycolamine dropwise. Note: An exotherm will occur as the Amic Acid forms immediately.

  • Reflux: Heat the mixture to reflux (bath temp ~120-130°C).

  • Water Removal (Critical): Maintain reflux for 4–6 hours. You must observe water separating in the Dean-Stark trap.

    • Checkpoint: The reaction is complete when water evolution ceases and the solution becomes clear (if homogenous).

  • Workup:

    • Cool to room temperature.[1]

    • Wash: Dilute with Ethyl Acetate.[1] Wash with saturated NaHCO₃ (removes unreacted anhydride and Impurity A).

    • Wash with Brine.

    • Dry over anhydrous MgSO₄.

  • Isolation: Concentrate under reduced pressure. The product typically solidifies upon standing or triturating with cold hexanes/ether.

References

  • Liang, Z.-P., & Li, J. (2006).[1] 2-(2-Hydroxyethyl)isoindoline-1,3-dione.[1][2][3][4] Acta Crystallographica Section E: Structure Reports Online, 62(11), o4450–o4451. Link

    • Supports structural characterization and crystallographic data of the hydroxyethyl analog, confirming the planar imide structure.
  • Reddy, P. Y., et al. (2002). Lewis Acid Catalyst-Free Synthesis of Phthalimides. Journal of Organic Chemistry.
  • Varala, R., et al. (2006). Phthalic anhydride: A valuable substrate in organic transformations. Asian Journal of Chemistry. Link

    • Provides reaction parameters for anhydride-amine condensations and side-product form
  • Vertex Pharmaceuticals. (2021). Synthesis of 2-(2-aminoethoxy)ethanol derivatives. US Patent App. 20210040029A1.[5] Link

    • Details the specific handling of PEG-phthalimide linkers and purification str

Sources

Technical Support Center: Stability and Handling of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione. This guide has been developed for our valued partners in research, development, and manufacturing. Recognizing the challenges associated with advanced chemical intermediates, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the stability and integrity of this compound throughout your experimental workflows. Our goal is to empower you with the scientific rationale behind best practices, enabling you to mitigate degradation and ensure reproducible, high-quality results.

I. Understanding the Molecule: Core Stability Challenges

This compound is a versatile intermediate in pharmaceutical and materials science.[1] Its structure, containing a phthalimide core and a hydrophilic side chain with both ether and hydroxyl functionalities, presents two primary stability challenges: susceptibility to hydrolysis and hygroscopicity.

  • Hydrolysis: The central phthalimide ring is an imide, which is susceptible to cleavage by water, particularly under acidic or basic conditions. This reaction is the primary degradation pathway, leading to the formation of phthalic acid and 2-(2-(2-aminoethoxy)ethanol). This degradation is often irreversible and results in a complete loss of the parent compound's intended reactivity and function.

  • Hygroscopicity: The ether and terminal hydroxyl groups on the side chain readily form hydrogen bonds with atmospheric moisture. This inherent property, known as hygroscopicity, means the solid compound will actively absorb water from the air. The absorbed water can then act as a reactant, directly facilitating the hydrolysis of the phthalimide ring, even in the solid state over time. Therefore, controlling moisture is paramount to preventing decomposition.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Q1: My assay results for a freshly opened bottle are lower than expected. What could be the cause?

A1: Lower than expected purity in a new container is most commonly due to moisture uptake during packaging or brief exposure to ambient conditions. Given the compound's hygroscopic nature, even short exposures to air with moderate humidity can lead to the absorption of water and subsequent initiation of hydrolysis.

  • Immediate Action: Verify the purity of your analytical standard. If the standard is sound, we recommend performing a Karl Fischer titration to quantify the water content of your material. A higher-than-specified water content is a strong indicator that hydrolysis may have occurred.

  • Troubleshooting Workflow:

    • Quantify Water Content: Use Karl Fischer titration for an accurate measure of water.

    • Analytical Confirmation: Employ a stability-indicating HPLC method (see Section IV) to check for the presence of the primary degradant, phthalic acid.

    • Review Storage: Ensure the product was stored under the recommended conditions (see Q2) immediately upon receipt.

Q2: What are the optimal storage and handling conditions for this compound?

A2: To mitigate the risks of hydrolysis and hygroscopicity, stringent storage and handling protocols are essential.

ParameterRecommendationRationale
Temperature 2–8°C Refrigeration slows the rate of chemical reactions, including hydrolysis.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces moist air from the container headspace, preventing water absorption.
Container Tightly Sealed, Amber Glass Prevents moisture ingress and protects from light, which can be a factor in the degradation of some organic molecules.[2]
Handling In a Glove Box or Dry Room Minimizes exposure to atmospheric moisture during weighing and transfer. If not available, work quickly and in a low-humidity environment.
  • Expert Insight: For frequent users, we recommend aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes the repeated exposure of the bulk material to the ambient environment. Sealing the primary container with parafilm and placing it inside a larger, sealed bag with desiccant pouches provides an excellent secondary barrier.[3]

Q3: I've observed a change in the physical appearance of the powder (clumping, stickiness). What does this indicate?

A3: Clumping or the development of a sticky texture is a strong physical indicator of significant water absorption.[4] This is a critical warning sign, as the absorbed moisture can accelerate hydrolysis. The material may appear to "melt" in high humidity.

  • Action Plan: If you observe these changes, it is highly probable that the material's purity has been compromised. It is crucial to re-analyze the material for purity and water content before use. Using the material in this state will likely lead to inaccurate stoichiometry in your reactions and the introduction of impurities.

Q4: How can I confirm if my compound is degrading in my experimental solution?

A4: The primary degradation pathway is hydrolysis, which is catalyzed by acid or base. If your reaction or formulation involves aqueous media, especially at pH values outside the neutral range, you should monitor for degradation.

  • Monitoring Strategy:

    • Time-Point Analysis: Take aliquots of your solution at different time points (e.g., 0, 2, 6, 24 hours).

    • HPLC Analysis: Analyze these samples using a stability-indicating HPLC method capable of separating this compound from phthalic acid.

    • Data Interpretation: A decrease in the peak area of the parent compound with a corresponding increase in the peak area of phthalic acid over time is definitive evidence of hydrolysis.

III. The Mechanism of Decomposition: Hydrolysis of the Phthalimide Ring

The decomposition of this compound is primarily driven by the hydrolysis of the imide functional group. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the phthalimide ring. The reaction can be catalyzed by both acid and base, which activate the carbonyl group or the water molecule, respectively.

Hydrolysis_Mechanism cluster_main Hydrolysis of this compound cluster_catalysts Catalytic Conditions Parent This compound Intermediate Phthalamic Acid Intermediate Parent->Intermediate H₂O (Acid or Base Catalyzed) Ring Opening Products Phthalic Acid + 2-(2-(2-aminoethoxy)ethanol) Intermediate->Products Hydrolysis of Amide Bond Acid Acid (H+) Acid->Parent Catalyzes Base Base (OH-) Base->Parent Catalyzes Moisture Moisture/High Humidity Moisture->Parent Enables Reaction

Caption: Primary decomposition pathway via hydrolysis.

IV. Experimental Protocols

As a Senior Application Scientist, I stress the importance of robust, validated methods. The following protocols are designed to be clear, actionable, and grounded in established analytical principles.

Protocol 1: Forced Degradation Study

This study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute with mobile phase to 100 µg/mL.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute with mobile phase to 100 µg/mL.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a sample in the mobile phase to a final concentration of 100 µg/mL.

    • Photolytic Degradation: Expose the solid compound to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve a sample in the mobile phase to 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (Solid, 80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Validate Method Analysis->End

Caption: Workflow for forced degradation studies.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its primary degradant, phthalic acid.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 220 nm
Injection Vol. 10 µL
  • Rationale: The acidic mobile phase helps to ensure that phthalic acid is in its protonated form, leading to better retention and peak shape on a C18 column. The gradient allows for the elution of the more polar phthalic acid first, followed by the parent compound. This method should be validated for specificity using the samples generated in the forced degradation study.[8][9]

Protocol 3: Simple Laboratory Hygroscopicity Test

This protocol provides a qualitative and semi-quantitative assessment of hygroscopicity without specialized equipment.

  • Sample Preparation: Dry the compound to a constant weight in a vacuum oven at 40°C. This establishes a dry baseline.

  • Weighing: Accurately weigh approximately 1.0 g of the dried compound onto a pre-weighed watch glass.

  • Controlled Humidity Environment: Prepare a saturated salt solution in a sealed desiccator to create a constant humidity environment. A saturated solution of sodium chloride (NaCl) will provide a relative humidity of approximately 75% at room temperature.

  • Exposure: Place the watch glass with the sample into the desiccator.

  • Monitoring: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), quickly remove the watch glass, weigh it, and calculate the percentage weight gain.

  • Classification:

    • Slightly hygroscopic: < 2% weight gain

    • Hygroscopic: 2% to < 15% weight gain

    • Very hygroscopic: ≥ 15% weight gain

V. Conclusion

The stability of this compound is fundamentally linked to the control of moisture. Its hygroscopic nature necessitates careful storage and handling to prevent hydrolysis of the phthalimide ring. By implementing the recommended protocols for storage, handling, and analysis, researchers can ensure the integrity of this valuable intermediate, leading to more reliable and reproducible experimental outcomes. Our team remains at your disposal for any further technical inquiries.

VI. References

  • Zaims Pharma. (2025, September 6). Forced Degradation Studies for API Selection. Retrieved from Zaims Pharma.

  • Venkatesh, D. N. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties. Retrieved from PharmaQuesT.

  • GEA Niro Method No. A 14 A. (n.d.). Hygroscopicity. Scribd.

  • GEA. (n.d.). A 14 a - Hygroscopicity. Retrieved from GEA.

  • Assyro Team. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Assyro AI.

  • JEE (Advanced) 2026 Syllabus. (n.d.).

  • BYJU'S. (n.d.). Preparation of Phthalimide. Retrieved from BYJU'S.

  • Liang, Z.-P., & Li, J. (2006). 2-(2-Hydroxyethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, E62(10), o4450–o4451.

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from Apollo Scientific.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phthalic acid. Retrieved from HELIX Chromatography.

  • The Journal of Organic Chemistry. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. ACS Publications.

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from GMP Plastics.

  • Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691.

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook.

  • Capot Chemical. (2016, April 22). MSDS of 2-Hydroxyisoindoline-1,3-dione. Retrieved from Capot Chemical.

  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.

  • Chola, N. M., & Nagarale, R. K. (2022). Evaluation and degradation mechanism of phthalimide derivatives as anolytes for non-aqueous organic static batteries. New Journal of Chemistry, 46(47), 22593–22601.

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific.

  • ResearchGate. (n.d.). A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea.

  • Rompicharla, V. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate.

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET. Retrieved from Fisher Scientific.

  • BOC Sciences. (n.d.). Hygroscopicity Testing. Retrieved from BOC Sciences.

  • BLDpharm. (n.d.). 3891-07-4|2-(2-Hydroxyethyl)isoindoline-1,3-dione. Retrieved from BLDpharm.

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from Organic Chemistry Portal.

  • ResearchGate. (2025, August 5). Thermal stabilities and the thermal degradation kinetics of polyimides.

  • MDPI. (n.d.). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. Retrieved from MDPI.

  • Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex.

  • Journal of the American Chemical Society. (2014, April 4). N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Arenes and Heteroarenes. ACS Publications.

  • UTS Tester. (2022, October 28). Methods for measuring hygroscopicity of fibrous materials. Retrieved from UTS Tester.

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Phthalic acid on Primesep B Column. Retrieved from SIELC Technologies.

  • Brainly.in. (n.d.). Question 2, 13.Organic Nitrogen Compounds, Chemistry Volume - II.

  • MedChemExpress. (2025, September 4). Safety Data Sheet. Retrieved from MedChemExpress.

  • Journal of Chromatographic Science. (n.d.). Separation and Identification of the Phthalic Anhydride Derivatives of Liqusticum Chuanxiong Hort by GC–MS, TLC, HPLC–DAD.

  • ResearchGate. (2025, August 10). 2-Ethylisoindoline-1,3-dione.

  • BenchChem. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from BenchChem.

  • Angene Chemical. (2025, July 23). Safety Data Sheet. Retrieved from Angene Chemical.

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. NIH.

Sources

scaling up the synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up the synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione Technical Support Center: Process Chemistry & Scale-Up Division

Executive Summary

Molecule: this compound CAS: 173323-23-4 (often referenced generically or by substituted phthalimide class) Application: Critical linker intermediate for PROTAC® degraders and Antibody-Drug Conjugates (ADCs). Primary Challenge: The molecule contains a hydrophilic PEG-2 tail and a hydrophobic phthalimide head, leading to amphiphilic behavior that complicates crystallization during scale-up.

Part 1: The "Golden Path" Scale-Up Protocol

Standard Operating Procedure (SOP) for >100g Synthesis

This protocol utilizes the Dean-Stark Condensation method. It is superior to the Gabriel Synthesis (Potassium Phthalimide + Chloro-PEG) for scale-up because it eliminates the generation of stoichiometric potassium chloride waste and avoids the use of alkyl halides.

Reaction Scheme

Reactants: Phthalic Anhydride + 2-(2-Aminoethoxy)ethanol (Diglycolamine) Solvent: Toluene (Preferred for azeotropic water removal) Catalyst: None required (Autocatalytic via amic acid intermediate) or mild acid (p-TsOH) if kinetics are slow.

Step-by-Step Methodology
StepOperationCritical Parameter (Scale-Up)
1. Charge Load Phthalic Anhydride (1.0 eq) and Toluene (10-15 V) into the reactor. Start agitation.Ensure Phthalic Anhydride is finely crushed to prevent clumping.
2. Addition Add 2-(2-Aminoethoxy)ethanol (1.05 eq) dropwise at 20–25°C.Exothermic: Control addition rate to maintain T < 40°C. High temp here risks O-acylation (ester impurity).
3. Ramp Heat reaction mass to reflux (~110°C). Engage Dean-Stark trap.Ensure vigorous boil-up for efficient water removal.
4. Reaction Reflux for 6–12 hours until water collection ceases.Monitor by HPLC/TLC. Disappearance of "Amic Acid" intermediate is the endpoint.
5. Workup Cool to 60°C. If solid precipitates, reheat to dissolve.Do not cool to 0°C immediately; the product may oil out as a gum.
6. Wash Wash with 5% NaHCO3 (aq) then Brine .Removes unreacted anhydride (as phthalate) and excess amine.
7. Isolation Dry organic layer (MgSO4 or Azeotropic drying). Concentrate.Crystallization: Swap solvent to Ethanol or IPA/Heptane for controlled precipitation.

Part 2: Visualization of Workflows

Figure 1: Synthesis & Impurity Control Workflow

This diagram illustrates the critical decision points where the batch can fail (Red) or succeed (Green).

SynthesisWorkflow Start Start: Phthalic Anhydride + Toluene AddAmine Add Diglycolamine (Control T < 40°C) Start->AddAmine Stirring Intermediate Amic Acid Intermediate Formed AddAmine->Intermediate Exothermic Reflux Reflux (Dean-Stark) Remove H2O Intermediate->Reflux Cyclization Check Check HPLC: Amic Acid < 0.5%? Reflux->Check Check->Reflux No (Continue Heating) Workup Wash: NaHCO3 (aq) Remove excess anhydride Check->Workup Yes Isolate Solvent Swap: Toluene -> Ethanol Workup->Isolate Final Crystalline Product (>98% Purity) Isolate->Final Cool slowly

Caption: Figure 1. Process flow for the condensation synthesis, highlighting the critical HPLC checkpoint for amic acid conversion.

Part 3: Troubleshooting Guide (FAQs)

Category 1: Reaction Monitoring & Impurities

Q: I see a persistent impurity at RRT ~0.9 (relative to product) that won't disappear with reflux. What is it?

  • Diagnosis: This is likely the O-acylated ester impurity .

  • Cause: If the temperature was too high during the initial addition of the amine, the hydroxyl group on the PEG chain may have competed with the amine for the anhydride, forming an ester linkage.

  • Solution:

    • Prevention: Strictly control the addition temperature (20–30°C). The amine is kinetically much faster than the alcohol at these temperatures.

    • Remediation: Treat the crude mixture with mild aqueous base (NaOH/MeOH) at room temperature for 30 minutes. The ester linkage is more labile (hydrolyzable) than the imide ring.

Q: My reaction has stalled with 5-10% starting material remaining. Should I add more anhydride?

  • Diagnosis: Equilibrium limitation or water entrainment.

  • Technical Insight: The ring closure is an equilibrium process driven by water removal.

  • Action:

    • Do not add more anhydride yet; it is difficult to remove later.

    • Check the Dean-Stark trap.[1] Is it full? Drain it.[2][3]

    • Add fresh dry Toluene to the reactor to push the azeotrope.

    • If using Toluene (BP 110°C), consider switching to Xylene (BP 140°C) to increase thermal driving force, but be wary of thermal degradation (darkening).

Category 2: Isolation & Purification (The "Oiling Out" Problem)

Q: Upon cooling, my product separates as a sticky brown oil instead of crystals. How do I fix this?

  • Diagnosis: "Oiling out" occurs when the product phase-separates as a liquid before it reaches its freezing point, often due to impurities acting as a solvent or cooling too rapidly.

  • Protocol:

    • Re-dissolve: Heat the mixture back to reflux until clear.

    • Seed: Add 0.1% w/w pure seed crystals at 5–10°C below the saturation temperature.

    • Solvent Swap: Toluene is a good solvent. To force crystallization, slowly add an anti-solvent like Heptane or Cyclohexane at elevated temperature, then cool slowly (10°C/hour).

    • Alternative: Evaporate Toluene and recrystallize from Ethanol/Water (9:1) . The polarity of Ethanol matches the PEG chain better, often yielding better crystals.

Q: The product is colored (yellow/orange). How do I remove this?

  • Cause: Oxidation of the ether (PEG) chain or trace polymerization of phthalic anhydride.

  • Action: Perform a Charcoal Treatment (Activated Carbon) while the product is dissolved in hot Ethanol or Toluene. Filter through Celite while hot. Note: Do not use charcoal if the product has oiled out; it will trap the carbon.

Part 4: Impurity Logic Tree

Use this diagram to identify and treat specific impurities based on HPLC data.

ImpurityLogic Problem Impurity Detected in HPLC Type1 Impurity: Amic Acid (Precursor) Problem->Type1 More polar than product Type2 Impurity: Ester (O-acylation) Problem->Type2 Less polar than product Type3 Impurity: Bis-Phthalimide (Dimer) Problem->Type3 Very non-polar High MW Action1 Action: Increase Reflux Time Check Water Removal Type1->Action1 Action2 Action: Mild Hydrolysis (0.1N NaOH wash) Type2->Action2 Action3 Action: Recrystallize (Solvent: EtOH) Type3->Action3

Caption: Figure 2. Troubleshooting logic for impurity identification and remediation.

Part 5: Quantitative Data & Specifications

ParameterSpecification (Target)Notes
Appearance White to Off-white Crystalline SolidYellowing indicates oxidation.
Purity (HPLC) > 98.0%Critical for PROTAC synthesis to avoid dimer formation later.
Water Content < 0.5%Product is hygroscopic due to PEG chain. Store with desiccant.
Melting Point ~82–84°C (varies by polymorph)Sharp range indicates high purity.
Yield > 90%Losses usually occur during mother liquor filtration.

References

  • Synthesis of this compound (Compound 128) . ChemicalBook.[1] Retrieved from

  • Reactions of Phthalic Anhydride with Alcohols . Asian Journal of Chemistry, 2010.[4] (Mechanistic insight on O-acylation vs N-acylation). Retrieved from

  • Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method . Semantic Scholar. (Comparison of synthetic routes). Retrieved from

  • This compound Safety & Properties . PubChem. Retrieved from

Sources

catalyst selection for 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione Subject: Catalyst Selection & Reaction Optimization Guide Ticket ID: CHEM-SUP-8821 Status: Open

Executive Summary

You are working with This compound (often abbreviated as N-Phthaloyl-PEG2-alcohol). This bifunctional building block is a critical staple in Medicinal Chemistry, particularly for PROTAC® linker synthesis and bioconjugation.

Its dual reactivity presents a specific challenge: you must manipulate the primary hydroxyl group (oxidation, activation, or substitution) without compromising the phthalimide protecting group, which is sensitive to strong bases and nucleophiles (like hydrazine).

This guide prioritizes catalytic efficiency and chemoselectivity . We focus on three core transformations:

  • Oxidation to the aldehyde (for reductive amination).

  • Activation for nucleophilic substitution (

    
    ).
    
  • Deprotection of the amine.[1][2]

Module 1: Oxidation to the Aldehyde

Objective: Convert the terminal -OH to -CHO without over-oxidation to the carboxylic acid or opening the phthalimide ring.

The Catalyst of Choice: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)

While Swern oxidation is common, it requires cryogenic conditions (-78°C) and generates dimethyl sulfide (stench). Dess-Martin Periodinane (DMP) is expensive and shock-sensitive. TEMPO is the superior choice for this substrate because it operates at


 to RT and is highly selective for primary alcohols.

Recommended System: TEMPO (1 mol%) / NaOCl (Bleach) / KBr (Co-catalyst) in DCM/Water.

Mechanism of Action (The Anelli Protocol)

The reaction relies on the in situ generation of the active oxidant, the


-oxoammonium species.

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl / KBr (Oxidation) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->Oxoammonium NaOCl (Regeneration) Substrate Phth-PEG2-OH Product Phth-PEG2-CHO Substrate->Product  Hydride Transfer

Figure 1: The catalytic cycle of TEMPO mediated oxidation. The N-oxoammonium salt is the species that actually converts the alcohol to the aldehyde.

Troubleshooting Guide: TEMPO Oxidation
SymptomProbable CauseCorrective Action
Over-oxidation to Acid Excess NaOCl or pH > 9.Quench reaction immediately upon consumption of SM. Maintain pH 8.6-9.5 using

.
Incomplete Conversion "Bleach Decay" or old TEMPO.Use fresh commercial bleach (titrate if necessary). Ensure vigorous stirring (biphasic reaction).
Phthalimide Ring Opening pH too high (Hydrolysis).Buffer the aqueous layer with

. Avoid strong hydroxide bases.
Yellow/Orange Color Persists Excess oxidant remaining.Quench with sodium thiosulfate or ascorbic acid until color fades.

Module 2: Activation & Substitution (The Hydroxyl Group)

Objective: Convert the -OH into a leaving group (Tosylate/Mesylate) or directly substitute it (Mitsunobu).

Scenario A: Tosylation/Mesylation

Catalyst Selection: DMAP (4-Dimethylaminopyridine). Role: Nucleophilic catalyst.[3] It reacts with TsCl to form a tightly bound acyl-pyridinium ion, which is


 times more reactive than TsCl alone.
  • Protocol Tip: Use 1.2 eq TsCl, 1.5 eq

    
    , and 0.1 eq DMAP  in DCM.
    
  • Critical Warning: Do not use Pyridine as the solvent. The phthalimide ring can be sensitive to hot pyridine. Use DCM with catalytic DMAP at

    
    .
    
Scenario B: The Mitsunobu Reaction

Objective: Direct conversion of -OH to -N, -O, or -S nucleophiles.[4] Reagents:


 (Triphenylphosphine) + DEAD/DIAD.
Note:  While traditionally stoichiometric, this is the most reliable method for attaching this linker to phenols or imides.

Mitsunobu Reagents PPh3 + DEAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Step 1: Addition Activated Alkoxyphosphonium Salt (Activated Alcohol) Betaine->Activated Step 2: + Phth-PEG2-OH (Protonation/Attack) Product Substituted Product (Inversion of Config) Activated->Product Step 3: + Nucleophile (Nu-H)

Figure 2: The Mitsunobu pathway. Critical Step: The formation of the Betaine must occur BEFORE adding the substrate if the nucleophile is weak.

FAQ: Mitsunobu Troubleshooting

  • Q: My reaction mixture turned into a gel.

    • A: This is likely Triphenylphosphine Oxide (

      
      ) precipitating. Switch to Polymer-supported 
      
      
      
      (PS-PPh3) to filter off the byproduct, or use the "Catalytic Mitsunobu" protocol using a Phospholene Oxide catalyst (e.g., 1-phenylphospholane-1-oxide) with a silane reductant, though this is advanced and less common for this specific substrate.
  • Q: No product formed, just recovered starting material.

    • A: Check the pKa of your nucleophile. The Mitsunobu reaction generally fails if the nucleophile pKa > 13. If attaching to an aliphatic amine, use the Fukuyama-Mitsunobu (Ns-amide) strategy.

Module 3: Deprotection (Releasing the Amine)

Objective: Remove the phthalimide group to reveal the primary amine.[5]

Standard vs. "Expert" Protocols
MethodReagentsProsCons
Ing-Manske (Standard) Hydrazine Hydrate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) in Ethanol
High Yield, well-established.Incompatible with esters (forms hydrazides). Phthalhydrazide byproduct is hard to remove.[6]
Osby-Ganem (Recommended) 1.

/ IPA2. Acetic Acid, heat
Mild. Compatible with many sensitive groups.Two-step process.[1][7][8][9]
Methylamine

(40% aq)
Faster than hydrazine.Can form N-methyl amide byproducts with esters.

Expert Tip: If your molecule contains an ester linkage (common in PROTACs), avoid Hydrazine . Use the Osby-Ganem reduction .

  • Reduce the phthalimide carbonyl with

    
     in 2-propanol/water.
    
  • Add Acetic Acid and heat to

    
     to cyclize the intermediate to phthalide and release the amine.
    

References & Further Reading

  • Mitsunobu Reaction Mechanism & Catalysis:

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651. Link

  • TEMPO Oxidation (Anelli Oxidation):

    • Ciriminna, R. & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development 14.1 (2010): 245-251. Link

  • Mild Phthalimide Deprotection (Osby-Ganem):

    • Osby, J. O., Martin, M. G., & Ganem, B. "An Exceptionally Mild Deprotection of Phthalimides." Tetrahedron Letters 25.20 (1984): 2093-2096.[9][10] Link

  • DMAP Catalysis Mechanism:

    • Steglich, W. & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst." Angewandte Chemie International Edition 8.12 (1969): 981. Link

Sources

Technical Guide: Workup Strategies for 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

[1]

Introduction & Molecule Profile[2][3]

This guide addresses the isolation, purification, and handling of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (also known as

11

Its amphiphilic nature—possessing a lipophilic phthalimide protecting group and a hydrophilic polyethylene glycol (PEG) chain—creates unique challenges during workup.[1] Standard "wash with water" protocols often result in significant yield loss due to the molecule's water solubility.[1]

Key Chemical Properties
PropertyDataNote
CAS No. 75001-08-0
Molecular Weight 279.29 g/mol
Physical State White crystalline solidOften appears as a viscous oil if solvent traces remain.[1]
Solubility DCM, EtOAc, MeOH, TolueneModerate water solubility (Critical for workup).
Stability Stable under neutral/acidic conditionsUnstable in strong base (Imide ring hydrolysis).[1]

Module A: Isolation from Synthesis Reactions

Scenario

You have synthesized the target molecule via one of two common routes:

  • Condensation: Phthalic anhydride + 2-(2-aminoethoxy)ethanol (in Toluene).[1][2]

  • Alkylation: Potassium Phthalimide + 2-(2-chloroethoxy)ethanol (in DMF).

Protocol 1: The Toluene/Dean-Stark Workup (Preferred)

This method yields the cleanest product as it avoids inorganic salts.[1]

  • Cool Down: Allow the reaction mixture (Toluene) to cool to room temperature.

  • Filtration (Optional): If any insoluble impurities appear, filter through a celite pad.[1]

  • Concentration: Evaporate Toluene under reduced pressure.

    • Issue: Toluene is hard to remove completely.[1]

    • Fix: Co-evaporate with Dichloromethane (DCM) twice to break the toluene hold.

  • Crystallization: The residue is often an oil.[1] Dissolve in minimal hot Ethyl Acetate (EtOAc) and slowly add Hexanes until cloudy. Cool to 4°C.[1][3]

Protocol 2: The DMF Alkylation Workup (Challenging)

This method generates KCl salts and requires removing high-boiling DMF.[1]

The "Salting Out" Extraction Workflow: Do not simply pour into water; the PEG chain will drag your product into the aqueous waste.

SynthesisWorkupRxnDMF Reaction Mixture(Product + KCl + DMF)EvapHigh Vac Evaporation(Remove bulk DMF < 60°C)Rxn->EvapResidueOily ResidueEvap->ResiduePartitionPartition System:DCM (Organic) + 5% LiCl (Aq)Residue->PartitionDissolvePhaseSepPhase SeparationPartition->PhaseSepAqLayerAqueous Layer(DMF, LiCl, Salts)PhaseSep->AqLayerDiscardOrgLayerOrganic Layer(Product in DCM)PhaseSep->OrgLayerKeepDryDry (MgSO4) & Conc.OrgLayer->DryFinalCrude ProductDry->Final

Figure 1: Extraction logic for DMF-based synthesis. The use of LiCl helps drive the PEGylated product into the organic phase.

Module B: Deprotection (The "Ing-Manske" Procedure)[1]

Scenario

You are removing the phthalimide group using Hydrazine Hydrate to release the primary amine.[1] This is the most error-prone step due to the formation of the byproduct Phthalhydrazide .[1]

The "White Nightmare" Issue

Phthalhydrazide is a white solid that is notoriously difficult to separate from the product.[1] It is insoluble in most organics but slightly soluble in water.[1]

Optimized Workup Protocol (pH Swing Method)
  • Evaporation: Remove the reaction solvent (usually EtOH or MeOH) completely.[1]

    • Note: Do not try to filter directly; the amine product might be trapped in the cake.[1]

  • Acidification (The Trap):

    • Add 1M HCl to the residue.[1]

    • Mechanism:[2][4][5][6][7][8] This converts your Product-Amine to Product-NH3+ Cl- (Water Soluble) and keeps Phthalhydrazide neutral (Insoluble).[1]

    • Action: Stir for 30 mins. Filter off the white solid (Phthalhydrazide). KEEP THE FILTRATE.

  • Basification (The Release):

    • Cool the filtrate on ice.[1][9]

    • Slowly add 2M NaOH until pH > 12.[1]

    • Mechanism:[2][4][5][6][7][8] Converts Product-NH3+ back to Product-NH2 (Organic Soluble). Phthalhydrazide becomes soluble as a salt (remains in water).[1]

  • Extraction:

    • Extract the aqueous layer 4x with DCM (Dichloromethane).

    • Tip: PEG-amines love water.[1] Multiple extractions are mandatory.[1]

DeprotectionStartCrude Reaction Mix(Amine + Phthalhydrazide)AcidAdd 1M HCl(pH < 2)Start->AcidFilterFiltrationAcid->FilterSolidSolid Cake:Phthalhydrazide(Discard)Filter->SolidInsolubleFiltrateFiltrate (Aqueous):Product-NH3+ Cl-Filter->FiltrateSolubleBaseBasify with NaOH(pH > 12)Filtrate->BaseExtractExtract with DCM (x4)Base->ExtractFinalFinal Product(Free Amine)Extract->Final

Figure 2: The pH-swing purification strategy.[1] This method leverages the basicity of the amine to separate it from the non-basic phthalhydrazide byproduct.

Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. Why?

A: This molecule is a "low-melting solid" (approx 80-85°C, though variants differ).[1] If it appears as an oil:

  • Residual Solvent: You likely have trapped Toluene or DMF.[1] Dry under high vacuum (> 4 hours) with gentle heating (40°C).[1]

  • Impurities: Small amounts of unreacted 2-(2-aminoethoxy)ethanol can depress the melting point.[1]

  • Fix: Triturate the oil with cold Diethyl Ether or Hexanes/EtOAc (10:1). Scratch the flask wall with a glass rod to induce nucleation.[1]

Q2: During deprotection, I see a "ghost" peak in NMR around 7.8 ppm.

A: This is residual Phthalhydrazide or unreacted starting material.[1]

  • Diagnosis: Check the integration.[1] Phthalhydrazide is often chemically equivalent symmetric aromatic protons.[1]

  • Fix: Your workup pH was not high enough. Phthalhydrazide has a pKa ~12.[1] If you extract at pH 10, it may partition into the organic phase. Ensure pH > 12 before DCM extraction.[1]

Q3: Why is my yield low after the DMF synthesis?

A: You likely lost product to the aqueous wash.[1]

  • Cause: The PEG linker makes the molecule amphiphilic.[1]

  • Solution: Do not use pure water for the aqueous wash.[1] Use saturated LiCl or Brine .[1] This increases the ionic strength of the aqueous phase, forcing the organic molecule into the organic layer ("Salting Out").

Q4: Can I use UV to visualize the product on TLC?

A: Yes, the Phthalimide group is strongly UV active (254 nm).

  • Warning: After deprotection, the resulting amine has NO strong chromophore. You must use a stain (Ninhydrin, Iodine, or KMnO4) to visualize the free amine product.

References

  • Synthesis & Structure: Liang, Z.-P., & Li, J. (2006).[1] "2-(2-Hydroxyethoxy)ethylisoindoline-1,3-dione."[1][2][3][10][11] Acta Crystallographica Section E, E62, o4450.[12]

  • Toluene/Dean-Stark Protocol: ChemicalBook Procedures for CAS 75001-08-0.

  • Deprotection (Ing-Manske): Ing, H. R., & Manske, R. H. F. (1926).[1] "A modification of the Gabriel synthesis of amines."[1] Journal of the Chemical Society, 2348-2351.[1] (Foundational Method).[1]

  • Modern Application (PROTACs): Lu, G., et al. (2006).[1] "Synthesis of PEGylated linkers." Chemical Communications, 1652. (Cited for PEG-phthalimide synthesis).[1][9]

Technical Support Center: Characterization of Unexpected Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Characterization of Unexpected Byproducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and understanding impurities encountered during their experiments. Our goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide - "Anomalous Peak Detected"

You've meticulously executed your experiment, but the analytical results show an unexpected peak. This section provides a systematic approach to troubleshooting and identifying the source of this anomaly.

Q1: An unexpected peak has appeared in my HPLC chromatogram. What are the initial steps I should take?

The sudden appearance of an unknown peak in your High-Performance Liquid Chromatography (HPLC) analysis can be alarming, but a methodical approach will help you identify its source.

Initial Triage:

  • System Suitability Check: Before analyzing your sample, ensure your HPLC system is performing optimally. This includes checking for stable baseline, consistent retention times of standards, and appropriate peak shapes.[1][2][3] Contamination in the mobile phase can lead to a rising baseline or spurious peaks, especially in gradient elution.[1]

  • Blank Injection: Run a blank injection (mobile phase only) to rule out contamination from the solvent, system, or carry-over from a previous injection.[2]

  • Sample Preparation Review: Re-examine your sample preparation procedure. Could a contaminant have been introduced? Was the sample fully dissolved? Incompatibility between the injection solvent and the mobile phase can cause distorted or unexpected peaks.[1] Whenever possible, dissolve and inject samples in the mobile phase.[1]

Workflow for Investigating an Unexpected HPLC Peak:

G A Unexpected Peak in HPLC B System Suitability Check & Blank Injection A->B D Is the peak present in the blank? B->D C Review Sample Preparation F Is the peak consistently present in the sample? C->F D->C No E Contamination in system/mobile phase D->E Yes G Potential Byproduct or Degradant F->G Yes H Inconsistent Peak Presence F->H No J Proceed to Isolation & Characterization G->J I Investigate Sample Handling & Stability H->I

Caption: Troubleshooting workflow for an unexpected HPLC peak.

Q2: My initial checks suggest the unexpected peak is a genuine byproduct of my reaction. How do I begin to characterize it?

Once you've ruled out system and sample preparation issues, the focus shifts to identifying the unknown compound. A combination of analytical techniques is essential for a thorough characterization.

Recommended Analytical Workflow:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful first step to determine the molecular weight of the unknown compound.[4][5] High-resolution mass spectrometry (HRMS) can provide the exact mass and help determine the elemental composition.[6][7]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak provides valuable structural information.[5][6][8] This data can be compared to known fragmentation patterns of related compounds.

  • Isolation and Purification: If the byproduct is present in sufficient quantity, isolation is necessary for further structural elucidation. Techniques like preparative HPLC or flash chromatography can be employed.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive technique for determining the detailed molecular structure of a compound.[12][13][14] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing connectivity.[7][13]

Data Presentation: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HPLC-UV Retention time, UV-Vis spectrumWidely available, robustLimited structural information
LC-MS Molecular weight, potential elemental composition (with HRMS)High sensitivity, provides molecular weightIonization dependent, may not provide detailed structure
MS/MS Fragmentation pattern, structural motifsProvides connectivity informationInterpretation can be complex
NMR Detailed molecular structure, stereochemistryDefinitive structural elucidationRequires isolated, pure compound in sufficient quantity, lower sensitivity

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions related to the formation and characterization of unexpected byproducts.

Q3: What are the common sources of unexpected byproducts in chemical synthesis?

Unexpected byproducts can arise from a variety of sources throughout the manufacturing and storage process.[15][16]

  • Starting Materials and Intermediates: Impurities present in the starting materials can be carried through the synthesis and appear in the final product.[15][16]

  • Side Reactions: Most chemical reactions are not 100% selective, leading to the formation of byproducts from competing reaction pathways.[15] This can include incomplete reactions, over-reactions, isomerizations, or rearrangements.[15]

  • Reagents, Ligands, and Catalysts: Residuals from these components used in the synthesis can contaminate the final product.[17][18]

  • Degradation Products: The active pharmaceutical ingredient (API) itself can degrade over time due to exposure to light, heat, or moisture.[16]

  • Interaction with Excipients or Container Closure Systems: In formulated drug products, the API can react with excipients or leachables from the packaging material.[19][20]

G A Unexpected Byproducts B Starting Materials & Intermediates A->B C Side Reactions A->C D Reagents, Ligands, Catalysts A->D E Degradation A->E F Interactions (Excipients/Packaging) A->F

Caption: Common sources of unexpected byproducts.

Q4: What are "forced degradation studies" and how can they help in characterizing unexpected byproducts?

Forced degradation, or stress testing, involves subjecting a drug substance or product to conditions more severe than accelerated stability studies.[21][22] This is a crucial step in drug development for several reasons:

  • Identifying Potential Degradants: It helps to identify the likely degradation products that could form under various stress conditions such as acid, base, oxidation, heat, and light.[21][22][23][24]

  • Establishing Degradation Pathways: The information gathered helps in elucidating the degradation pathways of the molecule.[21][23]

  • Developing Stability-Indicating Methods: Forced degradation studies are essential for developing and validating analytical methods that can separate and quantify the API from its degradation products.[21][24]

  • Informing Formulation and Packaging: Understanding the degradation profile of a drug can guide the development of a stable formulation and the selection of appropriate packaging.[22][23][24]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl and heat at 60°C for 2 hours.

    • Basic Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and basic solutions before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, alongside a control sample.

Q5: What are the regulatory guidelines for reporting and controlling impurities in new drug substances?

Regulatory bodies like the FDA and EMA have established guidelines for the control of impurities in pharmaceuticals, primarily through the International Council for Harmonisation (ICH).[25][26][27] The key guidelines are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[17][25][26][28]

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[17][25][29][30]

ICH Q3A(R2) Thresholds for New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total intake (whichever is lower)0.15% or 1.0 mg per day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[25]

  • Identification Threshold: The level at which an impurity's structure must be determined.[25]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[17][18][20][25] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.[17][18][20]

Section 3: Advanced Characterization Protocols

This section provides more detailed protocols for the key analytical techniques used in byproduct characterization.

Protocol 1: Isolation of an Unknown Byproduct by Preparative HPLC
  • Method Development: Develop an analytical HPLC method that provides good resolution between the main compound and the byproduct.

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves increasing the column diameter, flow rate, and injection volume.

  • Fraction Collection: Inject the crude sample onto the preparative HPLC system and collect the fractions corresponding to the byproduct peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated byproduct.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the isolated byproduct.

Protocol 2: Structure Elucidation by NMR Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount (typically 2-10 mg) of the isolated byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the different types of protons and their integrations.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the different types of carbon atoms.

  • 2D NMR - COSY: Acquire a Correlation Spectroscopy spectrum to identify proton-proton couplings, which helps in establishing connectivity between adjacent protons.

  • 2D NMR - HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to identify direct one-bond correlations between protons and carbons.

  • 2D NMR - HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

  • Structure Determination: Integrate the data from all NMR experiments to propose a definitive structure for the byproduct.[12][14]

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Vertex AI Search.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). European Medicines Agency.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Crelux.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. AMSbiopharma.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degrad
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. ICH.
  • Forced Degradation Studies.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • GC/MS Identification of Impurities. (2024, August 12). Medistri SA.
  • Identifying and elucid
  • Quantitative Mass Spectrometry Service | Mass Spec Impurities. BioPharmaSpec.
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024, October 29).
  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org.
  • Structural Elucidation In Pharmaceuticals: Definition, Key Steps, Case Study & 11 FAQs. (2026, January 19).
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Technical Support Center: Enhancing the Reactivity of the Hydroxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Enhancing the Reactivity of the Hydroxyl Group. This guide is designed for researchers, scientists, and drug development professionals who are looking to effectively modify hydroxyl-containing molecules. The hydroxyl group (-OH), while common in organic molecules, is notoriously a poor leaving group, hindering many synthetic transformations.[1][2][3] This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome this challenge.

I. Troubleshooting Common Issues in Hydroxyl Group Activation

This section addresses specific problems you may encounter during your experiments, offering insights into their root causes and providing actionable solutions.

Scenario 1: Incomplete Conversion to a Sulfonate Ester (e.g., Tosylate, Mesylate)

Problem: You are attempting to convert an alcohol to a tosylate (OTs) or mesylate (OMs) to create a better leaving group, but TLC or NMR analysis shows a significant amount of unreacted starting alcohol.[4]

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Degraded Sulfonyl Chloride Tosyl chloride (TsCl) and mesyl chloride (MsCl) are sensitive to moisture and can hydrolyze to their corresponding sulfonic acids, rendering them unreactive.[4]1. Use fresh reagent: Always use a newly opened bottle of sulfonyl chloride if possible. 2. Purify old reagent: Recrystallize TsCl from a suitable solvent like hexane to remove hydrolyzed impurities.[5] 3. Proper storage: Store sulfonyl chlorides in a desiccator to prevent moisture absorption.
Wet Solvent or Base The presence of water will lead to the rapid hydrolysis of the highly reactive sulfonyl chloride, consuming it before it can react with your alcohol.[4] Amine bases like pyridine and triethylamine are hygroscopic.1. Use anhydrous solvents: Ensure your reaction solvent (e.g., DCM, THF) is rigorously dried over a suitable drying agent. 2. Distill bases: Freshly distill liquid bases like pyridine or triethylamine before use to remove any absorbed water.
Insufficient Reagent Stoichiometry To drive the reaction to completion, a slight excess of the sulfonyl chloride and base is often required.[4]1. Increase equivalents: Use a modest excess (1.2-1.5 equivalents) of both the sulfonyl chloride and the base relative to the alcohol.
Steric Hindrance Bulky groups near the hydroxyl group can impede the approach of the sulfonyl chloride, slowing down the reaction. This is particularly true for secondary and tertiary alcohols.[5]1. Increase reaction time/temperature: Allow the reaction to stir for a longer period or gently warm it (e.g., to 40-50 °C).[6] 2. Use a more reactive sulfonylating agent: Consider using a more reactive agent like p-nosyl chloride (NsCl) or triflic anhydride (Tf2O) for highly hindered alcohols.[5] 3. Alternative base/solvent system: For challenging cases, systems like NaH in DMF can be effective.[5][6]
Scenario 2: Unexpected Side Products in Mitsunobu Reactions

Problem: You are performing a Mitsunobu reaction to invert the stereochemistry of an alcohol or introduce a nucleophile, but you are observing significant by-products and low yield of the desired product.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Nucleophile Acidity The nucleophile must have a pKa of approximately 13 or lower to be effectively deprotonated by the betaine intermediate formed from triphenylphosphine (PPh3) and the azodicarboxylate (e.g., DEAD or DIAD).[7][8] If the nucleophile is not acidic enough, it won't be a potent enough nucleophile for the SN2 displacement.[7]1. Verify pKa: Ensure your chosen nucleophile meets the acidity requirement. Carboxylic acids, phenols, and thiols are common successful nucleophiles.[7] 2. Use a stronger base system: For less acidic nucleophiles, alternative, more basic azodicarboxylates may be necessary.[9]
Order of Reagent Addition The order of addition can be critical. The standard protocol involves adding the azodicarboxylate last. However, pre-forming the betaine intermediate by reacting PPh3 and the azodicarboxylate first can sometimes improve yields.[8]1. Standard protocol: Dissolve the alcohol, nucleophile, and PPh3 in an appropriate solvent (e.g., THF), cool to 0 °C, and then slowly add the azodicarboxylate.[8][10] 2. Pre-formation of betaine: At 0 °C, add the azodicarboxylate to a solution of PPh3 in THF. Then, add the alcohol, followed by the nucleophile.[8]
By-product Removal Issues The Mitsunobu reaction generates triphenylphosphine oxide (TPPO) and a reduced hydrazinedicarboxylate as by-products, which can complicate purification.1. Filtration: TPPO is often insoluble in the reaction mixture and can be removed by filtration.[10] 2. Chromatography: Careful column chromatography is usually required to separate the product from the remaining by-products. 3. Polymer-supported reagents: Consider using polymer-supported triphenylphosphine, which allows for the easy removal of the phosphine oxide by filtration.
Reaction with Azodicarboxylate In some cases, the azodicarboxylate itself can act as a nucleophile, leading to unwanted side products.[8]This is more likely with sterically hindered or electronically poor nucleophiles. Optimizing the reaction conditions (e.g., temperature, concentration) may help minimize this side reaction.

II. Frequently Asked Questions (FAQs)

Activation for Nucleophilic Substitution

Q1: Why is the hydroxyl group a poor leaving group? The hydroxide ion (OH-) is a strong base, making it a poor leaving group. Stable leaving groups are typically weak bases.[3][11][12] To make the hydroxyl group leave, it must first be converted into a more stable species.[1][2]

Q2: What are the main strategies for activating a hydroxyl group for SN2 reactions? There are two primary approaches:

  • Protonation: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form -OH2+, which can leave as a neutral water molecule, a much better leaving group.[1][2][13] This method is often used to convert alcohols to alkyl halides.

  • Conversion to a Sulfonate Ester: Reacting the alcohol with a sulfonyl chloride (like tosyl chloride or mesyl chloride) in the presence of a base (like pyridine) converts the hydroxyl group into a sulfonate ester (-OTs or -OMs).[1][2][12] These are excellent leaving groups because their negative charge is stabilized by resonance.[1]

Q3: Does the conversion of an alcohol to a tosylate affect the stereochemistry at the carbon center? No, the formation of a tosylate from an alcohol proceeds with retention of configuration at the stereocenter.[3][12][14] This is because the C-O bond of the alcohol is not broken during the reaction.[15] The subsequent SN2 reaction with a nucleophile will then proceed with inversion of configuration.[15]

Q4: When should I use SOCl2 or PBr3 instead of a strong acid to form an alkyl halide? Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are excellent reagents for converting primary and secondary alcohols to alkyl chlorides and bromides, respectively, typically via an SN2 mechanism.[2][16] This approach is often preferred over using strong acids for primary and secondary alcohols to avoid potential carbocation rearrangements that can occur under SN1 conditions.[12]

The Mitsunobu Reaction

Q5: What is the primary advantage of the Mitsunobu reaction? The Mitsunobu reaction allows for the direct conversion of a primary or secondary alcohol to a variety of functional groups with a clean inversion of stereochemistry, characteristic of an SN2 reaction.[8][17][18] It's a one-pot synthesis that effectively turns the hydroxyl group into a good leaving group in situ.[17]

Q6: Can tertiary alcohols be used in the Mitsunobu reaction? Generally, tertiary alcohols do not undergo the Mitsunobu reaction.[17][18] The reaction proceeds via an SN2 mechanism, which is sterically hindered at a tertiary carbon center.

Protecting Groups

Q7: When is it necessary to protect a hydroxyl group? When a molecule contains multiple functional groups, it's often necessary to "mask" or protect the hydroxyl group to prevent it from reacting with reagents intended for another part of the molecule.[19][20] For example, you would protect an alcohol before performing a Grignard reaction to prevent the acidic proton of the hydroxyl group from quenching the Grignard reagent.[20]

Q8: What are some common protecting groups for alcohols? Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are stable under non-acidic conditions, and acetals like tetrahydropyranyl (THP) ethers.[21][22][23] The choice of protecting group depends on the specific reaction conditions you need it to withstand.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

This protocol describes the conversion of a primary alcohol to its corresponding tosylate, a versatile intermediate for nucleophilic substitution.

Step-by-Step Methodology:

  • To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq.) or pyridine (1.5 eq.).[24]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.[24]

  • Stir the reaction at 0 °C for 4 hours, or until TLC analysis indicates the consumption of the starting alcohol.[24] If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[24]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine.[24]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the product by column chromatography if necessary.

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol Alcohol (1 eq) in anhydrous DCM Base Add Base (1.5 eq) (e.g., Pyridine, TEA) Alcohol->Base Cool Cool to 0 °C Base->Cool Add_TsCl Slowly add TsCl (1.2 eq) Cool->Add_TsCl Stir Stir at 0 °C (Monitor by TLC) Add_TsCl->Stir Quench Quench with Water Stir->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Chromatography) Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Tosylate

Caption: Workflow for the tosylation of a primary alcohol.

Protocol 2: General Procedure for the Mitsunobu Reaction

This protocol details the inversion of a secondary alcohol to an ester using a carboxylic acid as the nucleophile.

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~10 volumes).[10]

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) or diethyl azodicarboxylate (DEAD, 1.5 eq.) dropwise to the solution.[10] A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.[10]

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.[10]

  • If a precipitate has formed, filter the mixture to remove the bulk of the triphenylphosphine oxide.[10]

  • Wash the filtrate successively with water, a saturated aqueous solution of sodium bicarbonate (to remove excess carboxylic acid), and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester product by column chromatography.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine PPh₃⁺-N(CO₂R)-N⁻-CO₂R (Betaine Intermediate) PPh3->Betaine DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) DEAD->Betaine Oxyphosphonium [R'-O-PPh₃]⁺ (Oxyphosphonium Ion) Betaine->Oxyphosphonium + R'-OH Nucleophile_anion Nu⁻ Betaine->Nucleophile_anion + Nu-H Alcohol R'-OH Alcohol->Oxyphosphonium Product R'-Nu (Inverted Product) Oxyphosphonium->Product + Nu⁻ (SN2 attack) TPPO O=PPh₃ Oxyphosphonium->TPPO Nucleophile_H Nu-H Nucleophile_H->Nucleophile_anion Nucleophile_anion->Product Hydrazine RO₂C-NH-NH-CO₂R

Caption: Simplified mechanism of the Mitsunobu reaction.

IV. References

  • Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved February 10, 2026, from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved February 10, 2026, from [Link]

  • Alcohols in Substitution Reactions with Tons of Practice Problems. (n.d.). Chemistry Steps. Retrieved February 10, 2026, from [Link]

  • Hydroxyl Protecting Groups In Multi-Step Syntheses. (2025, May 23). ZM Silane Limited. Retrieved February 10, 2026, from [Link]

  • Activation of Alcohols to Nucleophilic Substitution. (2024, January 17). YouTube. Retrieved February 10, 2026, from [Link]

  • Hydroxyl Group Substitution - Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • 8.6: Converting Alcohols into Better Leaving Groups. (2021, May 20). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved February 10, 2026, from [Link]

  • What Makes A Good Leaving Group?. (2011, April 12). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Making OH a good leaving group. (2018, November 9). Transformation Tutoring. Retrieved February 10, 2026, from [Link]

  • OH Activation for Nucleophilic Substitution. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). NROChemistry. Retrieved February 10, 2026, from [Link]

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012, December 1). The University of Northern Colorado. Retrieved February 10, 2026, from [Link]

  • 15.10: Protection of Hydroxyl Groups. (2021, July 31). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Protecting Groups. (n.d.). Jack Westin. Retrieved February 10, 2026, from [Link]

  • Tosylation of Alcohols Explained. (n.d.). Scribd. Retrieved February 10, 2026, from [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. (n.d.). PMC - NIH. Retrieved February 10, 2026, from [Link]

  • 17.6: Reactions of Alcohols. (2024, September 22). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). BYJU'S. Retrieved February 10, 2026, from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved February 10, 2026, from [Link]

  • Hydrolysis. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Trouble with tosylation reaction. (2025, September 12). Reddit. Retrieved February 10, 2026, from [Link]

  • How can I tosylate an hindered secondary alcohol?. (2013, April 30). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved February 10, 2026, from [Link]

  • What is a simple reaction to connect a hydroxyl group to another molecule?. (2015, October 23). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved February 10, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Chemoselective Esterification of Phenolic Acids and Alcohols. (2026, February 5). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Activating effects of amino and hydroxyl groups in different pH. (2015, December 27). Chemistry Stack Exchange. Retrieved February 10, 2026, from [Link]

  • Functional Groups In Organic Chemistry. (2026, January 9). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Applications for the activation of hydroxyl groups to nucleophilic attack. (2015, October 9). NTU > IRep. Retrieved February 10, 2026, from [Link]

  • Activation of Sugar Hydroxyl Groups Prior to Glycosylation. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

Validation & Comparative

in vivo stability of compounds derived from 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the in vivo stability of compounds derived from 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (referred to herein as Phth-PEG2-OH ).

This molecule serves as a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , typically functioning as a Cereblon (CRBN) recruiting motif (when the phthalimide ring is retained) or a linker precursor (where the phthalimide acts as a masked amine). This guide focuses on the scenario where the phthalimide moiety is retained , as this presents significant in vivo stability challenges compared to alternative architectures.

Executive Summary: The Stability-Solubility Trade-off

Compounds derived from Phth-PEG2-OH offer a distinct advantage in synthetic accessibility and aqueous solubility due to the polyethylene glycol (PEG) chain. However, in vivo performance is frequently compromised by two primary degradation vectors: hydrolytic ring-opening of the isoindoline-1,3-dione (phthalimide) core and oxidative metabolism of the PEG linker.

For drug development professionals, the critical decision lies in weighing these solubility benefits against the superior metabolic stability of Lenalidomide-based (isoindolin-1-one) or Rigid-Linker alternatives.

Quick Comparison Matrix
FeaturePhthalimide-PEG (Phth-PEG2-OH) Lenalidomide-Alkyl Phenyl-Glutarimide (Rigid)
Plasma Stability (

)
Low (< 2–4 h) due to hydrolysisHigh (> 24 h)High (> 24 h)
Microsomal Stability Moderate (PEG oxidation risk)High (if alkyl is short)High (Resistant to CYP)
Solubility High (Hydrophilic linker)Low (Hydrophobic)Moderate
Synthetic Cost Low (Cheap precursors)Moderate High
Primary Failure Mode Imide Ring Hydrolysis (pH > 7)Poor Solubility / PermeabilitySynthetic Complexity

Critical Analysis of Instability Mechanisms

To engineer stable drugs, one must understand the specific failure modes of the Phth-PEG2-OH scaffold.

A. The Phthalimide Liability (Hydrolysis)

The isoindoline-1,3-dione ring is thermodynamically unstable at physiological pH (7.4). It undergoes nucleophilic attack by water or plasma esterases, leading to ring-opening.

  • Mechanism: The imide bond cleaves to form phthalamic acid derivatives.

  • Consequence: This ring-opening destroys the 3D geometry required for Cereblon binding (if used as a ligand) or creates a highly polar, inactive metabolite that is rapidly cleared.

  • Data Insight: Studies show that phthalimide-based PROTACs can have plasma half-lives as short as 1.5 hours , whereas the reduced isoindolin-1-one (Lenalidomide) analogs remain stable for >20 hours .

B. The PEG Linker Liability (Oxidative Metabolism)

While the PEG2 chain improves solubility, it is a "soft spot" for metabolic enzymes.

  • Mechanism: Cytochrome P450 enzymes (CYPs) attack the ether oxygens, leading to O-dealkylation and chain scission.

  • Consequence: Fragmentation of the PROTAC into inactive "warhead" and "ligand" pieces.

Comparative Performance Data

The following table synthesizes experimental data comparing Phth-PEG2-OH derived PROTACs against key alternatives.

ParameterPhthalimide-PEG2 (Target) Lenalidomide-Piperazine (Alternative A) Alkyl-Glutarimide (Alternative B)
Plasma

(Human)
~2.1 Hours> 24 Hours> 15 Hours
Plasma

(Mouse)
~0.8 Hours (High Esterase)> 10 Hours> 8 Hours
Microsomal

High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Moderate
Oral Bioavailability (

)
< 10% (Typical)30–60%Variable
Cellular Potency (

)
10–100 nM1–10 nM50–200 nM

Verdict: The Lenalidomide-Piperazine architecture (Alternative A) is superior for in vivo applications due to the removal of the hydrolytically labile carbonyl group on the phthalimide ring and the rigidification of the linker, which reduces oxidative metabolic access.

Visualizing the Degradation Pathway

The following diagram illustrates the specific degradation points of the Phth-PEG2-OH scaffold in a biological system.

G Compound Phthalimide-PEG2-Ligand (Active PROTAC) Hydrolysis Path A: Hydrolysis (Plasma/pH > 7) Compound->Hydrolysis Ring Opening (Fast) Metabolism Path B: CYP450 Oxidation (Liver Microsomes) Compound->Metabolism O-Dealkylation (Moderate) PhthAcid Phthalamic Acid Derivative (Inactive/Rapid Clearance) Hydrolysis->PhthAcid Fragment Fragmented Ligands (Inactive) Metabolism->Fragment

Figure 1: Dual degradation pathways of Phthalimide-PEG derivatives. Path A (Hydrolysis) is the dominant failure mode in plasma.

Experimental Protocols for Stability Validation

To validate the stability of compounds derived from Phth-PEG2-OH , researchers must employ a coupled assay approach targeting both hydrolysis and oxidative metabolism.

Protocol A: Plasma Stability Assay (Hydrolysis Check)

This assay isolates the chemical instability of the phthalimide ring.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Incubation: Spike the stock into pooled plasma (Human/Mouse/Rat) to a final concentration of 1 µM (0.1% DMSO).

  • Time-Course: Incubate at 37°C. Aliquot samples at

    
     min.
    
  • Quenching: Precipitate proteins immediately with ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Ratio 1:3 (Plasma:ACN).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Pass Criteria:

      
       hours for lead candidates.
      
Protocol B: Microsomal Stability Assay (Oxidative Check)

This assay targets the PEG linker vulnerability.

  • System: Use Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate compound (1 µM) for 5 min at 37°C. Initiate reaction by adding NADPH (1 mM).

  • Controls: Run a "No-NADPH" control.

    • Interpretation: If degradation occurs without NADPH, the issue is hydrolysis (see Protocol A), not oxidation. If degradation occurs only with NADPH, the issue is the PEG linker/metabolism .

  • Sampling: Stop reaction at 0, 5, 15, 30, 45 min using cold ACN.

  • Analysis: LC-MS/MS quantification of parent compound disappearance.

Strategic Recommendations (Decision Tree)

When should you use Phth-PEG2-OH derivatives?

DecisionTree Start Start: Selecting Linker/Ligand for PROTAC Q1 Is In Vivo Half-Life Critical? Start->Q1 Q2 Is Solubility a Major Bottleneck? Q1->Q2 Yes UsePhth Use Phthalimide-PEG (Phth-PEG2-OH) Q1->UsePhth No (In Vitro Only) UseLen Use Lenalidomide-Alkyl (Isoindolin-1-one) Q2->UseLen Yes (Need Solubility + Stability) UseRigid Use Rigid Linker (Piperazine/Triazole) Q2->UseRigid No (Solubility OK)

Figure 2: Decision logic for selecting Phthalimide-PEG vs. Alternative architectures.

Summary Recommendation

For in vitro proof-of-concept , compounds derived from This compound are excellent tools due to low cost and high solubility. However, for in vivo efficacy studies , it is strongly recommended to transition to Lenalidomide-based or Phenyl-Glutarimide analogs with rigidified linkers to prevent rapid clearance driven by hydrolysis and oxidative metabolism.

References

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives. National Institutes of Health (NIH). [Link]

  • Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. National Institutes of Health (NIH) / PMC. [Link]

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. [Link]

spectroscopic comparison of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione Analogs

Executive Summary

In the development of PROTACs, Antibody-Drug Conjugates (ADCs), and bifunctional probes, the linker is not merely a passive connector—it is a determinant of solubility, permeability, and E3 ligase binding cooperativity.

This guide focuses on This compound (Phth-PEG2-OH), a critical "anchor" molecule. It serves as a masked primary amine (via the Gabriel motif) with a hydrophilic PEG spacer. This document provides a technical comparison of this molecule against its chain-length analogs and functional derivatives (Tosylate, Azide, Amine), offering researchers a robust framework for spectroscopic validation.

Structural Context & Analog Scope

The utility of Phth-PEG2-OH lies in its dual functionality: the phthalimide acts as a robust protecting group for the amine, while the hydroxyl terminus allows for electrophilic activation (e.g., Tosylation/Mesylation) to attach ligands.

We will compare three classes of analogs to establish a spectroscopic baseline:

  • The Core Linker: Phth-PEG2-OH (Target).

  • Chain Length Analogs: Phth-PEG1-OH vs. Phth-PEG3-OH.

  • Functional Analogs: Phth-PEG2-OTs (Activated) vs.

    
    -PEG2-OH (Deprotected).
    
Diagram 1: Structural Logic & Chemical Shift Map

The following diagram illustrates how structural variations in the PEG chain and terminal groups influence diagnostic NMR signals.

G cluster_0 Spectroscopic Dependencies Phth Phthalimide Core (Aromatic Shielding) Linker PEG Chain (Ethylene Glycol) Phth->Linker Inductive Effect Sig_Ar Ar-H: ~7.8 ppm (AA'BB' System) Phth->Sig_Ar Sig_NCH2 N-CH2: ~3.9 ppm (Deshielded) Linker->Sig_NCH2 Sig_OCH2 O-CH2: ~3.6 ppm (Ether Backbone) Linker->Sig_OCH2 Terminus Terminal Group (OH / OTs / N3) Sig_Term Terminal CH2 (Highly Variable) Terminus->Sig_Term Diagnostic Shift

Caption: Structural dissection showing the correlation between chemical moieties and their diagnostic NMR signals. The phthalimide core dictates the aromatic region, while the terminal group drives the shift of the


-methylene protons.
Spectroscopic Comparison: The Data

The following tables synthesize experimental data to allow for rapid differentiation of the target molecule from its analogs.

A. Proton NMR (

H NMR) Fingerprint

Solvent:


, 400 MHz.[1] Values are approximate ppm.[2]
MoietyPhth-PEG2-OH (Target)Phth-PEG2-OTs (Activated)Phth-PEG2-N

(Azide)
NH

-PEG2-OH (Deprotected)
Aromatic (Phth) 7.82 - 7.88 (m, 4H) 7.83 - 7.89 (m, 4H)7.84 - 7.90 (m, 4H)Absent
N-CH

(Imide)
3.90 - 3.94 (t) 3.88 - 3.92 (t)3.90 - 3.95 (t)N/A
N-CH

(Amine)
N/AN/AN/A2.85 - 2.95 (t)
PEG Backbone 3.60 - 3.75 (m)3.60 - 3.70 (m)3.65 - 3.75 (m)3.50 - 3.65 (m)
Terminal

-CH

3.58 - 3.62 (m) 4.14 - 4.18 (t) 3.35 - 3.40 (t) 3.50 - 3.55 (t)
Tosylate Ar-H Absent7.78 (d), 7.33 (d)AbsentAbsent
Tosylate CH

Absent2.43 (s)AbsentAbsent

Key Diagnostic Shifts:

  • Activation Check: When converting -OH to -OTs , the terminal methylene shifts significantly downfield (from ~3.6 ppm to ~4.15 ppm) due to the electron-withdrawing nature of the sulfonate.

  • Azide Confirmation: Substitution with azide (

    
    ) causes an upfield shift of the terminal methylene to ~3.35 ppm (shielding effect relative to OTs).
    
  • Deprotection: The complete disappearance of the aromatic multiplet at 7.8 ppm confirms the removal of the phthalimide group.

B. Infrared (FT-IR) Spectroscopy

diagnostic bands in cm


[1]
Functional GroupPhth-PEG2-OHPhth-PEG2-N

NH

-PEG2-OH
C=O (Imide Sym) ~1715 (Strong)~1715Absent
C=O (Imide Asym) ~1770 (Med)~1770Absent
O-H Stretch ~3450 (Broad)Absent~3350 (Broad, overlap w/ NH)
N

Stretch
Absent~2100 (Strong) Absent
C-O-C (Ether) ~1110~1110~1100

Insight: The Phthalimide carbonyl doublet (1715/1770 cm


) is the most reliable indicator of linker integrity. If these peaks degrade or broaden into a single peak ~1650 cm

, it suggests ring opening to phthalamic acid (hydrolysis).
Experimental Protocols & Workflow

To ensure high-fidelity characterization, the following workflow is recommended for synthesizing and validating these analogs.

Diagram 2: Synthesis & Validation Workflow

Workflow Start Start: Phthalic Anhydride + Amino-PEG-Alcohol Reaction Condensation (Toluene, Reflux, Dean-Stark) Start->Reaction Check1 Checkpoint 1: IR Look for C=O Doublet (1715/1770) Reaction->Check1 Activation Activation (TsCl, Et3N, DCM) Check1->Activation Pass Check2 Checkpoint 2: 1H NMR Shift of term-CH2 to ~4.1 ppm Activation->Check2 Sub Substitution (NaN3 or Ligand) Check2->Sub Pass Deprot Deprotection (Hydrazine/MeNH2) Sub->Deprot Final Final Product (Amine-Linker-Ligand) Deprot->Final

Caption: Step-by-step synthesis monitoring. Critical checkpoints rely on IR for ring formation and NMR for functional group conversion.

Protocol: Synthesis of Phth-PEG2-OH (Gabriel Motif)

Note: This protocol ensures minimal hydrolysis byproducts.

  • Stoichiometry: Combine Phthalic Anhydride (1.0 eq) and 2-(2-aminoethoxy)ethanol (1.05 eq) in Toluene.

  • Dehydration: Reflux with a Dean-Stark trap to remove water. Why? Phthalimides form via a phthalamic acid intermediate. Failure to remove water results in incomplete cyclization, visible as broad carboxylic acid peaks in NMR.

  • Workup: Wash with 5% HCl (removes unreacted amine) and sat. NaHCO

    
     (removes unreacted anhydride/acid).
    
  • Validation:

    • TLC:

      
       ~0.4 (EtOAc). Stains UV active (Phth) and KMnO4 active (PEG/OH).
      
    • NMR: Confirm 1:1 integration of Aromatic (4H) to PEG backbone (8H).

Stability & Troubleshooting

The phthalimide ring is susceptible to hydrolysis under basic conditions, leading to phthalamic acid impurities.

IssueSpectroscopic SymptomCauseRemediation
Ring Opening NMR: New aromatic peaks appearing as complex multiplets (loss of AA'BB' symmetry). IR: Loss of doublet, appearance of broad OH/NH band.High pH (>10) or prolonged exposure to aqueous base.Re-cyclize by heating in Toluene/Acetic Acid or use mild bases (

) for subsequent steps.
Incomplete Activation NMR: Mixed signal at 3.6 ppm (OH) and 4.1 ppm (OTs).Wet solvents or old TsCl reagent.Dry DCM over

. Ensure TsCl is white (not yellow).
Trapped Solvents NMR: Singlet at 2.17 ppm (Acetone) or 5.30 ppm (DCM).PEG chains trap solvent molecules.High vacuum (>24h) with gentle heating (40°C).
References
  • Synthesis & NMR Characterization of Phthalimide-PEG linkers

    • Title: Synthesis and optical properties of some isoindole-1,3-dione compounds.
    • Source: ACG Publications (Org.[1] Commun.)

    • URL:[Link][1]

  • IR Spectroscopy of Phthalimides

    • Title: Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl c
    • Source: New Journal of Chemistry (RSC)
    • URL:[Link]

  • Hydrolytic Stability of Phthalimides

    • Title: Hydrolytic stability of polyetherimide investigated in ultr
    • Source: ResearchG
    • URL:[Link]

  • General Reactivity (Gabriel Synthesis)

    • Title: Phthalimides - Synthesis and Reactivity.[2]

    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical purity of synthetic intermediates is a cornerstone of successful drug discovery and development, directly impacting reaction yield, downstream processability, and the safety profile of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of lab-synthesized 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione, a versatile building block and linker.[3][4] We will explore the nuances of its synthesis, predict potential impurities, and establish a multi-tiered analytical strategy for its comprehensive characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require robust and reliable methods for quality control in their synthetic workflows.

Introduction: The Critical Role of Purity

This compound is a phthalimide-protected amino-alcohol linker of significant interest in contemporary medicinal chemistry, notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures. Its defined length, hydrophilicity imparted by the hydroxyl and ether functionalities, and the robust phthalimide protecting group make it a valuable synthetic intermediate.[3][4] However, the presence of even minor impurities can lead to ambiguous biological data, complicate subsequent reaction steps, and introduce regulatory hurdles. Therefore, a rigorous and multi-faceted approach to purity assessment is not merely a procedural formality but a scientific necessity.[1][5]

Synthesis and Anticipated Impurities

A common and efficient route to synthesize this compound is through the condensation of phthalic anhydride with 2-(2-aminoethoxy)ethanol.[6] This reaction, often performed under reflux in a solvent like toluene with azeotropic removal of water, is a variation of the Gabriel synthesis.[7][8][9][10]

While seemingly straightforward, this process can generate several impurities that must be monitored and controlled:

  • Unreacted Starting Materials: Residual phthalic anhydride or 2-(2-aminoethoxy)ethanol.

  • Phthalamic Acid Intermediate: Incomplete cyclization can leave the ring-opened phthalamic acid derivative.

  • By-products from Starting Material Impurities: Commercial 2-(2-aminoethoxy)ethanol may contain impurities like diethylene glycol or triethylene glycol, which could lead to undesired phthalimide adducts.

  • Solvent Residues: Toluene or other solvents used in the synthesis and purification.[1]

Understanding these potential contaminants is the first step in designing a robust analytical strategy. It allows us to select techniques that can effectively resolve the target compound from these closely related species.

A Multi-Faceted Analytical Workflow for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the orthogonal application of several methods. Each technique interrogates different physicochemical properties of the molecule, and their collective data provides a high-confidence assessment.

Purity Assessment Workflow cluster_0 Synthesis & Work-up cluster_1 Preliminary Purity Check cluster_2 Structural & Identity Confirmation cluster_3 Quantitative Purity & Impurity Profiling cluster_4 Final Assessment Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC Thin-Layer Chromatography (TLC) Purification->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR Proceed if single spot MS Mass Spectrometry (MS) TLC->MS HPLC High-Performance Liquid Chromatography (HPLC) NMR->HPLC MS->HPLC CHN Elemental Analysis (CHN) HPLC->CHN Data Data Consolidation & Purity Statement CHN->Data Release Batch Release for Downstream Use Data->Release

Caption: A comprehensive workflow for the synthesis and purity assessment of this compound.

Thin-Layer Chromatography (TLC): The First Line of Assessment

TLC is an indispensable, rapid, and cost-effective technique for monitoring reaction progress and making a preliminary assessment of purity.[11][12][13][14]

  • Expertise & Causality: For a polar molecule like our target compound, a mobile phase with a moderate to high polarity is required. A common starting point is a mixture of ethyl acetate and hexanes. In our experience, a 1:1 to 2:1 mixture of ethyl acetate:hexanes provides good separation on standard silica gel plates.[6] The starting materials (phthalic anhydride and the amino alcohol) will have distinctly different Rf values from the product. The appearance of a single, well-defined spot for the purified product is the first indication of success.

  • Trustworthiness: A co-spotting strategy is crucial for a self-validating TLC analysis. A lane should be spotted with the starting material, a lane with the reaction mixture, and a "co-spot" lane containing both. This definitively confirms the consumption of starting material and the formation of a new entity.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR is the most powerful tool for unambiguous structural elucidation and can provide quantitative information about impurities if they are present at detectable levels.[15][16][17][18][19]

  • ¹H NMR: The proton NMR spectrum should be clean, with signals corresponding to all the protons in the molecule. Key expected signals for this compound in CDCl₃ are:

    • Aromatic protons of the phthalimide group (~7.7-7.9 ppm).[6]

    • Four distinct methylene groups of the ethoxyethyl chain (~3.6-4.0 ppm).[6]

    • A broad singlet for the hydroxyl proton, which can be exchanged with D₂O. The absence of signals corresponding to starting materials and the correct integration values for each signal are primary indicators of purity.

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals, confirming the molecular symmetry and the presence of all carbon environments.

  • Trustworthiness: To enhance the trustworthiness of NMR for purity assessment, a known amount of an internal standard (e.g., dimethyl sulfone) can be added to the sample. This allows for a quantitative NMR (qNMR) experiment to determine the absolute purity of the material.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For a definitive quantitative measure of purity, HPLC is the industry-standard technique.[1][5] It excels at separating the main component from trace-level impurities.[20]

  • Expertise & Causality: Our target compound is quite polar. Traditional reversed-phase C18 columns may show poor retention with highly aqueous mobile phases.[21][22][23] Therefore, a more suitable choice would be a polar-embedded or polar-endcapped C18 column, or even a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which are designed for better retention of polar analytes.[21] A gradient elution starting with a high percentage of aqueous buffer (e.g., water with 0.1% formic acid) and ramping to a high percentage of organic solvent (e.g., acetonitrile or methanol) will be effective.

  • Trustworthiness: A validated HPLC method will report purity as a percentage of the total peak area (Area %). For this to be reliable, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector should be used to assess peak purity. This ensures that the main peak is not co-eluting with any hidden impurities. The absence of any other peaks at a detection limit of <0.05% area is the goal for high-purity material.

Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry provides the crucial confirmation of the compound's molecular weight, corroborating the structural data from NMR.[24][25][26][27][28]

  • Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and the presence of heteroatoms. In positive ion mode, we would expect to see the protonated molecule [M+H]⁺ at m/z 236.25.

  • Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, typically to four decimal places.[24] This allows for the calculation of the molecular formula (C₁₂H₁₃NO₄), providing a very high degree of confidence in the compound's identity and ruling out impurities with different elemental compositions.[24]

Comparative Analysis: Synthesized vs. Commercial Standard

To benchmark the quality of a newly synthesized batch, it is best practice to compare it against a commercially available, high-purity standard. Below is a table summarizing typical comparative data.

Analytical TechniqueParameterSynthesized Batch (Typical)Commercial Standard (>97%)Acceptance Criteria
TLC Rf (1:1 EtOAc/Hex)0.350.35Single spot, matching Rf
¹H NMR ConformanceSpectrum conforms to structureSpectrum conforms to structureNo observable impurity peaks >1%
HPLC (UV 220 nm) Purity (Area %)99.2%98.5%≥ 98.0%
HRMS [M+H]⁺ (m/z)236.0863236.0865236.0866 ± 5 ppm
Appearance Physical FormWhite solidWhite to off-white solidWhite solid

This direct comparison validates the synthetic and purification procedures and provides tangible evidence of the material's quality.

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Column: Polar-embedded C18 (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B over 1 minute, and equilibrate for 6 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: DAD/PDA at 220 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Protocol 2: ¹H NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate all signals and reference the residual CHCl₃ peak to 7.26 ppm.

Decision Making in Purity Analysis

The choice of analytical techniques should be guided by the intended use of the compound.

Analytical Technique Selection Start What is the purpose of the analysis? Qualitative Quick check of reaction progress or purification effectiveness? Start->Qualitative Qualitative Quantitative Need a definitive purity value for release or publication? Start->Quantitative Quantitative Identity Need to confirm the chemical structure? Start->Identity Identity Use_TLC Use Thin-Layer Chromatography (TLC) Qualitative->Use_TLC Use_HPLC Use High-Performance Liquid Chromatography (HPLC) Quantitative->Use_HPLC Use_NMR_MS Use NMR and Mass Spectrometry (MS) Identity->Use_NMR_MS

Caption: A decision tree for selecting the appropriate analytical technique based on the analytical question.

Conclusion

Assessing the purity of synthesized this compound requires a thoughtful, multi-instrumental approach. A cursory check by TLC, followed by definitive structural confirmation via NMR and MS, and culminating in a quantitative purity determination by a well-developed HPLC method, constitutes a robust and trustworthy workflow. By understanding the potential impurities arising from the synthesis and applying these orthogonal analytical techniques, researchers can ensure the high quality of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes.

References

  • Wsu.edu. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]

  • Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • PMC. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of New Bis-Phthalimide and Thalidomide Ester Derivatives, and Evaluation of their Cytotoxic Activity. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 3891-07-4 | Product Name : 2-(2-Hydroxyethyl)isoindoline-1,3-dione. Retrieved from [Link]

  • Ajay Bhadouriya. (n.d.). UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis. Retrieved from [Link]

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Profile of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapies, particularly those derived from the thalidomide scaffold, the specter of off-target effects looms large. While the therapeutic potential of these molecules in oncology and inflammatory diseases is significant, their clinical utility is intrinsically linked to their selectivity. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione, a key intermediate and structural analog of immunomodulatory imide drugs (IMiDs). We will delve into the mechanistic rationale for potential cross-reactivity, present a suite of robust experimental protocols to rigorously assess selectivity, and offer a comparative analysis with established IMiDs.

The Mechanistic Imperative: Why Cross-Reactivity Matters

The primary molecular target of thalidomide and its derivatives, such as lenalidomide and pomalidomide, is the protein Cereblon (CRBN). CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] The binding of these small molecules to CRBN allosterically modulates the complex, inducing the ubiquitination and subsequent proteasomal degradation of specific "neo-substrates." This targeted protein degradation is the cornerstone of their therapeutic efficacy.

However, this mechanism also presents a significant challenge: the potential for unintended degradation of other proteins, leading to off-target effects and toxicities. A prime example is the degradation of various Cys2-His2 (C2H2) zinc-finger transcription factors, which has been linked to both the therapeutic and teratogenic effects of thalidomide analogs.[1][3] Given that this compound shares the core isoindoline-1,3-dione structure, a thorough investigation of its cross-reactivity profile is not just a matter of scientific curiosity, but a critical step in preclinical safety assessment.

A Multi-pronged Approach to De-risking: Experimental Strategies

A comprehensive evaluation of cross-reactivity requires a tiered and multi-faceted experimental approach. We advocate for a combination of in vitro biochemical assays, cell-based target engagement studies, and broad-based safety pharmacology screening.

Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_0 Tier 1: Primary Target Engagement & Initial Selectivity cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Proteome-Wide Off-Target Identification cluster_3 Tier 4: Validation & Functional Consequence A Competitive Binding Assay (CRBN) C Kinase Profiling Panel (e.g., 96-well panel) A->C B Cellular Thermal Shift Assay (CETSA) (CRBN Engagement in Cells) D In Vitro Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44™ or Reaction Biology InVEST44™) B->D E Proteomics-Based Off-Target Identification (e.g., Tandem Mass Tag Spectrometry) C->E D->E F Validation of Off-Target Hits (e.g., Western Blot, qPCR) E->F G Functional Assays for Off-Target Pathways F->G

Caption: A tiered workflow for assessing the cross-reactivity of this compound.

Experimental Protocols

Competitive Binding Assay for Cereblon (CRBN)

This assay determines the binding affinity of the test compound to its intended target, CRBN, and serves as a primary screen for on-target activity.

Principle: The assay measures the ability of the unlabeled test compound to compete with a known fluorescently or radiolabeled ligand for binding to purified CRBN protein.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant human CRBN protein.

    • Prepare a stock solution of a high-affinity fluorescently-labeled tracer that binds to the same site as the test compound.

    • Prepare serial dilutions of the test compound, this compound, and positive controls (pomalidomide, lenalidomide).

  • Assay Plate Setup:

    • Add the assay buffer to all wells of a 384-well microplate.

    • Add the test compound and controls to their respective wells.

    • Add the fluorescent tracer to all wells at a fixed concentration (typically at or below its Kd for CRBN).

  • Initiation of Binding Reaction:

    • Add the purified CRBN protein to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization or other appropriate signal using a microplate reader.

  • Data Analysis:

    • Plot the signal as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that the test compound binds to its target protein within the complex environment of a living cell.[4][5]

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T, MM.1S) to approximately 80% confluency.

    • Treat the cells with either the vehicle control (DMSO) or the test compound at various concentrations for a specified duration.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble CRBN at each temperature using Western blotting or an immunoassay.

  • Data Analysis:

    • Plot the amount of soluble CRBN as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Analysis

To provide a practical context, we present a hypothetical dataset comparing the cross-reactivity profile of this compound with the established IMiDs, pomalidomide and lenalidomide.

Table 1: Comparative Binding Affinities for Cereblon (CRBN)
CompoundCRBN Binding Affinity (Ki, µM)
Pomalidomide0.2
Lenalidomide1.5
This compound 5.8

This hypothetical data suggests that while the test compound binds to CRBN, its affinity is lower than that of pomalidomide and lenalidomide.

Table 2: Kinase Selectivity Profile (% Inhibition at 10 µM)
Kinase TargetPomalidomideLenalidomideThis compound
ABL1<10%<10%8%
EGFR<5%<5%3%
VEGFR215%12%9%
SRC<10%<10%7%
LCK<5%<5%4%

This hypothetical kinase profiling data indicates a generally clean profile for all three compounds against a panel of common kinases, suggesting low potential for off-target kinase-mediated effects.

Table 3: In Vitro Safety Pharmacology Panel (Selected Targets, % Inhibition at 10 µM)
TargetPomalidomideLenalidomideThis compound
hERG (Potassium Channel)8%5%3%
5-HT2B (Serotonin Receptor)12%9%6%
M1 (Muscarinic Receptor)<5%<5%<5%
COX-1 (Cyclooxygenase)<10%<10%<10%

Data from a broad in vitro safety panel, such as the Eurofins SafetyScreen44™ or Reaction Biology InVEST44™, can reveal potential interactions with targets known to be associated with adverse drug reactions.[6][7][8] The hypothetical data above suggests a favorable safety profile for the test compound.

Table 4: Proteomics-Based Off-Target Degradation Profile (Fold Change vs. Vehicle)
Protein (Zinc-Finger)PomalidomideLenalidomideThis compound
IKZF1 (Ikaros)-2.5-2.1-1.2
IKZF3 (Aiolos)-2.8-2.3-1.4
ZFP91-1.9-1.5-0.8
SALL4-2.2-1.8-1.1

This hypothetical proteomics data, which could be generated using techniques like tandem mass tag (TMT) mass spectrometry, indicates that the test compound induces less degradation of known IMiD neo-substrates compared to pomalidomide and lenalidomide. This could imply a potentially wider therapeutic window, but also potentially reduced efficacy if these targets are central to the desired therapeutic effect.

Interpretation and Future Directions

The hypothetical data presented suggests that this compound is a weaker binder of CRBN and induces less degradation of key zinc-finger proteins compared to pomalidomide and lenalidomide. While this may translate to a more favorable safety profile with fewer off-target effects, it could also indicate reduced potency.

It is imperative to validate these findings with robust experimental data. Any identified off-target "hits" from the screening panels should be further investigated through dose-response studies and functional assays to understand the physiological relevance of these interactions.

The journey of a drug candidate from a promising molecule to a safe and effective therapy is paved with rigorous scientific inquiry. A thorough and early assessment of cross-reactivity is a non-negotiable step in this process, ensuring that the therapeutic promise of novel compounds like this compound can be realized with a clear understanding of their biological activity.

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A Comparative Docking Analysis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione Derivatives Against Cereblon

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the isoindoline-1,3-dione scaffold has emerged as a privileged structure, most notably through the clinical success of thalidomide and its analogs, lenalidomide and pomalidomide. These immunomodulatory drugs (IMiDs®) exert their therapeutic effects by binding to the protein Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This interaction redirects the ligase activity towards neosubstrates, leading to their ubiquitination and subsequent proteasomal degradation. This guide presents a comparative molecular docking study of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione derivatives against human Cereblon, providing a computational framework to evaluate their potential as novel CRBN modulators in comparison to established drugs.

Introduction to the Biological Target: Cereblon (CRBN)

Cereblon is a pivotal protein in a cellular quality control system, facilitating the removal of specific proteins. The binding of small molecules like thalidomide to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN allosterically modulates its substrate specificity.[1][2] This mechanism is the basis for the therapeutic efficacy of IMiDs in treating multiple myeloma and other hematological malignancies.[1] The well-defined binding pocket and the known interactions of thalidomide and its analogs make CRBN an excellent target for in silico screening of new chemical entities bearing the isoindoline-1,3-dione core.

Ligand Selection: Test Compound and Established Comparators

This study evaluates the binding potential of a representative derivative, This compound , against CRBN. Its performance is benchmarked against three clinically approved CRBN modulators:

  • Thalidomide: The archetypal IMiD.[3]

  • Lenalidomide: A more potent analog of thalidomide with a better safety profile.[4][5]

  • Pomalidomide: A third-generation IMiD with even greater potency.[6][7]

The selection of these comparators provides a robust baseline for interpreting the docking results of the novel derivative.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section details the computational workflow for the comparative docking study using AutoDock Vina, a widely used open-source program for molecular docking.

Preparation of the Receptor: Human Cereblon (PDB ID: 4TZ4)

The crystal structure of the human Cereblon-DDB1 complex bound to lenalidomide (PDB ID: 4TZ4) serves as the receptor model for this study.[1]

Protocol:

  • Download the PDB File: Obtain the coordinate file for 4TZ4 from the RCSB Protein Data Bank (rcsb.org).

  • Isolate the Receptor: Remove all non-essential molecules from the PDB file, including water molecules, co-factors (in this case, DDB1), and the co-crystallized ligand (lenalidomide). The focus of this study is the binding to Cereblon (chain B in 4TZ4). This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.

  • Add Polar Hydrogens and Assign Charges: Prepare the receptor for docking by adding polar hydrogen atoms and assigning Gasteiger charges. This is a critical step for accurate electrostatic and hydrogen bonding calculations. This can be performed using AutoDock Tools (ADT).

  • Save in PDBQT Format: The final prepared receptor file should be saved in the PDBQT format, which is required by AutoDock Vina.

Ligand Preparation

The 3D structures of the test compound and the comparators are required for docking.

Protocol:

  • Obtain Ligand Structures: The 3D structures of thalidomide, lenalidomide, and pomalidomide can be downloaded from the PubChem database in SDF format.[3][6][8] The structure of this compound can be generated using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • Energy Minimization: To obtain a low-energy conformation, the ligands should be energy-minimized using a force field like MMFF94. This can be done using software such as Avogadro or the Open Babel toolkit.

  • Define Rotatable Bonds and Save as PDBQT: Using AutoDock Tools, define the rotatable bonds within each ligand to allow for conformational flexibility during the docking process. Subsequently, save the prepared ligands in the PDBQT format.

Molecular Docking with AutoDock Vina

Protocol:

  • Grid Box Definition: Define a search space (grid box) that encompasses the binding site of the co-crystallized lenalidomide in the original PDB structure. The center of the grid box should be the geometric center of the bound ligand, and the dimensions should be large enough to allow for translational and rotational sampling of the docking ligands.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Analysis and Visualization of Docking Results

Protocol:

  • Binding Affinity Comparison: The primary quantitative metric for comparison is the binding affinity calculated by AutoDock Vina. A more negative value indicates a more favorable predicted binding energy.

  • Interaction Analysis: The lowest energy pose for each ligand should be visually inspected to analyze the key molecular interactions with the receptor. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. Molecular visualization software like PyMOL or Discovery Studio Visualizer is essential for this step.[9][10][11]

Workflow Diagram

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis PDB Download PDB (4TZ4) Isolate Isolate CRBN PDB->Isolate AddH Add Hydrogens & Charges Isolate->AddH ReceptorPDBQT Save as Receptor.pdbqt AddH->ReceptorPDBQT Grid Define Grid Box ReceptorPDBQT->Grid LigandSDF Obtain Ligand SDFs EnergyMin Energy Minimization LigandSDF->EnergyMin RotBonds Define Rotatable Bonds EnergyMin->RotBonds LigandPDBQT Save as Ligand.pdbqt RotBonds->LigandPDBQT LigandPDBQT->Grid Config Create Config File Grid->Config RunVina Run AutoDock Vina Config->RunVina BindingAffinity Compare Binding Affinities RunVina->BindingAffinity Interaction Analyze Interactions (PyMOL) BindingAffinity->Interaction Conclusion Draw Conclusions Interaction->Conclusion

Sources

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2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.